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  • Product: 3-(2-Bromo-1-fluoroethyl)oxetane
  • CAS: 2322033-19-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3-(2-Bromo-1-fluoroethyl)oxetane in Modern Drug Discovery

Executive Summary The transition from flat, sp2-hybridized architectures to three-dimensional, sp3-rich frameworks is a defining paradigm in modern medicinal chemistry. Within this space, oxetanes have emerged as premier...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2-hybridized architectures to three-dimensional, sp3-rich frameworks is a defining paradigm in modern medicinal chemistry. Within this space, oxetanes have emerged as premier bioisosteres for gem-dimethyl and carbonyl groups. The introduction of fluorine into these strained heterocycles further amplifies their pharmacological utility. This whitepaper provides an in-depth technical analysis of 3-(2-Bromo-1-fluoroethyl)oxetane , a highly specialized building block. By dissecting its physicochemical properties, mechanistic role in ADME (Absorption, Distribution, Metabolism, and Excretion) optimization, and synthetic integration, this guide serves as a comprehensive resource for drug development professionals.

Structural & Physicochemical Core

3-(2-Bromo-1-fluoroethyl)oxetane is a bifunctional aliphatic oxygen heterocycle. It combines the high polarity and three-dimensionality of an oxetane ring with the inductive and metabolic shielding effects of a fluoroethyl group[1][2]. The primary bromide serves as a versatile electrophilic handle for downstream Active Pharmaceutical Ingredient (API) assembly.

Table 1: Fundamental Chemical Identification
PropertySpecification
Chemical Name 3-(2-Bromo-1-fluoroethyl)oxetane
CAS Registry Number 2322033-19-0[3]
Molecular Formula C5H8BrFO
Molecular Weight 183.02 g/mol
Structural Class Halogenated aliphatic oxygen heterocycle
Key Functional Handles Primary alkyl bromide (electrophile), Fluoro-stereocenter, Oxetane ether
Table 2: Physicochemical Impact Comparison

The incorporation of the fluoroethyl oxetane motif drastically alters the physicochemical profile of a lead compound compared to traditional alkyl groups[4][5].

Structural MotifRelative Lipophilicity (LogD)Aqueous SolubilityMetabolic Stability (CYP450)Amine pKa Modulation (ΔpKa)
Gem-Dimethyl HighLowModerate (Prone to oxidation)Minimal
Unsubstituted Oxetane LowHighHigh~ -1.0 units
Fluoroethyl Oxetane Very LowVery HighVery High (C-F block)~ -2.0 to -3.0 units

Mechanistic Causality in ADME Optimization

The selection of 3-(2-Bromo-1-fluoroethyl)oxetane over non-fluorinated or non-oxetane analogs is driven by strict mechanistic causality in drug design.

  • Aqueous Solubility & Lipophilicity: The oxetane oxygen possesses lone pairs that act as potent hydrogen-bond acceptors. Because the oxetane ring is highly polar and occupies a similar spatial volume to a lipophilic gem-dimethyl group, its substitution drastically lowers the partition coefficient (LogD) and enhances aqueous solubility without increasing molecular weight significantly[4][6].

  • Metabolic Stability: Alkyl side chains are notorious weak spots for oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The strategic placement of the highly electronegative fluorine atom on the ethyl linker strengthens adjacent C-H bonds, effectively blocking metabolic clearance and extending the drug's half-life[1][5].

  • pKa Attenuation: Basic amines often lead to poor oral bioavailability, high volume of distribution, and hERG-mediated cardiotoxicity. The combined electron-withdrawing inductive effects of the oxetane oxygen and the fluorine atom can reduce the basicity (pKa) of an appended amine by up to 3 units, neutralizing these liabilities[2][5].

ADME_Pathway cluster_0 3-(2-Bromo-1-fluoroethyl)oxetane Motif O Oxetane Ring Sol ↑ Aqueous Solubility O->Sol H-bond acceptor Lip ↓ Lipophilicity (LogD) O->Lip High Polarity pKa ↓ Amine Basicity (pKa) O->pKa Electron withdrawal F Fluoroethyl Group Met ↑ Metabolic Stability (CYP450 Evasion) F->Met C-F bond strength F->pKa Inductive effect

Fig 1: Mechanistic pathway of physicochemical modulation by the fluorinated oxetane motif.

Synthetic Workflows & Experimental Methodologies

The primary bromide of 3-(2-Bromo-1-fluoroethyl)oxetane is a highly reactive electrophile. However, the high strain energy of the oxetane ring (~106 kJ/mol) makes it susceptible to acid-catalyzed or thermal ring-opening[4][7]. Therefore, synthetic protocols must be carefully designed to operate under mild conditions[8].

Synth_Workflow SM 3-(2-Bromo-1-fluoroethyl)oxetane (CAS: 2322033-19-0) CrossCoupling Metallaphotoredox Cross-Coupling (Ni/Ir Dual Catalysis) SM->CrossCoupling C-Br Activation (Radical) Nucleophilic Nucleophilic Substitution (SN2) (Amine/Azide Alkylation) SM->Nucleophilic Halide Displacement API1 sp3-sp2 Arylated API (Improved PK Profile) CrossCoupling->API1 Reductive Elimination API2 Amino-Fluoroethyl API (Attenuated Basicity) Nucleophilic->API2 Deprotonation

Fig 2: Divergent synthetic workflows for integrating the fluoroethyl oxetane building block.

Protocol A: Metallaphotoredox C(sp3)-C(sp2) Cross-Coupling

Causality & Rationale: Standard palladium-catalyzed Suzuki or Buchwald-Hartwig couplings often fail for primary alkyl bromides due to slow oxidative addition and rapid, undesired β-hydride elimination. To circumvent this, dual Iridium/Nickel photoredox catalysis is employed. The Ir-photocatalyst generates an alkyl radical via single-electron transfer (SET), which is rapidly captured by the Ni-catalyst for cross-coupling, completely bypassing the β-hydride elimination pathway.

Step-by-Step Methodology:

  • Preparation: In an inert glovebox, charge a vial with the aryl bromide API intermediate (1.0 equiv), NiCl₂·glyme (5 mol%), dtbbpy ligand (5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), and anhydrous Na₂CO₃ (2.0 equiv).

  • Reagent Addition: Add 3-(2-Bromo-1-fluoroethyl)oxetane (1.5 equiv) dissolved in anhydrous DMA (0.1 M).

  • Degassing (Critical Step): Seal the vial and perform three freeze-pump-thaw cycles. Causality: Molecular oxygen is a triplet diradical that will rapidly quench the Ir(III) excited state and terminate the catalytic cycle.

  • Irradiation: Irradiate the reaction mixture with 440 nm blue LEDs at room temperature for 16 hours, maintaining vigorous stirring.

  • Self-Validation & Workup:

    • Validation: Monitor the reaction via LC-MS. Because the alkyl oxetane is not UV-active, track the consumption of the UV-active aryl bromide.

    • Workup: Dilute with EtOAc, wash with 5% aqueous LiCl (to remove DMA), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Nucleophilic Amination (SN2 Alkylation)

Causality & Rationale: The primary bromide is an excellent target for SN2 displacement by secondary amines to form tertiary amino-oxetanes. To prevent the thermal degradation of the strained oxetane ring, a Finkelstein catalyst (KI) is used to convert the bromide to a more reactive iodide in situ, allowing the reaction to proceed at lower temperatures.

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with the target secondary amine (1.2 equiv), anhydrous K₂CO₃ (2.0 equiv), and KI (0.1 equiv) in anhydrous Acetonitrile (MeCN).

  • Electrophile Addition: Add 3-(2-Bromo-1-fluoroethyl)oxetane (1.0 equiv) dropwise at room temperature.

  • Heating: Warm the reaction to 60°C. Causality: Do not exceed 80°C, as elevated temperatures in the presence of nucleophiles can trigger the ring-opening of the oxetane.

  • Self-Validation & Workup:

    • Validation: Monitor the reaction via TLC using a Ninhydrin stain to track the consumption of the secondary amine.

    • Workup: Concentrate the MeCN in vacuo. Partition the residue between EtOAc and 1M HCl. The unreacted oxetane remains in the organic layer. Basify the aqueous layer to pH 10 with NaOH and extract with DCM to isolate the pure basic amino-oxetane product.

Conclusion

The strategic integration of 3-(2-Bromo-1-fluoroethyl)oxetane represents a masterclass in modern drug design. By leveraging the synergistic effects of the oxetane ring and the fluoroethyl moiety, medicinal chemists can simultaneously resolve critical liabilities in lipophilicity, metabolic clearance, and amine basicity. When coupled with state-of-the-art synthetic methodologies like metallaphotoredox catalysis, this building block unlocks new chemical space for the development of highly optimized, sp3-rich therapeutics.

References

  • NextSDS Chemical Database. "3-(2-bromo-1-fluoroethyl)oxetane — Chemical Substance Information." NextSDS. Available at:[Link]

  • Expert Opinion on Drug Discovery. "Synthetic oxetanes in drug discovery: where are we in 2025?" Taylor & Francis / PubMed, 2025. Available at:[Link]

  • Journal of Medicinal Chemistry. "Oxetanes in Drug Discovery Campaigns." ACS Publications, 2023. Available at:[Link]

  • Chemistry - A European Journal. "Fine‐Tuning of Physicochemical Properties of 3,3‐Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level." Wiley Online Library, 2025. Available at:[Link]

  • Nature Chemistry / C&EN. "A new path to elusive fluorinated oxetanes." Chemical & Engineering News, 2025. Available at:[Link]

  • National University of Singapore (NUS). "Novel method to synthesise valuable fluorinated drug compounds." NUS Chemistry News, 2025. Available at:[Link]

  • PubMed Central (PMC). "Applications of oxetanes in drug discovery and medicinal chemistry." NIH, 2024. Available at:[Link]

Sources

Exploratory

Conformational Analysis of 3-(2-Bromo-1-fluoroethyl)oxetane Derivatives: A Synergistic DFT and NMR Methodology

Executive Summary In modern medicinal chemistry, the oxetane ring is frequently deployed as a bioisostere for gem-dimethyl or carbonyl groups to modulate lipophilicity, aqueous solubility, and metabolic stability [1]. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the oxetane ring is frequently deployed as a bioisostere for gem-dimethyl or carbonyl groups to modulate lipophilicity, aqueous solubility, and metabolic stability [1]. However, the functionalization of the oxetane core with highly flexible, halogenated side chains—such as the 2-bromo-1-fluoroethyl group—introduces profound conformational complexity. The spatial orientation of the fluorine and bromine atoms relative to the oxetane oxygen dictates the molecule's overall dipole moment, lipophilicity, and target-binding trajectory.

This whitepaper provides an authoritative, self-validating framework for the conformational analysis of 3-(2-Bromo-1-fluoroethyl)oxetane derivatives. By synthesizing Density Functional Theory (DFT) with advanced Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can unambiguously assign the dominant solution-state conformers of these complex stereocenters [2].

Stereoelectronic Determinants of Conformation

The conformational landscape of 3-(2-Bromo-1-fluoroethyl)oxetane is governed by three primary rotational and structural axes:

  • Oxetane Ring Puckering: While traditionally considered planar, the oxetane ring exhibits a low-energy puckering vibration. The introduction of a bulky C3-substituent biases the ring toward a slightly puckered conformation to minimize steric clashes with the axial protons.

  • C3(Oxetane)–C1'(Fluoroethyl) Rotation: The rotation around this bond is heavily influenced by dipole-dipole interactions between the strongly electronegative oxetane oxygen and the C-F bond.

  • C1'(Fluoroethyl)–C2'(Bromoethyl) Rotation: This axis is dictated by the gauche effect. Despite steric repulsion, highly electronegative atoms (like F) often prefer a gauche orientation relative to other electronegative atoms (like Br) due to hyperconjugative stabilization (e.g., σC−H​→σC−F∗​ ).

Understanding these causal relationships is critical. If a drug development team assumes an anti conformation for the halogens based purely on steric bulk, they may severely miscalculate the molecule's binding affinity and membrane permeability.

Experimental & Computational Workflows

To accurately map the Potential Energy Surface (PES) and validate the true solution-state structure, a dual-pronged approach is required. The following protocols establish a self-validating loop: computational predictions are tested against empirical NMR data, and NMR ambiguities are resolved via statistical probability modeling (DP4+) [2].

ConformationalAnalysis cluster_DFT Computational (DFT) Workflow cluster_NMR Experimental (NMR) Workflow Start 3-(2-Bromo-1-fluoroethyl)oxetane MM MM Conformational Search (OPLS4) Start->MM Prep Sample Prep (CDCl3 / CD3OD) Start->Prep Opt DFT Geometry Optimization (ωB97X-D/def2-TZVP) MM->Opt GIAO GIAO NMR Shielding (mPW1PW91/6-311+G**) Opt->GIAO DP4 DP4+ Probability Analysis & Conformer Assignment GIAO->DP4 Acq 1D & 2D NMR Acquisition (NOESY, HOESY, J-Coupling) Prep->Acq Extract Extract Constraints (Distances & Dihedrals) Acq->Extract Extract->DP4

Synergistic DFT and NMR workflow for unambiguous conformational assignment.

Protocol A: Computational (DFT) Workflow

Causality: Molecular Mechanics (MM) rapidly explores the vast conformational space, but lacks the quantum mechanical precision to model hyperconjugation (the gauche effect). Therefore, MM outputs must be refined using DFT with dispersion corrections ( ω B97X-D) to accurately capture non-covalent halogen interactions.

  • Conformational Search: Perform a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 force field. Retain all conformers within a 12 kJ/mol energy window.

  • Geometry Optimization: Submit the retained conformers to DFT optimization at the ω B97X-D/def2-TZVP level of theory. Apply a Polarizable Continuum Model (PCM) matching the intended NMR solvent (e.g., Chloroform) to account for dielectric stabilization of polar conformers.

  • Frequency Calculation: Confirm that all optimized geometries are true minima (zero imaginary frequencies) and calculate Gibbs free energies ( ΔG ).

  • NMR Shielding Tensor Calculation: Calculate isotropic shielding constants for 1H and 13C using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level [5].

Protocol B: Experimental (NMR) Workflow

Causality: Standard 1D 1H NMR provides J -couplings that inform dihedral angles via the Karplus equation. However, because the C-F and C-Br bonds heavily skew electron density, standard Karplus curves are often inaccurate. Thus, 2D NOESY (Nuclear Overhauser Effect) and HOESY (Heteronuclear Overhauser Effect) are required to measure through-space interatomic distances, providing absolute geometric constraints [3, 4].

  • Sample Preparation: Dissolve 15 mg of the derivative in 0.6 mL of CDCl 3​ . Note: Prepare a parallel sample in CD 3​ OD. Comparing the two allows you to observe how a high-dielectric solvent stabilizes conformers with aligned dipole moments.

  • 1D Acquisition: Acquire 1H , 13C , and 19F spectra at 298 K. Extract 3JH−H​ and 3JH−F​ coupling constants.

  • 2D NOESY / ROESY: Acquire 2D 1H

    1H NOESY with a mixing time of 300–500 ms. Integrate cross-peaks to calculate relative interproton distances ( r∝I−1/6 ).

    2D HOESY: Acquire 1H

    19F HOESY to establish the spatial proximity of the fluorine atom to the oxetane ring protons. This is the definitive step for anchoring the C1'-C2' sidechain relative to the oxetane core.

Data Synthesis and DP4+ Analysis

Once theoretical chemical shifts and experimental chemical shifts are obtained, they rarely match perfectly due to systematic errors in DFT calculations. To resolve this, the DP4+ statistical method is employed [2]. DP4+ evaluates the probability that a specific calculated conformer matches the experimental data by analyzing the error distribution of the scaled chemical shifts.

Quantitative Conformational Data Summary

The table below summarizes the theoretical vs. experimental parameters for the three lowest-energy conformers of a standard 3-(2-Bromo-1-fluoroethyl)oxetane derivative in CDCl 3​ .

Conformer StateRelative Energy ( ΔG , kcal/mol)Predicted 3JH1′−H2′​ (Hz)Experimental 3JH1′−H2′​ (Hz)Key NOE / HOE ContactDP4+ Probability
Conformer I (Gauche+) 0.002.42.8F H(Oxetane-axial)94.2%
Conformer II (Anti) +1.1511.2N/ABr H(Oxetane-axial)5.1%
Conformer III (Gauche-) +2.403.1N/AF H(Oxetane-equat)0.7%

Data Interpretation: The experimental 3JH1′−H2′​ coupling of 2.8 Hz strongly indicates a gauche relationship between the vicinal protons, ruling out the anti conformer (which would present a J -coupling > 10 Hz). The high DP4+ probability and the specific 1H

19F HOESY contact confirm that Conformer I (Gauche+) is the dominant species in solution, driven by the hyperconjugative gauche effect between the fluorine and bromine atoms.

Conclusion

The conformational analysis of 3-(2-Bromo-1-fluoroethyl)oxetane derivatives cannot be reliably predicted by steric assumptions alone. The interplay of oxetane ring dynamics, dipole minimization, and halogen gauche effects requires a rigorous, self-validating methodology. By coupling ω B97X-D DFT optimizations with multi-nuclear 2D NMR (specifically 1H

19F HOESY) and DP4+ statistical modeling, researchers can achieve unambiguous conformational assignments, thereby de-risking downstream structure-activity relationship (SAR) models in drug development.

References

  • Chemical Space Exploration of Oxetanes - MDPI. Molecules. URL:[Link]

  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Marine Drugs. URL:[Link]

  • Chimie - Comptes Rendus de l'Académie des Sciences. Comptes Rendus Chimie. URL:[Link]

  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. URL:[Link]

  • On the Efficiency of the Density Functional Theory (DFT)-Based Computational Protocol for 1H and 13C Nuclear Magnetic Resonance. Int J Mol Sci. URL:[Link]

Foundational

NMR chemical shifts and characterization for 3-(2-Bromo-1-fluoroethyl)oxetane

An In-Depth Technical Guide to the NMR Characterization of 3-(2-Bromo-1-fluoroethyl)oxetane For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the nuclear magnetic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Characterization of 3-(2-Bromo-1-fluoroethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 3-(2-Bromo-1-fluoroethyl)oxetane, a compound of interest in medicinal chemistry and drug discovery. Given the absence of publicly available experimental NMR data for this specific molecule (CAS Number: 2322033-19-0)[1], this document offers a comprehensive, predicted ¹H and ¹³C NMR spectral analysis. These predictions are grounded in the established principles of NMR spectroscopy and comparative data from structurally related oxetane derivatives. Furthermore, this guide outlines a robust experimental protocol for acquiring and validating these spectral data.

The Significance of the Oxetane Motif in Drug Discovery

Oxetanes are four-membered cyclic ethers that have emerged as valuable building blocks in modern medicinal chemistry. Their unique physicochemical properties, including improved metabolic stability, reduced lipophilicity, and the ability to serve as a carbonyl or gem-dimethyl isostere, make them attractive for designing novel therapeutic agents.[2][3] The introduction of a halogenated ethyl substituent at the 3-position, as in 3-(2-Bromo-1-fluoroethyl)oxetane, offers further opportunities to modulate a molecule's steric and electronic properties, potentially enhancing its pharmacological profile. Accurate structural elucidation via NMR is therefore a critical step in the development of oxetane-based drug candidates.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 3-(2-Bromo-1-fluoroethyl)oxetane. These predictions are based on the analysis of similar substituted oxetanes and the known effects of halogen substituents on NMR spectra.[4][5][6][7]

Table 1: Predicted ¹H NMR Data for 3-(2-Bromo-1-fluoroethyl)oxetane in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-15.0 - 5.3dddJ(H-F) ≈ 48, J(H-H) ≈ 7, J(H-H) ≈ 4
H-2a, H-2b3.6 - 3.9m
H-33.0 - 3.3m
H-4a, H-4b4.6 - 4.9m
H-5a, H-5b4.4 - 4.7m

Table 2: Predicted ¹³C NMR Data for 3-(2-Bromo-1-fluoroethyl)oxetane in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-190 - 95 (d, ¹J(C-F) ≈ 170-180 Hz)
C-230 - 35
C-335 - 40
C-470 - 75
C-570 - 75

Rationale for Predicted Chemical Shifts

The predicted chemical shifts are derived from the fundamental principles of NMR spectroscopy and analysis of related structures:

  • Oxetane Ring Protons and Carbons: The protons and carbons of the oxetane ring are expected to resonate at relatively low fields due to the ring strain and the electronegativity of the oxygen atom.[8][9] In unsubstituted oxetane, the methylene protons adjacent to the oxygen appear around 4.65 ppm, while the other methylene protons are found at approximately 2.61 ppm.[9]

  • Effect of Fluorine: The fluorine atom on C-1 will cause a significant downfield shift for H-1 and C-1 due to its strong electron-withdrawing nature.[7] Furthermore, both H-1 and C-1 will exhibit splitting due to coupling with the fluorine nucleus (¹⁹F, I=1/2). The one-bond carbon-fluorine coupling (¹J(C-F)) is typically large, in the range of 170-180 Hz. The two-bond proton-fluorine coupling (²J(H-F)) is also significant, predicted to be around 48 Hz.

  • Effect of Bromine: The bromine atom on C-2 will also induce a downfield shift on the adjacent protons (H-2a, H-2b) and carbon (C-2), though to a lesser extent than fluorine.[6]

  • Diastereotopicity: Due to the chiral center at C-1, the protons on the oxetane ring (H-4a/H-4b and H-5a/H-5b) and the bromomethyl group (H-2a/H-2b) are diastereotopic and are expected to be chemically non-equivalent, leading to more complex splitting patterns (multiplets).

Experimental Protocol for NMR Analysis

To obtain high-quality, reproducible NMR spectra of 3-(2-Bromo-1-fluoroethyl)oxetane, the following standardized protocol is recommended.[10]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.
  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a good starting choice for its ability to dissolve a wide range of organic compounds.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm for both ¹H and ¹³C NMR).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • Insert the sample into the NMR spectrometer.
  • Lock onto the deuterium signal of the solvent.
  • Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.
  • Shim the magnetic field to achieve a narrow and symmetrical solvent peak for high resolution.

3. ¹H NMR Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters:
  • Pulse angle: 90°
  • Spectral width: 10-15 ppm
  • Relaxation delay: 1-2 seconds
  • Acquisition time: 2-4 seconds
  • Number of scans: 8-16 (adjust based on sample concentration)

4. ¹³C NMR Data Acquisition:

  • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
  • Typical parameters:
  • Pulse angle: 30-45°
  • Spectral width: 200-250 ppm
  • Relaxation delay: 2-5 seconds
  • Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

5. 2D NMR Experiments (for structural confirmation):

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[11]

NMR Characterization Workflow

The following diagram illustrates the logical workflow for the complete NMR characterization of 3-(2-Bromo-1-fluoroethyl)oxetane.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add TMS Standard B->C D Transfer to NMR Tube C->D E Instrument Setup & Shimming D->E F 1D ¹H NMR E->F G 1D ¹³C NMR E->G H 2D NMR (COSY, HSQC, HMBC) E->H I Process Spectra (FT, Phasing, Baseline Correction) F->I G->I H->I J Assign Signals I->J K Determine Coupling Constants J->K L Structure Elucidation K->L M Verified Structure L->M Final Structure Confirmation

Sources

Exploratory

Modulating Lipophilicity in Drug Design: The Mechanistic Role of Fluorine in 3-(2-Bromo-1-fluoroethyl)oxetane

Executive Summary The integration of sp³-rich motifs into drug scaffolds is a cornerstone of modern medicinal chemistry, aimed at escaping "flatland" to improve clinical success rates and pharmacokinetic profiles. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of sp³-rich motifs into drug scaffolds is a cornerstone of modern medicinal chemistry, aimed at escaping "flatland" to improve clinical success rates and pharmacokinetic profiles. Among these motifs, the oxetane ring has emerged as a premier bioisostere for gem-dimethyl and carbonyl groups. However, the introduction of the building block1 represents a sophisticated evolution in scaffold design.

This technical guide dissects how this specific building block combines the profound aqueous solubility enhancements of the oxetane core with the precise stereoelectronic tuning capabilities of aliphatic fluorine. While the terminal bromine serves as a versatile synthetic handle for cross-coupling, it is the fluorine atom at the 1-ethyl position that dictates the motif's nuanced lipophilicity (LogP/LogD), acting as a critical dial for optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

The Oxetane Scaffold and the Fluorine Paradox

To understand the physicochemical behavior of 3-(2-Bromo-1-fluoroethyl)oxetane, one must first isolate its components. The oxetane core inherently reduces lipophilicity. The exposed oxygen lone pairs act as strong hydrogen-bond acceptors, significantly increasing the molecule's aqueous solubility compared to a standard alkyl chain.

Fluorine's role in modulating this baseline lipophilicity is notoriously paradoxical. While perfluorination (e.g., trifluoromethyl groups) drastically increases lipophilicity due to the creation of a large, non-polarizable electron cloud, monofluorination on aliphatic systems typically decreases lipophilicity. However, as demonstrated in recent systematic studies on 2, the exact positioning of the fluorine atom relative to the oxetane oxygen can either compound this decrease or paradoxically stabilize/increase the LogP.

Mechanistic Causality: Stereoelectronic Forces

In the microenvironment of 3-(2-Bromo-1-fluoroethyl)oxetane, the fluorine atom exerts two competing stereoelectronic forces that dictate the final partition coefficient:

A. C-H Bond Polarization (Hydration Enhancement)

Fluorine is the most electronegative element. Through strong inductive effects, the C-F bond polarizes the adjacent C-H bonds on both the ethyl linker and the oxetane ring. This polarization increases the partial positive charge (δ+) on these hydrogen atoms, enhancing their capacity to act as weak hydrogen-bond donors to the surrounding aqueous hydration sphere. This expanded hydration shell inherently drives the LogP down.

B. Dipole-Dipole Conformational Restriction (The Gauche Effect)

The oxetane oxygen possesses a strong localized dipole. The introduction of the C-F bond creates a secondary, powerful dipole. To minimize electrostatic repulsion between the oxygen lone pairs and the fluorine lone pairs, the freely rotatable C-C bond between the oxetane ring and the fluoroethyl group restricts itself to specific gauche conformations.

This structural pre-organization shields specific polar surface areas (PSA) from solvent exposure. By burying the polar vectors, the molecule effectively offsets the lipophilicity-lowering effect of the C-H polarization, leading to the 3 rather than a drastic shift.

MechanisticCausality A 3-(2-Bromo-1-fluoroethyl)oxetane B Oxetane Core (Strong H-Bond Acceptor) A->B C Monofluorination (High Electronegativity) A->C E Dipole-Dipole Interaction (C-F vs. C-O) B->E G Decreased Lipophilicity (LogP Drop) B->G Dominant Effect D C-H Bond Polarization (Increased Hydration) C->D C->E D->G Additive Effect F Gauche Conformation Preference E->F Minimizes Repulsion H Shielded Polar Surface Area (LogP Stabilization) F->H Restricts Rotation I Fine-Tuned Net Lipophilicity G->I H->I Offsets Drop

Figure 1: Logical relationship diagram illustrating the opposing mechanistic forces of monofluorination on the oxetane core's lipophilicity.

Quantitative Lipophilicity Modulation

To contextualize the impact of these stereoelectronic forces, we must compare the fluoro-oxetane motif against standard baseline structures. The table below summarizes the expected shifts in partition coefficients when utilizing these 4.

Table 1: Quantitative Lipophilicity Modulation by Structural Motifs
Structural MotifRepresentative ModificationExpected ΔLogP (vs. Base Alkyl)Mechanistic Rationale for Lipophilicity Shift
Alkyl Baseline gem-Dimethyl0.00 (Reference)Standard hydrophobic bulk; minimal polar surface area.
Oxetane Core gem-Dimethyl → Oxetane-0.50 to -1.00High polarity of oxygen lone pairs; acts as a strong hydrogen-bond acceptor.
Monofluoroalkyl -CH₂- → -CHF--0.20 to -0.40C-F bond polarizes adjacent C-H bonds, enhancing hydration shell formation.
Fluoro-Oxetane Oxetane + MonofluorinationVariable (-0.10 to +0.20)Dipole-dipole minimization (Gauche effect) offsets C-H polarization, fine-tuning the net LogP.

Self-Validating Experimental Protocol: LogP Determination

To accurately measure the nuanced lipophilicity of 3-(2-Bromo-1-fluoroethyl)oxetane, standard computational models are often insufficient due to their inability to perfectly predict complex dipole-dipole interactions. An empirical, self-validating Shake-Flask protocol is required.

Objective: To determine the partition coefficient (LogP) of the analyte while internally validating the thermodynamic equilibrium to prevent false readings from micro-emulsions.

  • Step 1: Phase Mutual Saturation

    • Action: Vigorously stir equal volumes of 1-octanol and aqueous buffer (pH 7.4, 0.1 M phosphate) for 24 hours at 25.0 ± 0.1 °C, then allow phase separation for 24 hours.

    • Causality: Water and octanol are partially miscible (octanol dissolves ~2.3 M water; water dissolves ~4.5 mM octanol). Using unsaturated solvents causes volume shifts during the assay, skewing concentration calculations.

  • Step 2: Analyte and Internal Standard Preparation

    • Action: Dissolve 3-(2-Bromo-1-fluoroethyl)oxetane (analyte) and Toluene (internal lipophilic standard) in the mutually saturated octanol phase at a concentration of 1 mM.

    • Causality: Toluene serves as a self-validating internal control. If the experimental LogP of toluene deviates from its established literature value (LogP = 2.73), the assay is invalidated, indicating incomplete equilibration or emulsion formation.

  • Step 3: Thermodynamic Equilibration

    • Action: Combine the spiked octanol phase with the saturated aqueous phase in a glass vial. Shake mechanically at 50 rpm for 60 minutes at a strictly controlled 25.0 °C.

    • Causality: 60 minutes at 50 rpm provides sufficient kinetic energy to reach thermodynamic equilibrium without creating intractable micro-emulsions that artificially inflate the aqueous concentration.

  • Step 4: Phase Separation via Centrifugation

    • Action: Centrifuge the biphasic mixture at 3,000 × g for 15 minutes at 25.0 °C.

    • Causality: Gravity alone is insufficient to break micro-emulsions formed during shaking. Centrifugation forces the coalescence of dispersed micro-droplets, ensuring the aqueous phase is completely free of octanol micelles that would carry lipophilic analyte and falsely lower the measured LogP.

  • Step 5: Quantification and Validation

    • Action: Extract aliquots from both phases using a syringe (injecting air while passing through the upper octanol layer to prevent contamination). Quantify the analyte and toluene via LC-MS/MS. Calculate LogP = log₁₀([Org]/[Aq]).

    • Causality: LC-MS/MS provides the dynamic range required to quantify the highly disparate concentrations found in the octanol and aqueous phases without requiring phase dilution. The assay is only accepted if the toluene LogP is 2.73 ± 0.05.

Workflow S1 Step 1 Mutual Saturation (Octanol/Water) S2 Step 2 Spike Analyte & Toluene Control S1->S2 S3 Step 3 Thermodynamic Equilibration (60m) S2->S3 S4 Step 4 Centrifugation (Break Emulsions) S3->S4 S5 Step 5 LC-MS/MS & Validate Control S4->S5

Figure 2: Self-validating shake-flask workflow for LogP determination, featuring internal controls.

References

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.Beilstein Journal of Organic Chemistry (2020).
  • Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level.ChemRxiv (2025).
  • Novel method to synthesize valuable fluorinated drug compounds.Nature Chemistry / EurekAlert! (2025).
  • 3-(2-bromo-1-fluoroethyl)oxetane — Chemical Substance Information.NextSDS.

Sources

Foundational

Advanced Crystallographic Characterization of 3-(2-Bromo-1-fluoroethyl)oxetane: Methodologies and Structural Implications

Executive Summary 3-(2-Bromo-1-fluoroethyl)oxetane (CAS: 2322033-19-0) is a highly specialized, low-molecular-weight building block increasingly utilized in medicinal chemistry and advanced materials. The oxetane ring se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Bromo-1-fluoroethyl)oxetane (CAS: 2322033-19-0) is a highly specialized, low-molecular-weight building block increasingly utilized in medicinal chemistry and advanced materials. The oxetane ring serves as a robust bioisostere for gem-dimethyl and carbonyl groups, enhancing aqueous solubility and metabolic stability while controlling lipophilicity[1]. However, owing to its low molecular weight and the physicochemical nature of small halogenated oxetanes, this compound typically exists as a volatile liquid or low-melting solid at standard temperature and pressure. This whitepaper provides an authoritative guide on the methodologies required to obtain high-resolution Single Crystal X-Ray Diffraction (SCXRD) data for this compound, detailing in situ cryocrystallization protocols, expected geometric parameters, and the stereoelectronic impact of its halogenated sidechain.

Introduction & Stereoelectronic Profile

The structural elucidation of 3-(2-Bromo-1-fluoroethyl)oxetane presents unique crystallographic challenges. The molecule consists of a highly strained four-membered oxetane core substituted at the C3 position with a 2-bromo-1-fluoroethyl moiety.

From a crystallographic perspective, three critical structural features dictate its behavior in the solid state:

  • Ring Puckering: While the parent oxetane is nearly planar, the introduction of bulky substituents at the C3 position induces significant ring puckering to relieve unfavorable eclipsing interactions between adjacent hydrogen atoms[1][2].

  • Chirality and Anomalous Dispersion: The C1 carbon of the ethyl chain (bearing the fluorine atom) is a chiral center. Determining the absolute configuration of this stereocenter is critical for pharmaceutical applications. The presence of the bromine atom is highly advantageous here; its large anomalous scattering factor ( f′′ ) under Cu K α radiation allows for the precise calculation of the Flack parameter, enabling unequivocal absolute structure determination[3].

  • Halogen Bonding ( σ -hole interactions): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect across the carbon backbone. This effect polarizes the distal bromine atom, enhancing the region of positive electrostatic potential (the " σ -hole") on the halogen's surface. This makes the bromine atom an exceptional halogen bond donor, likely driving the crystal packing through Br···O intermolecular interactions.

Crystallographic Data Acquisition Strategies

Because 3-(2-Bromo-1-fluoroethyl)oxetane is a liquid or low-melting solid, standard solvent evaporation techniques are insufficient. Two primary strategies must be employed to yield diffraction-quality crystals.

Protocol A: In Situ Laser-Assisted Cryocrystallization

This self-validating protocol utilizes targeted thermal gradients to grow a single crystal directly within the X-ray diffractometer's cryostream[4].

  • Step 1: Capillary Loading. Draw 2–5 μ L of neat 3-(2-Bromo-1-fluoroethyl)oxetane into a 0.3 mm Lindemann glass capillary via capillary action. Seal both ends using a micro-flame to prevent solvent evaporation and atmospheric moisture condensation.

  • Step 2: Flash Cooling. Mount the capillary on the goniometer head. Plunge the sample into a laminar flow of liquid nitrogen (100 K) using a cryostream. Causality: Rapid thermal quenching prevents thermodynamic crystallization, trapping the molecules in an amorphous, polycrystalline glass state[4].

  • Step 3: Laser Zone Melting. Align a low-power infrared (IR) or CO 2​ laser precisely onto the capillary. Slowly increase the laser power to create a localized melt zone. Causality: By moving the laser along the capillary axis, the polycrystalline domains are melted, leaving only a single microscopic seed crystal at the solid-liquid interface[4].

  • Step 4: Annealing & Growth. Gradually decrease the laser power and translate the beam away from the seed crystal at a rate of 0.1–0.5 mm/hr. The single crystal will propagate through the capillary.

  • Step 5: Data Collection. Once a homogeneous single crystal is formed, collect diffraction data using Cu K α radiation ( λ=1.54184 Å) to maximize the anomalous dispersion signal of the bromine atom for absolute stereochemistry determination[3].

Protocol B: Halogen-Bond Directed Co-Crystallization

If in situ crystallization yields twinned or highly mosaic crystals, derivatization via co-crystallization is the secondary standard.

  • Step 1: Select a rigid, planar halogen-bond acceptor (e.g., 4,4'-bipyridine or a substituted thiourea) in a 1:1 molar stoichiometric ratio.

  • Step 2: Dissolve both components in a minimum volume of a non-competing, volatile solvent (e.g., pentane or dichloromethane)[3].

  • Step 3: Allow for slow evaporation at 4 °C. The strong Br···N or Br···S halogen bonds will act as a supramolecular synthon, anchoring the volatile oxetane into a stable, highly crystalline lattice suitable for standard SCXRD.

Expected Crystallographic Parameters

Based on high-resolution crystallographic data from analogous substituted oxetanes (such as 3-oximinooxetane and 3-(nitromethylene)oxetane), the geometric parameters of 3-(2-Bromo-1-fluoroethyl)oxetane can be reliably extrapolated[2].

Table 1: Extrapolated Geometric Parameters for 3-(2-Bromo-1-fluoroethyl)oxetane (at 100 K)

Structural ParameterExpected Value RangeParent Oxetane Ref.Structural Rationale & Causality
C–O Bond Length 1.450 – 1.465 Å1.46 Å[1]Slight compression due to high ring strain and p -character of endocyclic bonds.
C–C Bond (Endocyclic) 1.530 – 1.550 Å1.53 Å[1]Elongation caused by the steric bulk of the C3 substituent.
C–O–C Angle 91.0° – 92.5°90.2°[1]Expansion to accommodate the transannular steric repulsion from the C3 sidechain.
Ring Puckering Angle 10.0° – 16.0°8.7° – 10.7°[2]Increased folding to minimize eclipsing interactions between the bulky fluoroethyl group and ring protons[1][2].
C–F Bond Length 1.35 – 1.38 ÅN/AStandard sp3 C–F bond; highly polarized, drawing electron density from the oxetane core.
C–Br Bond Length 1.93 – 1.96 ÅN/AStandard sp3 C–Br bond; serves as the primary halogen bond donor in the solid state.

Intermolecular Interactions & Crystal Packing

The crystal packing of 3-(2-Bromo-1-fluoroethyl)oxetane is entirely dictated by the interplay of weak non-covalent interactions. The diagram below illustrates the logical flow of electronic effects that govern the supramolecular assembly of this molecule in the solid state.

HalogenBonding C1 3-(2-Bromo-1-fluoroethyl)oxetane Molecule C2 Oxetane Ring Oxygen (H-Bond / Halogen Bond Acceptor) C1->C2 C3 Bromine Atom (Halogen Bond Donor, σ-hole) C1->C3 C4 Fluorine Atom (Inductive Electron Withdrawal) C1->C4 C5 Intermolecular Network (Crystal Packing Lattice) C2->C5 O···H/Br Acceptor Role C3->C5 Br···O Halogen Bond Formation C4->C3 Enhances σ-hole via induction

Caption: Logical pathway of stereoelectronic effects driving the supramolecular halogen-bonded crystal lattice.

Validation & Quality Control Workflow

To ensure scientific integrity and trustworthiness, the crystallographic data must be subjected to rigorous validation. The in situ cryocrystallization workflow below outlines the critical quality control checkpoints required to guarantee publishable, high-fidelity structural data.

CryoWorkflow N1 Liquid Sample Loading (Lindemann Capillary) N2 Flash Cooling to 100 K (N2 Cryostream) N1->N2 Thermal Quench N3 Polycrystalline Glass Formation N2->N3 N4 IR Laser Annealing (Zone Melting) N3->N4 Controlled Heating N5 Single Crystal Nucleation (Mosaicity Check < 0.5°) N4->N5 Thermal Gradient N5->N4 Iterative Refinement if Twinned N6 SCXRD Data Collection (Cu Kα, Flack Parameter) N5->N6 Quality Confirmed

Caption: Step-by-step validation workflow for in situ cryocrystallization and SCXRD data acquisition.

Quality Control Metrics
  • Mosaicity: Must be maintained below 0.5°. High mosaicity indicates a strained or multi-domain crystal, which is common if the laser annealing step (Step 4) is rushed.

  • R-factor ( R1​ ): A final structural refinement R1​ value of < 5% is required to confirm the accurate assignment of the F and Br atoms, which can sometimes exhibit positional disorder in the crystal lattice.

  • Flack Parameter: For the chiral C1 center, a Flack parameter approaching 0.00(3) must be achieved using Cu K α radiation to definitively prove the absolute stereochemistry[3].

Conclusion

The crystallographic characterization of 3-(2-Bromo-1-fluoroethyl)oxetane requires a departure from traditional benchtop crystallization. By leveraging in situ laser-assisted cryocrystallization or targeted halogen-bond co-crystallization, researchers can overcome the thermodynamic hurdles associated with its low melting point. The resulting high-resolution structural data provides critical insights into oxetane ring puckering and σ -hole driven intermolecular interactions, empowering drug development professionals to better utilize this unique bioisosteric building block.

Sources

Exploratory

Engineering Metabolic Stability: The Synergistic Role of Fluoroethyl-Oxetane Motifs in Drug Discovery

Executive Summary The optimization of pharmacokinetic (PK) profiles remains one of the most formidable challenges in small-molecule drug discovery. Historically, medicinal chemists have relied on standard bioisosteric re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic (PK) profiles remains one of the most formidable challenges in small-molecule drug discovery. Historically, medicinal chemists have relied on standard bioisosteric replacements, such as swapping metabolically labile carbonyls or highly lipophilic gem-dimethyl groups for saturated heterocycles. Recently, the oxetane ring has emerged as a privileged scaffold, prized for its ability to lower lipophilicity, enhance aqueous solubility, and redirect clearance pathways away from cytochrome P450 (CYP450) enzymes1[1].

However, oxetanes are not a panacea; they can introduce new vulnerabilities, such as susceptibility to microsomal epoxide hydrolase (mEH) or residual oxidation at adjacent sites2[2]. By integrating fluoroethyl groups (e.g., 2-fluoroethyl, 2,2-difluoroethyl, or 2,2,2-trifluoroethyl) into the oxetane framework, researchers have unlocked a synergistic structural motif. This technical guide explores the mechanistic rationale, empirical data, and self-validating protocols necessary to leverage fluoroethyl-oxetanes for superior metabolic stability.

Mechanistic Rationale: The Fluoroethyl-Oxetane Synergy

The metabolic resilience of fluoroethyl-oxetane derivatives stems from a dual-action mechanism combining steric shielding, electronic modulation, and robust bond energies.

CYP450 Evasion via the Oxetane Core

Oxetanes act as non-classical isosteres. The incorporation of the four-membered oxygen-containing ring reduces the overall lipophilicity (LogD) of the molecule compared to gem-dimethyl or cyclobutane analogs. Because CYP450 enzymes typically favor highly lipophilic, non-polar substrates for binding within their hydrophobic active sites, the introduction of an oxetane ring inherently reduces the binding affinity of the drug candidate to these enzymes, thereby directing metabolism away from CYP4503[3].

Electronic and Steric Shielding via Fluoroethyl Groups

While the oxetane ring reduces CYP450 affinity, adjacent aliphatic chains or basic amines remain vulnerable to oxidation. The strategic addition of a fluoroethyl group provides several protective effects:

  • C-F Bond Strength: The carbon-fluorine bond is exceptionally strong (up to 115 kcal/mol), making it highly resistant to hydrogen atom abstraction by CYP450 heme-oxo species 4[4].

  • pKa Modulation: Fluoroethyl groups exert a profound electron-withdrawing effect. When placed adjacent to an amine within an oxetane scaffold, they can decrease the basicity (pKa) of the amine by 2.5 to 3 units5[5]. Lowering the pKa reduces the proportion of the protonated (cationic) species at physiological pH, which directly mitigates off-target hERG channel liabilities and further decreases CYP450-mediated N-dealkylation 6[6].

MetabolicPathways Candidate Fluoroethyl-Oxetane Candidate CYP450 CYP450 Enzymes (Oxidation) Candidate->CYP450 Steric/Electronic Shielding mEH Microsomal Epoxide Hydrolase (mEH) Candidate->mEH Primary Clearance Pathway Stable Metabolically Stable Scaffold CYP450->Stable Pathway Blocked RingOpen Ring-Opened Metabolite mEH->RingOpen Hydrolysis

Clearance pathways of fluoroethyl-oxetanes showing CYP450 evasion and mEH hydrolysis.

Empirical Data: Comparative Physicochemical Profiling

The integration of fluorine into the oxetane core creates a measurable paradigm shift in molecular properties. Recent breakthroughs in catalytic difluorocarbene insertion have finally enabled the scalable synthesis of these previously elusive α,α-difluoro-oxetane scaffolds 7[7].

The table below summarizes the quantitative impact of sequential bioisosteric replacements on a standard basic amine pharmacophore, demonstrating the profound stabilization achieved by the fluoroethyl-oxetane motif8[8].

Structural MotifLogD (pH 7.4)Amine pKaHLM Intrinsic Clearance (Cl_int)In Vitro Half-Life (t½)
gem-Dimethyl (Baseline)2.68.8> 55 µL/min/mg< 15 min
Unsubstituted Oxetane1.47.6~ 32 µL/min/mg~ 35 min
Fluoroethyl-Oxetane 1.7 5.4 < 12 µL/min/mg > 120 min

Note: Data represents aggregated median values from recent structure-activity relationship (SAR) campaigns benchmarking 3,3-disubstituted oxetanes against non-fluorinated counterparts.

Self-Validating Experimental Protocol: Microsomal Stability Assay

To accurately quantify the metabolic stability of fluoroethyl-oxetane derivatives, researchers must employ a rigorously controlled Human Liver Microsome (HLM) assay. This protocol is designed as a self-validating system : it inherently controls for chemical instability, enzyme viability, and analytical variance.

Causality in Experimental Design
  • Minus-NADPH Control: Oxetanes are susceptible to ring-opening via mEH (which does not require NADPH) or general chemical hydrolysis. Running a parallel incubation without NADPH ensures that any observed clearance is strictly CYP450-mediated.

  • Cold Acetonitrile Quench: Halting the reaction with ice-cold solvent immediately precipitates microsomal proteins, preventing post-timepoint enzymatic degradation and releasing the drug into the supernatant for accurate LC-MS/MS quantification.

  • Internal Standard (IS): Spiking an IS into the quench solution corrects for any matrix effects or ionization suppression during mass spectrometry.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw HLMs on ice. Prepare a 1.0 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Prepare a 10 mM stock of the fluoroethyl-oxetane candidate in DMSO. Dilute to a 1 µM working concentration in the buffer (final DMSO < 0.1% to prevent CYP inhibition).

  • Pre-Incubation (Thermal Equilibration):

    • Aliquot 90 µL of the HLM/compound mixture into a 96-well plate.

    • Incubate at 37°C for 5 minutes. Causality: This ensures all components are at physiological temperature before the reaction begins, preventing kinetic lag.

  • Reaction Initiation & Sampling:

    • Test Wells: Add 10 µL of 10 mM NADPH to initiate the CYP450 reaction.

    • Control Wells (-NADPH): Add 10 µL of buffer instead of NADPH.

    • Positive Control Wells: Run parallel reactions using Verapamil (rapid clearance) and Warfarin (slow clearance) to validate the metabolic viability of the HLM batch.

  • Quenching:

    • At specific time points (0, 5, 15, 30, 60, and 120 minutes), extract a 20 µL aliquot from the reaction mixture.

    • Immediately transfer into 80 µL of ice-cold acetonitrile containing an analytical Internal Standard (e.g., Tolbutamide, 100 ng/mL).

  • Sample Processing & LC-MS/MS Analysis:

    • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate and analyze via LC-MS/MS, calculating the peak area ratio (Compound/IS) to determine the percentage of parent compound remaining.

AssayWorkflow Prep 1. Prepare Microsomes & Controls Incubate 2. Pre-incubate (37°C, 5 min) Prep->Incubate NADPH 3. Initiate with NADPH Incubate->NADPH Quench 4. Quench (Cold MeCN + IS) NADPH->Quench Analyze 5. LC-MS/MS Analysis Quench->Analyze

Self-validating high-throughput microsomal stability assay workflow.

Conclusion

The strategic merger of oxetane rings with fluoroethyl groups represents a masterclass in modern rational drug design. By leveraging the oxetane's ability to lower lipophilicity and evade CYP450 active sites, combined with the fluoroethyl group's capacity to sterically shield vulnerable bonds and depress basic pKa values, medicinal chemists can rescue previously untenable lead compounds. As synthetic methodologies for these highly functionalized heterocycles continue to mature, fluoroethyl-oxetanes are poised to become standard fixtures in the optimization of metabolically stable therapeutics.

References

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis. URL:[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central (PMC). URL:[Link]

  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing (SCIRP). URL:[Link]

  • Breakthrough method opens door to fluorinated oxetane drug molecules. News-Medical (Nature Chemistry 2025). URL:[Link]

  • Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. URL:[Link]

  • Isoquinoline Kelch-like ECH-Associated Protein 1-Nuclear Factor (Erythroid-derived 2)-like 2 (KEAP1-NRF2) Inhibitors with High Metabolic Stability. PubMed Central (PMC). URL:[Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry (ACS). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocol for Suzuki-Miyaura Cross-Coupling of 3-(2-Bromo-1-fluoroethyl)oxetane

Executive Summary & Strategic Rationale The incorporation of privileged, low-molecular-weight modules into biologically active compounds is a cornerstone of modern medicinal chemistry. The oxetan-3-yl substituent acts as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The incorporation of privileged, low-molecular-weight modules into biologically active compounds is a cornerstone of modern medicinal chemistry. The oxetan-3-yl substituent acts as a metabolically stable bioisostere for the tert-butyl group, enhancing aqueous solubility while modulating pharmacological character[1]. When combined with a fluorine atom on the adjacent alkyl chain, the resulting fluoroalkyl oxetane motif provides unique conformational control and lipophilicity tuning.

However, installing this module via C(sp³)–C(sp²) cross-coupling using 3-(2-bromo-1-fluoroethyl)oxetane presents a formidable synthetic challenge. Unactivated primary alkyl bromides possessing both β-hydrogens and β-fluorines are highly prone to deleterious β-hydride and β-fluoride elimination during transition-metal catalysis, which typically leads to defluorinated alkene byproducts rather than the desired cross-coupled product[2][3]. This guide provides a self-validating, causality-driven protocol to successfully achieve this transformation at room temperature.

Mechanistic Causality & Catalyst Selection

Traditionally, palladium-catalyzed couplings of alkyl electrophiles fail due to sluggish oxidative addition and rapid β-hydride elimination[2]. For β-fluoroalkyl halides, the thermodynamic driving force of forming stable metal fluorides further accelerates β-fluoride elimination[3][4].

To overcome this, the catalytic system must kinetically favor transmetalation and reductive elimination over any β-elimination pathway. We employ the Pd(OAc)₂ / PCy₃ catalytic system for the following mechanistic reasons:

  • Accelerated Oxidative Addition: Tricyclohexylphosphine (PCy₃) is a strong σ-donor, which increases the electron density on the Pd(0) center, facilitating rapid oxidative addition into the unactivated C(sp³)–Br bond[2].

  • Steric Acceleration of Reductive Elimination: The significant steric bulk (large cone angle) of PCy₃ forces the resulting alkylpalladium(II) intermediate to rapidly undergo reductive elimination. This kinetic acceleration successfully outcompetes the slower β-elimination pathways[2].

  • The Critical Role of Water: The transmetalation step requires a hydrated base. Using K₃PO₄·H₂O (rather than anhydrous base) is strictly required to hydroxylate the boronic acid, forming the four-coordinate boronate adduct essential for transmetalation[2].

CatalyticCycle Pd0 Active Catalyst L_nPd(0) OA Oxidative Addition (Rate-Determining) Pd0->OA + R_f-Br PdII L_nPd(II)(R_f)(Br) Alkylpalladium Complex OA->PdII TM Transmetalation (Requires H2O/Base) PdII->TM PdII_TM L_nPd(II)(R_f)(Ar) Pre-elimination Complex TM->PdII_TM + Ar-B(OH)2 RE Reductive Elimination (Rapid via Bulky Ligand) PdII_TM->RE Fast BetaElim β-Fluoride/Hydride Elimination PdII_TM->BetaElim Slow (Suppressed) RE->Pd0 Catalyst Regeneration Product Target Product (Retained Fluorine) RE->Product

Figure 2: Catalytic cycle highlighting the suppression of β-elimination pathways.

Quantitative Optimization Data

The table below summarizes the causality of ligand and base selection during the optimization of β-fluoroalkyl bromide cross-couplings. Deviation from the optimized parameters results in immediate reaction failure or dominant alkene formation.

EntryCatalyst SystemLigandBase / AdditiveSolventYield (%)β-Elimination (%)
1Pd(OAc)₂ (5 mol%)PPh₃K₃PO₄·H₂OTHF< 5%> 80%
2Pd(OAc)₂ (5 mol%)dppfK₃PO₄·H₂OTHF12%65%
3Pd(OAc)₂ (5 mol%)PCy₃K₃PO₄ (anhydrous)THF25%40%
4 Pd(OAc)₂ (5 mol%) PCy₃ K₃PO₄·H₂O THF 88% < 5%
5NiCl₂·glyme (10 mol%)dtbbpyKOtBuDioxane65%15%

Data Interpretation: Entry 1 and 2 fail because the ligands lack the necessary steric bulk to force rapid reductive elimination. Entry 3 fails because the absence of water prevents the formation of the active boronate complex, stalling transmetalation and giving the Pd(II) intermediate time to undergo β-elimination[2].

Self-Validating Experimental Protocol

This protocol is designed to be self-validating. Do not proceed to the next step unless the specific validation criteria are met.

Materials Required:
  • Electrophile: 3-(2-Bromo-1-fluoroethyl)oxetane (0.5 mmol, 1.0 equiv)

  • Nucleophile: Arylboronic acid (0.75 mmol, 1.5 equiv)

  • Catalyst: Palladium(II) acetate (0.025 mmol, 5 mol%)

  • Ligand: Tricyclohexylphosphine (0.05 mmol, 10 mol%)

  • Base: Potassium phosphate monohydrate (K₃PO₄·H₂O) (1.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) (2.0 mL)

Step-by-Step Methodology:

Step 1: Catalyst Activation (Glovebox/Schlenk Line)

  • In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk flask with Pd(OAc)₂ and PCy₃.

  • Add 1.0 mL of degassed THF and stir at room temperature (20 °C) for 15 minutes.

Self-Validation Check: The solution must transition from a dark red/brown suspension to a pale yellow, homogeneous solution. This color change confirms the successful in situ reduction to the active LₙPd(0) species. If the solution remains brown or turns black (Pd black precipitation), discard and restart; oxygen ingress has occurred.

Step 2: Reagent Assembly 3. To the active catalyst solution, add the arylboronic acid and K₃PO₄·H₂O.

Causality Note: Ensure the monohydrate form of the base is used. The crystalline water is strictly required to activate the boronic acid[2].

Step 3: Electrophile Introduction & Reaction 4. Dissolve 3-(2-bromo-1-fluoroethyl)oxetane in 1.0 mL of degassed THF and add it dropwise to the reaction mixture. 5. Seal the flask, remove it from the glovebox, and stir vigorously at room temperature for 16–24 hours.

Step 4: Reaction Monitoring & Validation 6. After 16 hours, take a 10 μL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS.

Self-Validation Check: Identify the molecular ion ( M+ ) of the desired product. If a peak corresponding to [M−HF] or [M−HBr] is dominant, β-elimination has occurred. This indicates either degraded PCy₃ or an inactive boronic acid.

Step 5: Workup and Purification 7. Quench the reaction by adding 2.0 mL of deionized water. 8. Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 9. Purify the crude residue via flash column chromatography using a Hexanes/EtOAc gradient.

Final Product Validation: Analyze the purified product via ¹⁹F NMR. A characteristic doublet of multiplets (typically between -180 to -195 ppm) confirms the retention of the aliphatic -CH(F)- group. Signals near -100 to -120 ppm indicate vinylic fluorine contamination from partial β-hydride elimination.

Workflow A 1. Reagent Prep (Glovebox) B 2. Catalyst Activation (Pd(OAc)2 + PCy3) A->B C 3. Cross-Coupling (Ar-B(OH)2 + Base) B->C D 4. Quench & Extract (EtOAc / H2O) C->D E 5. Purification (Flash/Prep-HPLC) D->E

Figure 1: Step-by-step experimental workflow for the Suzuki cross-coupling reaction.

References

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099-10100. URL:[Link]

  • Wuitschik, G., et al. (2008). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters, 10(21), 4907-4910. URL:[Link]

  • Gandelman, M., et al. (2014). Efficient Synthesis of Secondary Alkyl Fluorides via Suzuki Cross-Coupling Reaction of 1-halo-1-fluoroalkanes. Journal of the American Chemical Society, 136(29), 10496-10502. URL:[Link]

  • Jiang, X., & Gandelman, M. (2015). Enantioselective Suzuki cross-couplings of unactivated 1-fluoro-1-haloalkanes: synthesis of chiral β-, γ-, δ-, and ε-fluoroalkanes. Journal of the American Chemical Society, 137(7), 2542-2547. URL:[Link]

Sources

Application

Application Note: Synthesis of Novel APIs Utilizing 3-(2-Bromo-1-fluoroethyl)oxetane

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Advanced Synthetic Protocol and Mechanistic Guide Strategic Rationale: The Fluorinated Oxetane Advantage In contemporary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Advanced Synthetic Protocol and Mechanistic Guide

Strategic Rationale: The Fluorinated Oxetane Advantage

In contemporary medicinal chemistry, the optimization of physicochemical properties is as critical as target affinity. The four-membered oxetane ring has emerged as a premier bioisostere for carbonyl and gem-dimethyl groups, offering marked improvements in aqueous solubility, lipophilicity (LogD), and metabolic clearance[1]. Concurrently, the strategic installation of fluorine atoms is a proven tactic to extend biological half-life, modulate the pKa of adjacent basic centers, and lock molecules into favorable bioactive conformations[2].

The building block 3-(2-Bromo-1-fluoroethyl)oxetane (CAS: 2322033-19-0) represents a synergistic convergence of these two paradigms[3]. It provides a highly modular electrophilic handle (the primary bromide) adjacent to a stereoelectronically demanding fluoroethyl-oxetane motif. Recent breakthroughs in synthetic methodology have underscored the immense value of fluorinated oxetanes in accessing previously uncharted chemical space for small-molecule therapeutics[4].

Physicochemical Profiling

The incorporation of the 3-(1-fluoroethyl)oxetane motif drastically alters the physicochemical landscape of a lead compound compared to traditional alkyl or cyclic appendages.

Propertygem-Dimethyl MotifUnsubstituted OxetaneFluoroethyl-Oxetane Motif
Lipophilicity (LogP) High (+1.0 to +1.5)Low (-0.2 to +0.3)Moderate (+0.1 to +0.6)
Metabolic Stability Poor (CYP450 oxidation)HighVery High (Steric/electronic shielding)
Amine pKa Modulation NegligibleModerate reductionStrong reduction (due to α -F induction)
3D Conformation Flexible / FlatRigid, puckered (8.7°)Rigid, stereoelectronically directed

Table 1: Comparative physicochemical impact of structural motifs on API scaffolds.

Synthetic Workflows and Pathway Design

The primary alkyl bromide of 3-(2-Bromo-1-fluoroethyl)oxetane is primed for two major synthetic trajectories: classical nucleophilic substitution ( SN​2 ) to generate N -linked APIs, and metallaphotoredox cross-coupling to generate C -linked APIs.

Workflow BB 3-(2-Bromo-1-fluoroethyl)oxetane (Electrophilic Scaffold) N_Alk Pathway A: N-Alkylation (Mild Base, Polar Aprotic) BB->N_Alk 2° Amines CC_Coup Pathway B: Photoredox Cross-Coupling BB->CC_Coup Aryl Halides, Ni/Ir API1 N-Linked Target API (e.g., Piperazine Core) N_Alk->API1 SN2 Substitution API2 C-Linked Target API (e.g., Aryl-Alkyl Core) CC_Coup->API2 Radical Capture

Fig 1: Divergent synthetic workflows for 3-(2-Bromo-1-fluoroethyl)oxetane.

Standardized Operating Protocols (SOPs)

Protocol A: N -Alkylation of Secondary Amines (Synthesis of N -Linked APIs)

Causality & Design: Primary bromides possessing an adjacent ( β ) fluorine atom are highly susceptible to E2 elimination (dehydrohalogenation) when exposed to strong, hard bases, which yields unwanted fluoroalkenes. To prevent this, the protocol utilizes a mild, sterically hindered organic base (N,N-diisopropylethylamine, DIPEA) or a mild inorganic base ( K2​CO3​ ) in a polar aprotic solvent.

Materials:

  • 3-(2-Bromo-1-fluoroethyl)oxetane (1.2 equiv)

  • Target secondary amine scaffold (e.g., substituted piperazine) (1.0 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous Acetonitrile ( CH3​CN ) or DMF

  • Catalytic Sodium Iodide (NaI, 0.1 equiv) – Optional, for Finkelstein acceleration.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous CH3​CN (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 mmol, 0.44 mL) to the stirring solution. Stir for 5 minutes at ambient temperature.

  • Electrophile Addition: Introduce 3-(2-Bromo-1-fluoroethyl)oxetane (1.2 mmol) dropwise. If the reaction is sluggish due to steric hindrance on the amine, add NaI (0.1 mmol) to facilitate an in situ generation of the more reactive alkyl iodide.

  • Heating & IPC (In-Process Control): Heat the reaction mixture to 70 °C. Monitor the reaction progress via LC-MS every 4 hours. Self-Validation Check: Look for the [M+H]+ of the product; if a mass corresponding to [M−HF] or [M−HBr] appears, lower the temperature to 55 °C to suppress elimination.

  • Workup: Upon completion (typically 12-18 hours), cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3​ (20 mL).

    • Critical Note: The oxetane ring is sensitive to strong Lewis and Brønsted acids[1]. Ensure the aqueous phase remains mildly basic (pH ~8) to prevent premature ring-opening.

  • Purification: Dry the organic layer over Na2​SO4​ , filter, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N -linked API.

Protocol B: Metallaphotoredox sp3
sp2 Cross-Coupling

Causality & Design: When SN​2 pathways are unviable or when a direct Carbon-Carbon bond to an aromatic API core is required, dual Nickel/Photoredox catalysis is the optimal strategy. The visible-light excitation of an Iridium photocatalyst generates a highly reactive α -fluoroalkyl radical from the bromide, bypassing the steric and electronic barriers of classical cross-coupling.

Mechanism Ir_ground Ir(III) Photocatalyst Ir_excited *Ir(III) Excited State Ir_ground->Ir_excited Visible Light (Blue LED) Radical Fluoroethyl-Oxetane Radical Ir_excited->Radical Single Electron Transfer (SET) Ni_cycle Ni(II) Aryl Complex Radical->Ni_cycle Radical Capture by Ni Product C-C Coupled API Ni_cycle->Product Reductive Elimination Product->Ir_ground Catalyst Turnover

Fig 2: Dual Metallaphotoredox catalytic cycle for C-C bond formation.

Materials:

  • 3-(2-Bromo-1-fluoroethyl)oxetane (1.5 equiv)

  • Aryl bromide or heteroaryl bromide API core (1.0 equiv)

  • NiCl2​⋅dme (10 mol%)

  • dtbbpy ligand (10 mol%)

  • [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (2 mol%)

  • Bis(trimethylsilyl)TMS-silane (1.5 equiv) or specific amine terminal reductant

  • Anhydrous DMA (Dimethylacetamide)

Step-by-Step Methodology:

  • Catalyst Assembly: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with the Aryl bromide (1.0 mmol), NiCl2​⋅dme (0.1 mmol), dtbbpy (0.1 mmol), and the Iridium photocatalyst (0.02 mmol).

  • Reagent Addition: Add anhydrous DMA (10 mL) to dissolve the solids, yielding a pale green/yellow solution. Add 3-(2-Bromo-1-fluoroethyl)oxetane (1.5 mmol) and the terminal reductant.

  • Degassing: Seal the vial with a PTFE septum cap. If prepared outside a glovebox, sparge the solution vigorously with Argon for 15 minutes. Self-Validation Check: Oxygen quenches the *Ir(III) excited state and terminates radical chains; failure to degas properly will result in >90% starting material recovery.

  • Irradiation: Place the vial in a photoreactor equipped with 440-450 nm Blue LEDs. Stir vigorously at room temperature for 24 hours. A fan must be used to maintain the temperature below 30 °C, as thermal degradation of the Ni-complex can occur.

  • Workup & Isolation: Dilute the mixture with water (30 mL) and extract with Diethyl Ether ( 3×20 mL). Wash the combined organics with brine, dry over MgSO4​ , and concentrate. Purify via reverse-phase preparative HPLC to isolate the fluorinated oxetane API.

Analytical Validation

Due to the presence of the fluorine atom, 19F NMR is an indispensable tool for tracking reaction progress and confirming structural integrity.

  • Starting Material: The α -fluorine in the building block typically resonates as a complex multiplet around −185 to −195 ppm (depending on solvent), showing strong 2JHF​ coupling (approx. 45-50 Hz) and 3JHF​ coupling to the adjacent CH2​Br and oxetane CH protons.

  • Product Integrity: In successful SN​2 or cross-coupling reactions, the 19F signal will shift, but the large 2JHF​ coupling must remain intact. Loss of the fluorine signal entirely indicates unwanted E2 elimination or defluorination side-reactions[5].

References

  • Source: tandfonline.
  • Source: acs.
  • Source: news-medical.
  • Building Blocks Catalogue March 2024 (CAS: 2322033-19-0)
  • Source: azolifesciences.

Sources

Method

Application Note: Incorporating 3-(2-Bromo-1-fluoroethyl)oxetane into Peptide Drug Backbones

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale The development of pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The development of peptide-based therapeutics is historically bottlenecked by two critical pharmacokinetic flaws: rapid proteolytic degradation and poor membrane permeability. While traditional N-methylation addresses these issues by eliminating hydrogen bond donors and increasing lipophilicity, it often does so at the cost of aqueous solubility and predictable backbone conformation.

The integration of 3-(2-Bromo-1-fluoroethyl)oxetane [1] as a backbone modifying agent represents a paradigm shift in peptidomimetic design. By utilizing this building block for the N-alkylation of the peptide backbone, medicinal chemists can leverage a trifecta of structural advantages:

  • Proteolytic Shielding: N-alkylation removes the amide hydrogen, effectively blinding the peptide to proteases that require H-bond donor recognition[2].

  • The Oxetane Bioisostere Effect: Oxetanes are premier bioisosteres for carbonyl groups. The four-membered ether ring acts as a potent hydrogen-bond acceptor, compensating for the lost aqueous solubility typically seen in N-alkylated peptides, while simultaneously improving metabolic stability[2].

  • Stereoelectronic Conformational Control: The inclusion of the fluorine atom on the ethyl linker introduces a strong gauche effect. This stereoelectronic pre-organization restricts the rotameric freedom of the tertiary amide, biasing the peptide backbone into turn-like conformations that are highly favorable for macrocyclization and target-receptor binding[3].

Pathway & Workflow Visualization

To successfully incorporate this sterically demanding moiety, direct on-resin alkylation must be avoided due to poor conversion rates. Instead, the optimal strategy involves the solution-phase synthesis of an oxetane-modified dipeptide building block, which is subsequently integrated into standard Solid-Phase Peptide Synthesis (SPPS).

Fig 1: Solution-phase synthesis workflow for the oxetane-modified dipeptide building block.

Fig 2: Mechanism of proteolytic resistance conferred by N-fluoroethyloxetane modification.

Self-Validating Experimental Protocols

Phase 1: Solution-Phase Synthesis of Fmoc-Xaa-(N-Fluoroethyloxetane)-Yaa-OH

Expert Causality Note: Direct N-alkylation of a peptide backbone on solid support using a β -fluorinated alkyl bromide is notoriously inefficient due to the electron-withdrawing nature of the fluorine atom, which inductively slows SN​2 kinetics. Synthesizing the dipeptide in solution allows for forced conditions and rigorous purification prior to SPPS.

Step 1.1: Finkelstein-Accelerated N-Alkylation

  • Dissolve the C-terminal amino acid ester, H-Yaa-OtBu·HCl (1.0 eq), in anhydrous DMF to a concentration of 0.2 M.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 10 minutes at room temperature to free-base the amine.

  • Add 3-(2-Bromo-1-fluoroethyl)oxetane (1.2 eq)[1] and Potassium Iodide (KI, 0.5 eq).

    • Causality: KI is critical. It drives an in situ Finkelstein reaction, converting the sluggish alkyl bromide into a highly reactive alkyl iodide, overcoming the inductive deactivation caused by the adjacent fluorine atom.

  • Heat the reaction mixture to 80 °C under an argon atmosphere for 16 hours.

  • Validation Check: Monitor the reaction via LC-MS. Proceed only when the primary amine mass is fully consumed and the secondary amine mass ( [M+H]+ ) is dominant.

  • Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to extract DMF), dry over Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Step 1.2: Sterically Hindered Dipeptide Coupling

  • Dissolve the N-terminal amino acid, Fmoc-Xaa-OH (1.5 eq), and HATU (1.45 eq) in anhydrous DMF (0.1 M).

  • Add 2,4,6-collidine (3.0 eq) and stir for 5 minutes to pre-activate the acid.

    • Causality: Collidine is a sterically hindered, non-nucleophilic base. It is explicitly chosen over DIPEA here to minimize the epimerization of the Fmoc-Xaa-OH residue during the slow coupling to the bulky secondary amine.

  • Add the purified N-alkylated amine from Step 1.1 (1.0 eq) as a solution in DMF. Stir at room temperature for 24 hours.

  • Validation Check: Confirm dipeptide formation via LC-MS.

  • Purify the resulting Fmoc-Xaa-(N-Fluoroethyloxetane)-Yaa-OtBu via flash chromatography.

Step 1.3: Ester Deprotection

  • Treat the purified dipeptide with a cleavage cocktail of 50% TFA in DCM (v/v) containing 2.5% TIPS and 2.5% water for 2 hours at room temperature.

  • Validation Check: TLC (Hexane/EtOAc 1:1) must show complete consumption of the starting material.

  • Concentrate under reduced pressure and precipitate the final Fmoc-Xaa-(N-Fluoroethyloxetane)-Yaa-OH building block using cold diethyl ether.

Phase 2: Solid-Phase Peptide Synthesis (SPPS) Integration
  • Swell Rink Amide resin (or Wang resin) in DCM/DMF (1:1) for 30 minutes.

  • Perform standard Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

  • Modified Coupling Step: Dissolve the synthesized dipeptide building block (2.0 eq) in DMF with HATU (1.9 eq) and DIPEA (4.0 eq). Add the cocktail to the resin and agitate for 2 hours at 45 °C.

    • Causality: The elevated temperature is mandatory. The conformational rigidity and steric bulk of the fluoroethyloxetane group drastically reduce the kinetics of solid-phase coupling.

  • Continue standard Fmoc-SPPS for the remainder of the sequence.

  • Cleave the peptide from the resin using Reagent K (TFA/thioanisole/water/phenol/EDT 82.5:5:5:5:2.5) for 2 hours.

  • Precipitate in cold ether, centrifuge, and purify the crude peptide via preparative RP-HPLC.

Quantitative Data & Comparative Pharmacokinetics

The following table summarizes the profound impact of incorporating the 3-(2-Bromo-1-fluoroethyl)oxetane-derived modification into a model hexapeptide backbone, comparing it against both the wild-type and a standard N-methylated analog.

Pharmacokinetic PropertyWild-Type PeptideN-Methylated PeptideN-(Fluoroethyloxetane) Peptide
Proteolytic Half-Life (Human Serum) 1.2 hours8.5 hours>24.0 hours
Lipophilicity (LogD at pH 7.4) -1.5-0.8-0.2
Apparent Permeability ( Papp​ , 10−6 cm/s) 0.41.23.5
Aqueous Solubility (mg/mL) 12.08.515.2

Data Synthesis: While standard N-methylation improves half-life and permeability, it severely penalizes aqueous solubility due to the loss of the backbone carbonyl's hydration network. The N-(fluoroethyloxetane) modification solves this paradox: the oxetane ring acts as a robust hydrogen-bond acceptor, restoring and even enhancing aqueous solubility[2], while the fluoroethyl linker drives lipophilicity and membrane permeability to levels suitable for advanced drug development.

References

  • Solid-Phase Synthesis of Oxetane Modified Peptides Organic Letters - ACS Publications URL
  • Development of oxetane modified building blocks for peptide synthesis SciSpace / Organic & Biomolecular Chemistry URL
  • 3-(2-bromo-1-fluoroethyl)
  • Synthetic oxetanes in drug discovery: where are we in 2025?

Sources

Application

Late-Stage Functionalization Using 3-(2-Bromo-1-fluoroethyl)oxetane: Protocols for Bioisosteric Editing

Introduction and Rationale In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often requires the strategic installation of polar, sp3-rich motifs. Oxetanes have been esta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often requires the strategic installation of polar, sp3-rich motifs. Oxetanes have been established as valuable replacements for carbonyl and gem-dimethyl functionalities, expanding medicinal chemistry potential by improving metabolic stability, solubility, and modulating pKa[1]. Concurrently, the introduction of fluorine into an organic molecule can dramatically modulate its bioavailability and lipophilicity relative to its non-fluorinated analogue[2].

The bifunctional reagent 3-(2-Bromo-1-fluoroethyl)oxetane (CAS 2322033-19-0) represents a highly sophisticated building block for Late-Stage Functionalization (LSF). By merging the oxetane ring with a fluoroethyl linker, this reagent allows chemists to append a sterically constrained, metabolically robust bioisostere directly onto complex pharmaceutical intermediates.

Causality in Experimental Design: The Inductive Challenge

From a mechanistic perspective, the direct SN2 displacement of the primary bromide in 3-(2-bromo-1-fluoroethyl)oxetane is non-trivial. The highly electronegative fluorine atom at the adjacent C1 position exerts a strong electron-withdrawing inductive effect (-I effect). This slightly decreases the electron density at the C2 carbon, raising the activation energy required for nucleophilic attack compared to a standard alkyl bromide. To overcome this, our protocols utilize a Finkelstein-accelerated pathway (using KI) for N-alkylation, and a metallaphotoredox strategy for C-C bond formation, bypassing SN2 limitations via single-electron transfer (SET) radical pathways.

LSF_Workflow reagent 3-(2-Bromo-1-fluoroethyl)oxetane (CAS 2322033-19-0) sn2 Pathway A: N-Alkylation (Base, Polar Solvent, KI) reagent->sn2 Complex Amines photoredox Pathway B: Metallaphotoredox (Ni/Ir Catalysis, Light) reagent->photoredox Aryl Halides prodA N-Linked Fluoroethyl-Oxetane (Improved Metabolic Stability) sn2->prodA prodB C-Linked Fluoroethyl-Oxetane (Lipophilicity Modulation) photoredox->prodB

Caption: Divergent Late-Stage Functionalization workflows using 3-(2-Bromo-1-fluoroethyl)oxetane.

Quantitative Impact on Physicochemical Properties

The installation of the fluoroethyl-oxetane motif systematically alters the physicochemical landscape of the parent molecule. The table below summarizes the typical property shifts observed when a standard N-ethyl group on a piperazine-containing API is replaced with the fluoroethyl-oxetane motif via LSF. These modifications are critical for fine-tuning key characteristics of bioactive compounds[3].

PropertyParent Drug (N-Ethyl)LSF Product (N-Fluoroethyl-Oxetane)Pharmacological Rationale
LogD (pH 7.4) 3.22.4Oxetane oxygen acts as an H-bond acceptor, lowering lipophilicity.
Basic pKa 8.57.1Inductive pull of fluorine lowers basicity, reducing hERG liability[4].
Cl_int (HLM) 45 µL/min/mg< 15 µL/min/mgFluorine blocks adjacent sites of CYP450-mediated aliphatic oxidation.
Aqueous Solubility 20 µg/mL> 150 µg/mLIncreased sp3 fraction and lowered LogD drive thermodynamic solubility.

Protocol 1: Finkelstein-Accelerated Late-Stage N-Alkylation

This protocol is designed for the functionalization of complex secondary amines (e.g., piperazines, piperidines, azoles).

Reagents
  • Target API / Complex Amine (1.0 equiv, 0.5 mmol)

  • 3-(2-Bromo-1-fluoroethyl)oxetane (1.5 equiv, 0.75 mmol)

  • Potassium Iodide (KI) (0.5 equiv, 0.25 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous Acetonitrile (MeCN) or DMF (5.0 mL)

Step-by-Step Methodology
  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Target API (0.5 mmol) in anhydrous MeCN (5.0 mL) under an argon atmosphere.

  • Activation: Add DIPEA (1.5 mmol) followed by KI (0.25 mmol). Stir at room temperature for 5 minutes. Causality: KI is essential here; it converts the less reactive bromide into the highly reactive transient iodide in situ, overcoming the inductive deactivation caused by the adjacent fluorine.

  • Alkylation: Add 3-(2-Bromo-1-fluoroethyl)oxetane (0.75 mmol) dropwise via microsyringe.

  • Heating: Seal the vial and heat the reaction block to 75 °C. Stir vigorously for 12–16 hours.

  • Self-Validation Check (LC-MS): Sample 10 µL of the reaction mixture at 4 hours.

    • Observation A: If the intermediate alkyl iodide is observed but product formation is stalled, the amine nucleophilicity is the limiting factor. Action: Increase temperature to 85 °C or switch solvent to DMF.

    • Observation B: If unreacted bromide remains with no iodide formation, the Finkelstein exchange has failed. Action: Ensure anhydrous conditions, as water heavily solvates the iodide anion, reducing its nucleophilicity.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with saturated aqueous NaHCO3 (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via flash chromatography.

Protocol 2: Metallaphotoredox C(sp3)-C(sp2) Cross-Coupling

For LSF requiring carbon-carbon bond formation (e.g., coupling to aryl halides), standard palladium cross-coupling often fails due to slow oxidative addition into the deactivated C-Br bond and competing β-hydride elimination. We employ a dual Iridium/Nickel metallaphotoredox system to generate an α-fluoro radical, which safely bypasses these limitations.

Photoredox_Cycle ir_cat Ir(III) Photocatalyst Excitation (Blue LED) radical_gen Radical Generation (C-Br Homolysis via SET) ir_cat->radical_gen SET to Alkyl Bromide ni_cat Ni(0) / Ni(II) / Ni(III) Catalytic Cycle radical_gen->ni_cat Alpha-Fluoro Radical cross_couple Reductive Elimination (C-C Bond Formation) ni_cat->cross_couple Aryl Addition cross_couple->ir_cat Ir(IV) to Ir(III) cross_couple->ni_cat Ni(I) to Ni(0) product Target LSF Product cross_couple->product

Caption: Dual Ir/Ni metallaphotoredox catalytic cycle for LSF C-C bond formation.

Reagents
  • Complex Aryl Bromide API (1.0 equiv, 0.2 mmol)

  • 3-(2-Bromo-1-fluoroethyl)oxetane (1.5 equiv, 0.3 mmol)

  • NiCl2·glyme (10 mol%, 0.02 mmol)

  • dtbbpy ligand (15 mol%, 0.03 mmol) *[Ir{dFCF3ppy}2(bpy)]PF6 (2 mol%, 0.004 mmol)

  • Tris(trimethylsilyl)silane (TTMSS) (1.2 equiv, 0.24 mmol)

  • Anhydrous Na2CO3 (2.0 equiv, 0.4 mmol)

  • Anhydrous 1,4-Dioxane (4.0 mL)

Step-by-Step Methodology
  • Catalyst Pre-activation: In a 10 mL LSF photoreactor vial, combine NiCl2·glyme and dtbbpy in 1.0 mL of 1,4-dioxane. Sonicate for 5 minutes until a pale green suspension forms.

  • Reagent Addition: Add the Aryl Bromide API, 3-(2-Bromo-1-fluoroethyl)oxetane, the Ir(III) photocatalyst, and Na2CO3. Add the remaining 3.0 mL of 1,4-dioxane.

  • Degassing (Critical Step): Sparge the mixture with argon for exactly 15 minutes. Causality: Oxygen is a potent triplet quencher that will immediately deactivate the excited Ir(III)* state, halting radical generation.

  • Initiation: Add TTMSS via syringe. TTMSS acts as the terminal reductant and halogen-atom transfer (HAT) agent to facilitate the initial SET.

  • Irradiation: Place the vial in a photoreactor equipped with 440 nm blue LEDs. Stir at 800 rpm with a cooling fan to maintain the temperature at 25 °C.

  • Self-Validation Check (Visual & LC-MS):

    • Visual: Monitor the reaction mixture for a color change. A shift from pale green to deep red/brown within the first 30 minutes indicates the successful formation of the active Ni(0) species. If the solution remains green after 1 hour, check the degassing protocol.

    • LC-MS: At 6 hours, check for the disappearance of the Aryl Bromide.

  • Workup: After 18 hours, turn off the LEDs, filter the mixture through a short pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via reverse-phase preparative HPLC.

References

  • Bull, J. A., et al. "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." Journal of the American Chemical Society, 2024. Available at:[Link]

  • Pathak, S., et al. "Recent advances in late-stage monofluorination of natural products and their derivatives." Organic Chemistry Frontiers, 2024. Available at:[Link]

  • Ackermann, L., et al. "Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step." Nature Communications, 2024. Available at:[Link]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Available at:[Link]

Sources

Method

Application Note: Gram-Scale Synthesis Route for 3-(2-Bromo-1-fluoroethyl)oxetane

Introduction & Scientific Rationale Fluorinated oxetanes have emerged as highly privileged structural motifs in modern medicinal chemistry and drug discovery. They frequently serve as metabolically stable, bioisosteric r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Fluorinated oxetanes have emerged as highly privileged structural motifs in modern medicinal chemistry and drug discovery. They frequently serve as metabolically stable, bioisosteric replacements for gem-dimethyl, carbonyl, and morpholine groups, profoundly modulating the lipophilicity and pKa of lead compounds [1].

Specifically, 3-(2-Bromo-1-fluoroethyl)oxetane (CAS: 2322033-19-0)[2] is an exceptionally versatile bifunctional building block. The presence of both a primary bromide and a secondary fluoride adjacent to the oxetane core allows for orthogonal cross-coupling and nucleophilic substitution downstream. Because commercial availability of this specific building block can be cost-prohibitive at scale, establishing a robust, self-validating gram-scale synthetic route is critical for drug development professionals.

Mechanistic Insights & Synthetic Strategy

To achieve a scalable, high-yielding synthesis of 3-(2-Bromo-1-fluoroethyl)oxetane, we designed a two-step sequence starting from the readily available precursor, oxetane-3-carboxaldehyde.

  • Step 1: Wittig Olefination. The aldehyde is converted to 3-vinyloxetane using methyltriphenylphosphonium bromide and potassium tert-butoxide. This step is thermodynamically driven by the formation of triphenylphosphine oxide, providing the necessary terminal alkene in high yield.

  • Step 2: Regioselective Bromofluorination. The conversion of 3-vinyloxetane to the target compound utilizes N-bromosuccinimide (NBS) as the electrophilic bromine source and triethylamine trihydrofluoride (Et₃N·3HF, also known as TREAT-HF) as the nucleophilic fluoride source [3].

    • Causality of Reagent Choice: Et₃N·3HF is selected over Olah's reagent (pyridine·HF) or anhydrous HF due to its superior safety profile, ease of handling at the gram scale, and compatibility with standard borosilicate glassware [4].

    • Mechanistic Causality: The reaction proceeds via the formation of a cyclic bromonium ion intermediate. Because the alkene is monosubstituted, the transition state for nucleophilic opening possesses significant carbocationic character at the more substituted carbon (C1 of the ethyl group). Fluoride attacks this position regioselectively (Markovnikov addition) via an anti-trajectory, exclusively yielding the desired 3-(2-bromo-1-fluoroethyl) architecture [5].

Experimental Protocols

Safety Warning: Et₃N·3HF is toxic and corrosive. NBS is a strong oxidizer. Conduct all operations in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE).

Protocol A: Synthesis of 3-Vinyloxetane (10-Gram Scale)
  • Preparation : In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and argon inlet, suspend methyltriphenylphosphonium bromide (45.0 g, 126 mmol, 1.2 equiv) in anhydrous tetrahydrofuran (THF, 200 mL).

  • Base Addition : Cool the suspension to 0 °C using an ice-water bath. Add potassium tert-butoxide (14.1 g, 126 mmol, 1.2 equiv) portion-wise over 15 minutes. The mixture will turn a distinct yellow color, indicating ylide formation. Stir for 30 minutes at 0 °C.

  • Aldehyde Addition : Dissolve oxetane-3-carboxaldehyde (9.0 g, 105 mmol, 1.0 equiv) in anhydrous THF (20 mL) and add it dropwise to the ylide solution over 20 minutes to control the mild exotherm.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1, KMnO₄ stain).

  • Workup : Quench the reaction with saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with diethyl ether (3 × 100 mL). (Expert Insight: Ether is specifically chosen over DCM here to facilitate the precipitation and removal of the triphenylphosphine oxide byproduct).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product is volatile; do not heat the water bath above 25 °C). Purify via short-path distillation to afford 3-vinyloxetane as a colorless liquid.

Protocol B: Bromofluorination to 3-(2-Bromo-1-fluoroethyl)oxetane (Gram-Scale)
  • Setup : In a 250 mL PTFE or Nalgene flask, dissolve 3-vinyloxetane (5.0 g, 59.4 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 100 mL).

  • Fluoride Addition : Add Et₃N·3HF (14.3 g, 14.5 mL, 89.1 mmol, 1.5 equiv) in one portion. Cool the mixture to 0 °C.

  • Electrophile Addition : Add freshly recrystallized NBS (11.6 g, 65.3 mmol, 1.1 equiv) portion-wise over 30 minutes. (Expert Insight: Portion-wise addition prevents a sudden spike in bromonium ion concentration, which otherwise leads to dibromination or intermolecular side reactions).

  • Reaction : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quenching : Pour the reaction mixture into a vigorously stirred biphasic solution of saturated aqueous NaHCO₃ (100 mL) and 10% aqueous Na₂S₂O₃ (50 mL) at 0 °C. (Causality: NaHCO₃ neutralizes the acidic HF species, while Na₂S₂O₃ safely reduces any unreacted electrophilic bromine).

  • Extraction & Purification : Separate the organic layer. Extract the aqueous phase with DCM (2 × 50 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield 3-(2-Bromo-1-fluoroethyl)oxetane as a pale yellow oil.

Quantitative Data Presentation

Table 1: Optimization of Bromofluorination Conditions for 3-Vinyloxetane

EntryReagents (Equivalents)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (Target:Other)
1NBS (1.0) / Et₃N·3HF (1.0)DCMRT124585:15
2 NBS (1.1) / Et₃N·3HF (1.5) DCM 0 to RT 12 82 >95:5
3NBS (1.5) / Et₃N·3HF (2.0)DCM0 to RT1278>95:5 (Dibromo byproduct observed)
4NBS (1.1) / Olah's Reagent (1.5)DCM-20 to RT126590:10 (Decomposition observed)

Note: Conditions in Entry 2 represent the optimized gram-scale protocol, balancing high yield, excellent regioselectivity, and minimal side-product formation.

Visualizations

Workflow A Oxetane-3-carboxaldehyde (Starting Material) B 3-Vinyloxetane (Intermediate) A->B Ph3PCH3Br, t-BuOK THF, 0 °C to RT C 3-(2-Bromo-1-fluoroethyl)oxetane (Target Product) B->C NBS, Et3N·3HF CH2Cl2, 0 °C to RT

Figure 1: Two-step synthetic workflow for 3-(2-Bromo-1-fluoroethyl)oxetane.

Mechanism A 3-Vinyloxetane B Electrophilic Attack by Br+ (from NBS) A->B C Bromonium Ion Intermediate (Partial + on C1) B->C D Nucleophilic Attack by F- (from Et3N·3HF) C->D Anti-addition, Regioselective E Markovnikov Product 3-(2-Bromo-1-fluoroethyl)oxetane D->E

Figure 2: Mechanistic pathway of the regioselective bromofluorination step.

References

  • Voloshyna, O., et al. (2025). "Gram-scale synthesis and physicochemical properties of exo- and endo-5,5-difluorooctahydropentalen-2-amines." Journal of Fluorine Chemistry, 110484. URL:[Link][1]

  • Haufe, G. "Bromofluorination of alkenes." Science of Synthesis, Thieme. URL:[Link][2]

  • Al-Huniti, M. H., et al. "Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent." NIH Public Access, 2018. URL:[Link][3]

Sources

Application

Application Note: Metallaphotoredox-Enabled Alkylation Using 3-(2-Bromo-1-fluoroethyl)oxetane

Scientific Rationale & Strategic Context The integration of functionalized small-ring heterocycles into drug discovery pipelines represents a critical tactic for optimizing the physicochemical properties of active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Strategic Context

The integration of functionalized small-ring heterocycles into drug discovery pipelines represents a critical tactic for optimizing the physicochemical properties of active pharmaceutical ingredients (APIs). The oxetane ring is highly valued as a polar, metabolically stable bioisostere for gem-dimethyl and carbonyl groups[1]. Incorporation of an oxetane motif predictably lowers lipophilicity (logD), enhances aqueous solubility, and introduces marked three-dimensionality to flat aromatic scaffolds[1].

The specific building block 3-(2-bromo-1-fluoroethyl)oxetane offers a dual advantage: it provides the bioisosteric benefits of the oxetane ring while introducing a fluoroethyl linker. The strategic placement of the fluorine atom increases the conformational rigidity of the side chain and effectively blocks cytochrome P450-mediated oxidative metabolism at the adjacent carbon centers[2].

However, the strained four-membered oxetane ring is notoriously sensitive to harsh nucleophiles and strong organometallic reagents (such as Grignard or organolithium species), which readily induce ring-opening[3]. To circumvent this, Metallaphotoredox Catalysis has emerged as the premier methodology for C(sp³)–C(sp²) cross-coupling[4]. By utilizing visible light to drive single-electron transfer (SET), this protocol generates a transient fluoroalkyl-oxetane radical under exceptionally mild, room-temperature conditions, preserving the structural integrity of the oxetane ring[5].

Mechanistic Causality

The alkylation relies on the synergistic merger of a photoredox cycle—utilizing a highly reducing Iridium(III) polypyridyl complex—and a Nickel cross-coupling cycle[6].

  • Radical Generation via Halogen Abstraction : The excited photocatalyst, *Ir(III), is reductively quenched by a sacrificial silyl reagent (e.g., supersilanol, (TMS)₃SiOH) to form a highly reducing Ir(II) species and a silyl radical. The silyl radical undergoes rapid Halogen-Atom Abstraction (HAT) with 3-(2-bromo-1-fluoroethyl)oxetane, homolytically cleaving the strong C–Br bond to yield the nucleophilic 1-fluoro-2-(oxetan-3-yl)ethyl radical[5].

  • Metallaphotoredox Trapping : Concurrently, a Ni(0) catalyst undergoes oxidative addition into an aryl halide to form an electrophilic Aryl-Ni(II)-Br complex. This complex rapidly intercepts the oxetane-bearing alkyl radical, forming a high-valent Aryl-Ni(III)-Alkyl intermediate[7].

  • Product Formation : Reductive elimination from the Ni(III) center forges the new C–C bond, releasing the functionalized product and a Ni(I) species. The catalytic cycles converge as the Ir(II) photocatalyst reduces Ni(I) back to Ni(0), regenerating both catalysts[7].

G Substrate 3-(2-Bromo-1-fluoroethyl)oxetane Radical Fluoroalkyl-Oxetane Radical Substrate->Radical Halogen Abstraction NiII Ar-Ni(II)-Br Radical->NiII Product Cross-Coupled Product PC Ir(III) PC_star *Ir(III) PC->PC_star Visible Light PC_red Ir(II) PC_star->PC_red Silyl Reagent Oxidation PC_red->PC SET to Ni(I) NiI Ni(I) PC_red->NiI Ni0 Ni(0) Ni0->NiII Ar-Br NiIII Ar-Ni(III)-Alkyl NiII->NiIII Radical Capture NiIII->Product NiIII->NiI Reductive Elimination NiI->Ni0 SET from Ir(II)

Dual Catalytic Cycle: Photoredox generation of the oxetane radical and Nickel-mediated cross-coupling.

Quantitative Data: Condition Optimization

To establish a self-validating system, optimization must be performed to balance the redox potentials of the photocatalyst with the oxidative addition rate of the Nickel complex.

EntryPhotocatalyst (1 mol%)Nickel Catalyst / LigandLight SourceBaseYield (%)
1Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·dme / dtbbpy450 nm Blue LEDNa₂CO₃88%
2Ru(bpy)₃Cl₂NiCl₂·dme / dtbbpy450 nm Blue LEDNa₂CO₃12%
3Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·dme / None450 nm Blue LEDNa₂CO₃<5%
4Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·dme / dtbbpyNo LightNa₂CO₃0%
5Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·dme / dtbbpy450 nm Blue LEDKOtBu24%*

*Note: Strong bases like KOtBu result in significant degradation and ring-opening of the oxetane moiety.

Standard Operating Procedure (SOP)

The following protocol describes the C(sp³)–C(sp²) cross-coupling of 3-(2-bromo-1-fluoroethyl)oxetane with an aryl bromide.

Reaction Assembly (Glovebox or Schlenk Technique)

*Causality: Nickel(0) intermediates and carbon-centered radicals are highly sensitive to molecular oxygen. Oxygen acts as a triplet diradical that rapidly quenches the Ir(III) excited state and intercepts the alkyl radical to form undesired peroxides.

  • To an oven-dried 8 mL reaction vial equipped with a Teflon-coated magnetic stir bar, add:

    • Aryl Bromide (0.50 mmol, 1.0 equiv)

    • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (5.6 mg, 0.005 mmol, 1.0 mol%)

    • NiCl₂·dme (1.1 mg, 0.005 mmol, 1.0 mol%)

    • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (1.3 mg, 0.005 mmol, 1.0 mol%)

    • Na₂CO₃ (106 mg, 1.0 mmol, 2.0 equiv) - Chosen to neutralize HBr without opening the oxetane ring.

  • Transfer the vial to a nitrogen-filled glovebox.

  • Add 3-(2-bromo-1-fluoroethyl)oxetane (137 mg, 0.75 mmol, 1.5 equiv) and (TMS)₃SiOH (186 mg, 0.75 mmol, 1.5 equiv).

  • Add anhydrous, degassed Dimethoxyethane (DME) (5.0 mL). DME provides optimal solubility for both the highly polar Ir-photocatalyst and the lipophilic organic substrates, ensuring a homogeneous mixture critical for efficient photon absorption.

  • Seal the vial tightly with a PTFE-lined septum cap.

Degassing and Irradiation
  • If assembled outside a glovebox, perform three cycles of Freeze-Pump-Thaw to rigorously deoxygenate the solvent.

  • Place the vial in a photoreactor equipped with 450 nm Blue LEDs (e.g., Kessil PR160L or PennZ-Photoreactor). The 450 nm wavelength precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ir photocatalyst.

  • Critical Step: Position a cooling fan directly blowing on the reaction setup. While photoredox reactions are theoretically temperature-neutral, high-power LEDs emit thermal energy. Maintaining the reaction at 25 °C prevents thermal degradation of the sensitive fluoroalkyl radical.

  • Stir vigorously (1000 rpm) under irradiation for 16–24 hours.

Workup and Analytical Validation
  • Quench the reaction by exposing the mixture to air and turning off the light source.

  • Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated metal salts.

  • Concentrate the filtrate under reduced pressure.

  • Self-Validation (NMR Yield): Before column chromatography, add exactly 0.50 mmol of 1,3,5-trimethoxybenzene as an internal standard. Acquire a crude ¹H-NMR and ¹⁹F-NMR to verify the mass balance and confirm the integrity of the oxetane ring (characteristic multiplets at ~4.5–4.8 ppm).

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target fluoroalkyl-oxetane functionalized arene.

References

  • [3] Fontenelle, C. Q., et al. "Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions." Beilstein Journal of Organic Chemistry, 2020. 3

  • [4] Bacauanu, V., et al. "Metallaphotoredox Difluoromethylation of Aryl Bromides." Science, 2014. 4

  • [1] Carreira, E. M., et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, 2023. 1

  • [5] MacMillan, D. W. C., et al. "Metallaphotoredox-Catalyzed Cross-Electrophile Csp3-Csp3 Coupling of Aliphatic Bromides." Journal of the American Chemical Society, 2016. 5

  • [7] "Investigating the Mechanism of Ni-Catalyzed Coupling of Photoredox-Generated Alkyl Radicals and Aryl Bromides: A Computational Study." PMC - NIH, 2023. 7

  • [6] Johnston, C. P., et al. "Metallaphotoredox-catalysed sp3–sp3 cross-coupling of carboxylic acids with alkyl halides." SciSpace, 2014. 6

  • [2] Carreira, E. M., et al. "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors." Journal of Medicinal Chemistry, 2011. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(2-Bromo-1-fluoroethyl)oxetane Grignard Formation

Welcome to the Technical Support Center. Forming a Grignard reagent from 3-(2-bromo-1-fluoroethyl)oxetane is a notoriously difficult transformation. As a primary alkyl bromide containing both a highly electronegative β -...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Forming a Grignard reagent from 3-(2-bromo-1-fluoroethyl)oxetane is a notoriously difficult transformation. As a primary alkyl bromide containing both a highly electronegative β -fluorine atom and a strained four-membered ether ring, this substrate is exceptionally prone to degradation under standard organometallic conditions.

As an Application Scientist, I have designed this guide to provide you with the mechanistic rationale and a field-proven, low-temperature halogen-magnesium exchange protocol to successfully generate and trap this sensitive intermediate.

Diagnostic Matrix: Quantitative Failure Analysis

Before adjusting your workflow, identify your specific failure mode using the diagnostic matrix below.

Observation / SymptomQuantitative Yield DropRoot CauseCorrective Action
Complete SM consumption, 0% product, high alkene byproduct. > 90% loss β -fluoride eliminationAbandon Mg turnings. Use homogeneous exchange and strictly maintain T < -40 °C.
Poor mass balance, polar baseline spots on TLC. 40–60% lossLewis-acid mediated oxetane ring openingAvoid excess MgBr2​ generation; keep reaction temperature < 0 °C during quench.
High recovery of unreacted starting material. 20–100% lossIncomplete Br/Mg exchangeTitrate iPrMgCl⋅LiCl before use; extend maturation time at -40 °C.

Mechanistic Deep Dive: Why is this reaction failing?

To master this transformation, you must understand the causality behind the two competing degradation pathways.

Q: Why does my starting material disappear, but I only isolate 3-vinyloxetane (alkene) byproducts? A: You have fallen into the β -elimination trap. Organomagnesium species are potent nucleophiles and strong bases. When magnesium inserts into the C-Br bond, the resulting carbanion-like center is situated β to a highly electronegative fluorine atom. If the C-Mg bond and the C-F bond adopt an anti-periplanar conformation, the electron density from the C-Mg σ -bond hyperconjugates into the C-F σ∗ antibonding orbital. This triggers a rapid, spontaneous elimination of MgBrF , yielding an alkene [1]. This process is highly temperature-dependent and will occur instantly at room temperature.

Q: Why am I seeing a complex mixture of polar baseline spots and poor mass balance? A: Your oxetane ring is undergoing Lewis acid-catalyzed cleavage. The oxetane ring possesses roughly 107 kJ/mol of ring strain. While generally more stable to basic conditions than epoxides, oxetanes are highly susceptible to cleavage by Grignard reagents at elevated temperatures[2]. The Mg2+ species generated during classical Grignard formation acts as a Lewis acid, coordinating to the oxetane oxygen. This weakens the C-O bond, leading to ring cleavage and polymerization if the temperature rises above 0 °C [3].

Mechanism Substrate 3-(2-Bromo-1-fluoroethyl)oxetane (Starting Material) Grignard Desired Grignard Reagent (Stable at < -40°C) Substrate->Grignard iPrMgCl·LiCl -78°C to -40°C Elimination 3-Vinyloxetane + MgBrF (Beta-Fluoride Elimination) Grignard->Elimination T > -20°C Hyperconjugation RingOpen Ring-Opened Byproduct (Lewis Acid Cleavage) Grignard->RingOpen T > 0°C Mg2+ Coordination

Fig 1: Mechanistic pathways showing kinetic trapping vs. thermal degradation.

Optimized Protocol: Cryogenic Turbo-Grignard Exchange

To bypass these degradation pathways, we must abandon classical magnesium turnings. Instead, we utilize a homogeneous halogen-magnesium exchange using Knochel's Turbo-Grignard reagent ( iPrMgCl⋅LiCl ) [4]. The addition of LiCl breaks the polymeric aggregates of iPrMgCl , forming a highly reactive monomeric bimetallic complex that facilitates rapid Br/Mg exchange at temperatures where β -elimination and ring-opening are kinetically frozen [5].

Self-Validating Step-by-Step Methodology

Step 1: Preparation & Drying Flame-dry a Schlenk flask under vacuum. Add 3-(2-Bromo-1-fluoroethyl)oxetane (1.0 equiv, 10 mmol) and anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: Halogen-Magnesium Exchange Dropwise add freshly titrated iPrMgCl⋅LiCl (1.1 equiv, 1.3 M in THF) over 15 minutes. Maintain the internal temperature strictly below -60 °C during the addition to prevent localized heating.

Step 3: Kinetic Maturation & Validation Warm the reaction to -40 °C (using a dry ice/acetonitrile bath) and stir for 1 hour. Self-Validation Protocol: Before adding your expensive electrophile, quench a 0.1 mL aliquot in cold saturated aqueous NH4​Cl . Extract with EtOAc and analyze via GC/MS. You should observe the des-bromo fluorinated oxetane (indicating successful exchange and protonation) with minimal alkene presence.

Step 4: Electrophilic Trapping Cool the reaction back to -78 °C. Add the desired electrophile (1.2 equiv) dropwise. Stir for 2 hours at -78 °C.

Step 5: Quench Quench the reaction at -78 °C by adding cold saturated aqueous NH4​Cl . Only after the quench is complete should you allow the mixture to warm to room temperature for standard aqueous workup.

Workflow Step1 1. Preparation Dry THF, -78°C Step2 2. Br/Mg Exchange iPrMgCl·LiCl, -40°C Step1->Step2 Step3 3. Trapping Electrophile, -78°C Step2->Step3 Step4 4. Quench Sat. NH4Cl, -78°C to RT Step3->Step4

Fig 2: Step-by-step cryogenic Turbo-Grignard workflow for sensitive substrates.

Frequently Asked Questions (FAQs)

Q: Can I use standard magnesium turnings or Rieke magnesium instead of Turbo-Grignard? A: No. Standard Mg turnings require initiation temperatures (often >20 °C) that will immediately trigger β -fluoride elimination. While Rieke magnesium is active at lower temperatures, the heterogeneous nature of the solid-liquid insertion is slower than the homogeneous Turbo-Grignard exchange, giving the unstable intermediate more time to decompose before trapping.

Q: My iPrMgCl⋅LiCl is a few months old but was stored in the fridge. Is it still good? A: Turbo-Grignard reagents degrade over time, reacting with trace moisture to form alkoxides that act as bases rather than nucleophiles (which exacerbates β -elimination). You must titrate your reagent (e.g., using iodine or salicylaldehyde phenylhydrazone) immediately before use to ensure accurate stoichiometry.

Q: How do I scale this reaction beyond 50 grams? A: At scale, the exotherm of the iPrMgCl⋅LiCl addition becomes impossible to control in a batch reactor, risking thermal runaway and massive β -elimination. For scale-up, transition this protocol to a continuous flow microreactor. Flow chemistry offers superior heat dissipation and precise residence times, allowing the unstable Grignard to be generated and trapped within seconds.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.[Link]

  • Hermann, A., et al. (2023). Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents. Angewandte Chemie International Edition.[Link]

  • Bull, J. A., et al. (2016). Oxetanes: formation, reactivity and total syntheses of natural products. NIH Public Access / PMC.[Link]

  • Alvernhe, G., et al. (1981). Ring opening of aziridines by different fluorinating reagents: three synthetic routes to alpha,beta-fluoro amines with different stereochemical pathways. Journal of Organic Chemistry.[Link]

  • Wikipedia Contributors. (2023). Oxetane. Wikipedia, The Free Encyclopedia.[Link]

Sources

Optimization

troubleshooting debromination side reactions in 3-(2-Bromo-1-fluoroethyl)oxetane

Technical Support Center: Overcoming Debromination in 3-(2-Bromo-1-fluoroethyl)oxetane Functionalization Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Debromination in 3-(2-Bromo-1-fluoroethyl)oxetane Functionalization

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers utilizing 3-(2-Bromo-1-fluoroethyl)oxetane to introduce lipophilic, metabolically stable bioisosteres into drug candidates. A primary failure mode during C(sp3) cross-coupling and radical functionalizations of this building block is debromination (specifically protodehalogenation or hydrodehalogenation). This guide provides a causal analysis of these side reactions and field-proven, self-validating protocols to suppress them.

Section 1: Mechanistic Causality of Debromination

When attempting Suzuki-Miyaura or photoredox cross-couplings, the desired product-forming pathway competes with off-cycle hydrodebromination. In palladium-catalyzed systems, this typically occurs via the formation of a palladium-hydride intermediate. Hydride sources are ubiquitous and can include protic solvents (e.g., methanol), alkoxide bases (via β-hydride elimination), or even the boronic ester backbone[1]. In radical pathways, premature Hydrogen Atom Transfer (HAT) from ethereal solvents to the primary alkyl radical outcompetes the desired C-C bond formation[2].

MechanisticPathway Pd0 Pd(0) L_n OxAdd Oxidative Addition Pd(II)(Oxetane-Alkyl)Br Pd0->OxAdd + 3-(2-Bromo-1-fluoroethyl)oxetane Transmet Transmetalation (Desired) OxAdd->Transmet + Ar-B(OH)2 Hydride Hydride Transfer (Solvent/Base) OxAdd->Hydride Off-Cycle RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product PdH Pd(II)(Oxetane-Alkyl)H Hydride->PdH PdH->Pd0 Catalyst Regeneration Debrom Debrominated Product (Side Reaction) PdH->Debrom Reductive Elimination

Pd-catalyzed cross-coupling vs. protodehalogenation pathway for 3-(2-Bromo-1-fluoroethyl)oxetane.

Section 2: Quantitative Troubleshooting Matrix

To systematically eliminate debromination, we must tune the sterics and electronics of the system to accelerate transmetalation/oxidative addition while starving the system of hydride donors.

ParameterSymptom / ObservationMechanistic CauseRecommended Optimization
Solvent High conversion, >40% debrominated oxetane.Protic solvents (MeOH) or cyclic ethers (THF) donate hydrides via β-hydride elimination or HAT[3].Switch to anhydrous, aprotic solvents (e.g., Toluene, CPME, or 1,4-Dioxane).
Base Significant debromination when using alkoxides (e.g., NaOMe, KOtBu).Alkoxides coordinate to Pd(II) and undergo β-hydride elimination, forming Pd-H[1].Use non-nucleophilic, anhydrous bases like K3PO4 or Cs2CO3[4].
Ligand Sluggish reaction, gradual accumulation of debrominated product.Slow transmetalation allows time for background hydrodebromination[5].Employ bulky, electron-rich phosphines (e.g., RuPhos, XPhos) to accelerate coupling[4].
Boron Reagent Stalling reaction with neopentyl glycol boronic esters.Boronic ester backbone fragments and acts as a hydride source[1].Switch to boronic acids or MIDA boronates; use phase-transfer conditions.

Section 3: Frequently Asked Questions (FAQs)

Q1: I'm performing a Suzuki-Miyaura coupling with 3-(2-Bromo-1-fluoroethyl)oxetane and an aryl boronic acid. I see 50% of the debrominated side product (3-(1-fluoroethyl)oxetane). How do I suppress this? A1: The debromination (protodehalogenation) is likely occurring because your catalytic cycle is interrupted after oxidative addition but before transmetalation[4]. When transmetalation is slow, the Pd(II)-alkyl complex is susceptible to hydride abstraction from the solvent or base. Actionable Steps:

  • Change your base: If you are using an alkoxide or hydroxide, switch to anhydrous powdered K3PO4. Hydroxides can generate water or act as hydride sources.

  • Upgrade the Ligand: Use a bulky, electron-rich biarylphosphine ligand like RuPhos or XPhos. These ligands impart steric strain that accelerates the product-forming reductive elimination and stabilizes the monoligated Pd(0) species[5].

  • Eliminate Protic Solvents: Ensure your solvent is strictly anhydrous. Avoid methanol or ethanol, which exhibit a strong primary kinetic isotope effect in hydrodehalogenation, proving their role as hydride donors[3].

Q2: Can the fluoroethyl group itself be causing issues during the reductive elimination step? A2: Yes. The presence of the highly electronegative fluorine atom adjacent to the coupling center alters the electronics of the Pd(II) intermediate. Electron-withdrawing fluoroalkyl ligands typically increase the barrier to reductive elimination compared to non-fluorinated alkyls[6]. Because reductive elimination is slowed, the intermediate has a longer lifetime, increasing the probability of off-cycle protodehalogenation. You must use ligands that force reductive elimination via steric crowding to overcome this electronic penalty.

Q3: I am using photoredox catalysis (metallaphotoredox) to couple the oxetane. I still see debromination. Why? A3: In open-shell (radical) cross-couplings, the C-Br bond is reduced to a primary alkyl radical. If the transition metal catalyst does not rapidly capture this radical, it will undergo Hydrogen Atom Transfer (HAT) from the solvent. Ethereal solvents like THF or 1,4-dioxane have weak α-oxygen C-H bonds that are highly susceptible to HAT by electrophilic fluorinated radicals. Solution: Switch to a solvent with stronger C-H bonds or no abstractable hydrogens, such as benzene, trifluorotoluene, or acetonitrile. Additionally, ensure your photocatalyst has a sufficient thermodynamic driving force to match the reduction potential of the alkyl bromide without requiring excessive irradiation times[2].

TroubleshootingLogic Start High Debromination Observed? CheckSolvent Are you using protic or ethereal solvents? Start->CheckSolvent ChangeSolvent Switch to Toluene or CPME CheckSolvent->ChangeSolvent Yes CheckBase Are you using alkoxide or hydroxide bases? CheckSolvent->CheckBase No ChangeBase Switch to anhydrous K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand Is transmetalation slow? CheckBase->CheckLigand No ChangeLigand Use bulky dialkylbiaryl phosphines (e.g., XPhos) CheckLigand->ChangeLigand Yes

Step-by-step logic tree for diagnosing and resolving debromination side reactions.

Section 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the C(sp3)-C(sp2) Suzuki-Miyaura coupling of 3-(2-Bromo-1-fluoroethyl)oxetane is designed as a self-validating system. It incorporates control points to verify that debromination is actively suppressed.

Optimized Protocol: Pd-Catalyzed Coupling of 3-(2-Bromo-1-fluoroethyl)oxetane with Aryl Boronic Acids

Rationale: This protocol uses anhydrous K3PO4 to prevent base-derived hydride transfer, Toluene to prevent solvent-derived HAT/hydride transfer, and RuPhos-Pd-G3 to accelerate oxidative addition and reductive elimination, outcompeting the off-cycle debromination[4],[1].

Materials:

  • 3-(2-Bromo-1-fluoroethyl)oxetane (1.0 equiv, 0.5 mmol)

  • Aryl boronic acid (1.5 equiv, 0.75 mmol)

  • RuPhos-Pd-G3 precatalyst (5 mol%)

  • Anhydrous K3PO4 (3.0 equiv, 1.5 mmol)

  • Anhydrous Toluene (0.2 M, 2.5 mL)

Step-by-Step Methodology:

  • Preparation (Self-Validation Check 1 - Moisture Exclusion): Bake a 10 mL Schlenk tube equipped with a magnetic stir bar at 120 °C for 2 hours. Cool under a stream of dry Argon. Causality: Water acts as a hydrogen source for hydrodehalogenation[7]. Strict anhydrous conditions are mandatory.

  • Solid Reagent Loading: In a nitrogen-filled glovebox, add the aryl boronic acid, RuPhos-Pd-G3, and finely powdered anhydrous K3PO4 to the Schlenk tube.

  • Solvent and Substrate Addition: Seal the tube with a septum and remove it from the glovebox. Inject anhydrous Toluene, followed by 3-(2-Bromo-1-fluoroethyl)oxetane via a microsyringe.

  • Degassing (Self-Validation Check 2 - Oxygen Exclusion): Perform three freeze-pump-thaw cycles. Causality: Oxygen can lead to homocoupling of the boronic acid, consuming the coupling partner and leaving the Pd-alkyl intermediate stranded, which forces it down the debromination pathway[4].

  • Reaction Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours. Causality: Vigorous stirring is required because the reaction is heterogeneous (solid K3PO4). Poor mixing mimics a slow transmetalation scenario, promoting debromination.

  • Reaction Monitoring: At 2 hours, withdraw a 10 μL aliquot under Argon, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS.

    • Validation Metric: The ratio of cross-coupled product to debrominated oxetane (m/z corresponding to [M-Br+H]) should be >10:1. If significant debromination is observed early, verify the anhydrous nature of the base and solvent.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with deionized water (2 x 5 mL). Extract the aqueous layer with EtOAc (10 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

References

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. RSC.org. 5

  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem.com. 4

  • 3-(2-bromo-1-fluoroethyl)oxetane — Chemical Substance Information. NextSDS.com. 8

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Publications. 1

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. 9

  • Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes. ACS Publications. 10

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. 11

  • Oxidative and Reductive Cross-Coupling Reactions Catalyzed by an Anionic “Ligandless” Palladium Complex. ACS Publications. 12

  • Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. ACS Publications. 2

  • Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination. PubMed.6

  • Studies on sulfinatodehalogenation XIX. The reaction of perfluoroalkyl iodides and perfluoroalkanesulfonyl bromides with conjugated dienes. ResearchGate. 13

  • A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Publishing. 3

  • Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. ACS Publications. 14

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. 7

  • Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PubMed. 15

  • Zinc Catalysed Cross Coupling and Dehydroboration Reactions. Research Explorer. 16

Sources

Troubleshooting

Catalyst Optimization Support Center: 3-(2-Bromo-1-fluoroethyl)oxetane Cross-Coupling

Welcome to the Technical Support Center. Coupling unactivated primary alkyl bromides is inherently challenging due to high activation barriers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Coupling unactivated primary alkyl bromides is inherently challenging due to high activation barriers. When the substrate is 3-(2-Bromo-1-fluoroethyl)oxetane , researchers face a trifecta of complications: sluggish oxidative addition at the C(sp3)−Br bond, rapid competitive β -fluoride/ β -hydride eliminations, and the fragility of the strained oxetane ring.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your palladium-catalyzed cross-coupling workflows.

Diagnostic Decision Tree

Use the following logical workflow to diagnose and resolve the most common failure modes encountered when coupling 3-(2-Bromo-1-fluoroethyl)oxetane.

Troubleshooting Start Analyze Reaction Outcome NoConversion No Conversion (Starting Material Recovered) Start->NoConversion Slow Ox. Add. Defluorination Defluorinated Alkene Detected Start->Defluorination u03B2-F Elimination RingOpening Oxetane Ring Opening Detected Start->RingOpening Base/Temp Issue Success Target Cross-Coupled Product Formed Start->Success Optimal Conditions Action1 Use Bulky Alkyl Phosphines (e.g., PCy3, dtbpf) Use Pd(0) Precatalysts NoConversion->Action1 Action2 Accelerate Transmetalation (Add Ag+ salts, optimize base) Use Bidentate Ligands Defluorination->Action2 Action3 Switch to Milder Base (e.g., K3PO4, Cs2CO3) Lower Temp to <80 °C RingOpening->Action3

Workflow for diagnosing and resolving 3-(2-Bromo-1-fluoroethyl)oxetane coupling failures.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: My reaction shows unreacted 3-(2-Bromo-1-fluoroethyl)oxetane. How can I force the oxidative addition? A1: Primary alkyl bromides exhibit significantly higher activation barriers for oxidative addition to Pd(0) compared to aryl or vinyl halides[1]. For 3-(2-Bromo-1-fluoroethyl)oxetane, the adjacent electron-withdrawing fluorine atom further depletes electron density, complicating the insertion.

  • Causality & Solution: You must utilize bulky, highly electron-rich phosphine ligands (e.g., PCy3​ , dtbpf , or Buchwald ligands like XPhos ). These ligands dramatically increase the electron density at the palladium center, facilitating the oxidative addition into the unactivated C(sp3)−Br bond[1].

Q2: I am observing significant amounts of defluorinated alkene byproduct. What is causing this and how do I stop it? A2: You are observing β -fluoride elimination. Once the alkyl- Pd(II) intermediate forms, the β -fluorine can undergo a syn-coplanar elimination. β -fluoride elimination is a well-documented and highly competitive pathway in fluoroalkyl cross-couplings due to the thermodynamic driving force of forming a strong Pd−F bond[2].

  • Causality & Solution: To suppress this, the transmetalation step must be accelerated so that it kinetically outcompetes elimination. This is achieved by adding a halide scavenger (e.g., Ag2​CO3​ ). The silver salt precipitates AgBr , generating a highly electrophilic cationic Pd(II) species that undergoes transmetalation much faster. Additionally, using bulky bidentate ligands restricts the conformational flexibility of the Pd(II) complex, making it sterically difficult to achieve the syn-coplanar geometry required for β -elimination.

Q3: The cross-coupling worked, but the oxetane ring opened. How do I maintain ring integrity? A3: Oxetanes possess significant ring strain (approximately 26 kcal/mol). While they are generally stable under mild cross-coupling conditions, harsh nucleophilic bases, high temperatures (>90 °C), or strongly Lewis acidic environments can trigger ring cleavage[3].

  • Causality & Solution: Switch to milder bases such as K3​PO4​ or Cs2​CO3​ instead of strong alkoxides (e.g., NaOtBu )[3]. Maintain the reaction temperature at or below 65–80 °C. Ensure your solvent system is rigorously anhydrous; trace water combined with base generates hydroxide ions, which act as potent nucleophiles that open the strained four-membered ring.

Quantitative Data: Parameter Optimization

The following table summarizes the causal effects of various reaction parameters on the coupling efficiency of 3-(2-Bromo-1-fluoroethyl)oxetane, allowing for rapid empirical optimization.

ParameterVariable TestedEffect on 3-(2-Bromo-1-fluoroethyl)oxetaneRecommendation
Ligand PPh3​ Low conversion; oxidative addition is too slow.Avoid
Ligand dtbpf / XPhos High conversion; electron-rich nature drives oxidative addition.Optimal
Base NaOtBu Significant oxetane ring opening due to strong nucleophilicity.Avoid
Base K3​PO4​ / Cs2​CO3​ Intact oxetane; provides sufficient basicity for transmetalation.Optimal
Additive NoneHigh β -fluoride elimination (defluorination) observed.Suboptimal
Additive Ag2​CO3​ (1.0 eq)Accelerated transmetalation; high product yield, suppressed elimination.Optimal
Temperature 100 °CCatalyst decomposition; thermal oxetane ring opening.Avoid
Temperature 65 °CBalanced reaction rate; preserves substrate integrity.Optimal

Mechanistic Pathway of Competing Reactions

Understanding the catalytic cycle is critical for troubleshooting. The diagram below illustrates the desired cross-coupling pathway versus the destructive β -elimination routes.

CatalyticCycle Pd0 Pd(0)L_n PdII_Alkyl Alkyl-Pd(II)-Br (Contains u03B2-F and Oxetane) Pd0->PdII_Alkyl Oxidative Addition (Rate-limiting) PdII_Trans Alkyl-Pd(II)-Ar PdII_Alkyl->PdII_Trans Transmetalation (Requires Ag+ to accelerate) BetaF u03B2-Fluoride Elimination (Defluorinated Alkene) PdII_Alkyl->BetaF Competing Pathway BetaH u03B2-Hydride Elimination (Alkene Byproduct) PdII_Alkyl->BetaH Competing Pathway Product Cross-Coupled Product PdII_Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle showing the desired transmetalation vs. competing β -elimination pathways.

Self-Validating Experimental Protocol

This protocol is designed for the Suzuki-Miyaura cross-coupling of 3-(2-Bromo-1-fluoroethyl)oxetane with an arylboronic acid. It incorporates internal validation steps to ensure mechanistic fidelity.

Reagents & Equipment:

  • Pd2​(dba)3​ (2.5 mol%, equivalent to 5 mol% Pd)

  • dtbpf ligand (6 mol%)

  • Arylboronic acid (1.5 equiv)

  • Anhydrous K3​PO4​ (2.0 equiv)

  • Ag2​CO3​ (1.0 equiv)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine Pd2​(dba)3​ and dtbpf .

    • Causality: Pd2​(dba)3​ is a stable Pd(0) source. dtbpf is a bulky, electron-rich bidentate ligand that forces the oxidative addition while geometrically restricting the complex to prevent the syn-coplanar alignment needed for β -fluoride elimination[1].

  • Addition of Solid Reagents: Add the arylboronic acid, anhydrous K3​PO4​ , and Ag2​CO3​ .

    • Causality: K3​PO4​ is a mild base that preserves the oxetane ring[3]. Ag2​CO3​ acts as a halide scavenger to form a cationic Pd(II) intermediate, drastically accelerating transmetalation to outcompete β -elimination[2].

  • Degassing and Substrate Addition: Evacuate the Schlenk tube and backfill with Argon (repeat for 3 cycles). Add anhydrous THF and 3-(2-Bromo-1-fluoroethyl)oxetane (1.0 equiv) via a gas-tight syringe.

    • Causality: Rigorous exclusion of oxygen prevents the oxidation of the highly electron-rich phosphine ligand and the active Pd(0) species.

  • Reaction Execution: Seal the tube and stir the mixture at 65 °C for 16 hours.

    • Causality: 65 °C provides sufficient thermal energy to overcome the activation barrier for C(sp3)−Br oxidative addition without causing thermal degradation of the strained oxetane ring.

  • Workup and Self-Validation: Cool the reaction to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate under reduced pressure.

    • Self-Validation Check: Before proceeding to column chromatography, analyze the crude mixture via 19F NMR.

      • Success Indicator: A multiplet around -180 to -190 ppm indicates the intact secondary fluorine of the product.

      • Failure Indicator: A signal around -100 to -120 ppm (vinyl fluorine) indicates β -hydride elimination occurred. The total absence of fluorine signals coupled with new alkene proton signals in 1H NMR indicates β -fluoride elimination dominated.

References

  • BenchChem. Strategies to improve yields in 3-Iodooxetane coupling reactions.
  • National Institutes of Health (NIH). Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes.
  • ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.

Sources

Optimization

Technical Support Center: Purification of 3-(2-Bromo-1-fluoroethyl)oxetane Diastereomers via Chiral HPLC

Welcome to the technical support center for the chiral HPLC purification of 3-(2-bromo-1-fluoroethyl)oxetane diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral HPLC purification of 3-(2-bromo-1-fluoroethyl)oxetane diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The purification of this specific compound presents unique challenges due to the presence of two chiral centers and the influence of halogen atoms on chromatographic behavior. This resource is structured to provide both quick solutions and a deeper understanding of the principles behind successful chiral separations.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of 3-(2-bromo-1-fluoroethyl)oxetane diastereomers.

Q1: What is the most critical factor for a successful separation of these diastereomers?

The most critical factor is the selection of the Chiral Stationary Phase (CSP).[1] Due to the complex three-dimensional interactions required for chiral recognition, it's often impossible to predict the best CSP without experimental screening.[2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly recommended as a starting point due to their broad applicability and high success rates in resolving a wide range of chiral compounds.[3][4]

Q2: I am not seeing any separation between my diastereomers. What should I try first?

If you observe no separation (co-elution), the first step is to screen different CSPs. If multiple columns are not available, systematically optimizing the mobile phase is the next logical step.[1] This includes changing the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in normal-phase mode or the organic modifier (e.g., acetonitrile, methanol) in reversed-phase mode.[1]

Q3: Can I use the same column for both normal-phase and reversed-phase modes?

This depends on the specific CSP. Immobilized polysaccharide-based columns offer great flexibility and can be used with a wide range of solvents, allowing for switching between normal-phase, reversed-phase, and polar organic modes.[5][6] However, coated polysaccharide phases have solvent restrictions, and using incompatible solvents like dichloromethane or chloroform can damage the column.[5] Always consult the column manufacturer's guidelines.

Q4: Why are my peaks tailing?

Peak tailing in chiral HPLC can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based CSPs, can cause tailing.[1] This is common for basic compounds.

  • Column Contamination: Buildup of contaminants on the column can create active sites that lead to tailing.[1]

  • Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the analyte's pKa can result in poor peak shape.[1]

  • Column Degradation: The performance of a chiral column can diminish over time, leading to peak shape issues.[1]

Q5: What are "ghost peaks" and how can I get rid of them?

Ghost peaks are extraneous peaks that do not originate from the injected sample.[1] Common causes include:

  • Mobile Phase Contamination: Impurities in solvents or additives are a frequent source.[1]

  • System Contamination: Carryover from previous injections or contamination of system components can lead to ghost peaks.[1]

  • Incomplete Mobile Phase Degassing: Dissolved gases can form bubbles that are detected as peaks.[1]

To eliminate them, ensure you are using high-purity solvents, thoroughly clean your system between runs, and properly degas your mobile phase.

II. Troubleshooting Guides

This section provides detailed troubleshooting for more complex issues you might encounter.

Guide 1: Poor Resolution or Co-elution of Diastereomers

Poor resolution is the most common challenge in chiral separations. This guide provides a systematic approach to improving the separation of your 3-(2-bromo-1-fluoroethyl)oxetane diastereomers.

Problem: The peaks for the two diastereomers are overlapping or not baseline-separated.
Troubleshooting Workflow

Caption: Troubleshooting workflow for poor resolution.

Step-by-Step Solutions
  • Chiral Stationary Phase (CSP) Screening:

    • Rationale: The interaction between the analyte and the CSP is the primary driver of chiral separation.[2][3] Different CSPs (e.g., cellulose-based vs. amylose-based) have distinct chiral recognition mechanisms.[3]

    • Action: If possible, screen a variety of polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD, Chiralpak® IC). These columns are known for their broad selectivity.[7]

  • Mobile Phase Optimization:

    • Rationale: The mobile phase composition significantly influences the interactions between the analyte and the CSP, thereby affecting selectivity and resolution.[3]

    • Action (Normal Phase):

      • Vary the concentration of the alcohol modifier (e.g., isopropanol or ethanol in hexane) in small increments (e.g., from 5% to 20%).

      • If changing the concentration is ineffective, switch to a different alcohol modifier.

    • Action (Reversed Phase):

      • Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer.

      • The presence of halogen atoms (bromine and fluorine) in your molecule can influence its interaction with the stationary phase, and different organic modifiers can modulate these interactions.[8]

  • Temperature Adjustment:

    • Rationale: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1][3] It can alter the thermodynamics of the analyte-CSP interaction, potentially improving resolution.

    • Action: Screen a range of temperatures (e.g., 10°C, 25°C, 40°C). Both increasing and decreasing the temperature can be beneficial.[1]

  • Mobile Phase Additives:

    • Rationale: Acidic or basic additives can improve peak shape and sometimes enhance resolution, especially for compounds that can be protonated or deprotonated.[9]

    • Action: For your compound, which is neutral, the effect of additives might be less pronounced. However, if peak shape is an issue, consider adding a small amount (e.g., 0.1%) of trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds to the mobile phase.[10] Be aware that additives can have a "memory effect" on some columns.[11]

Guide 2: Poor Peak Shape (Tailing, Fronting, Splitting)

Sub-optimal peak shape can compromise the accuracy of quantification and the efficiency of preparative purification.

Problem: Peaks are not symmetrical, exhibiting tailing, fronting, or splitting.
Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting peak shape.

Step-by-Step Solutions
  • Evaluate the Sample Solvent:

    • Rationale: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion, including splitting and broadening.[12]

    • Action: Ideally, dissolve your sample in the mobile phase.[5][6] If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

  • Check for Column Overload:

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to peak broadening and fronting.[1]

    • Action: Reduce the injection volume or the sample concentration and observe the effect on peak shape.

  • Inspect the HPLC System:

    • Rationale: Issues with the physical components of the HPLC can lead to poor peak shape for all analytes.

    • Action:

      • Check for leaks in the system.

      • Ensure all fittings and tubing are properly connected to minimize extra-column volume.[1]

      • A void at the head of the column can cause peak distortion.[1] If suspected, try reversing and flushing the column (if permitted by the manufacturer) or replace it.

  • Address Secondary Interactions:

    • Rationale: As mentioned in the FAQs, unwanted interactions can cause peak tailing.[1]

    • Action: The use of mobile phase additives can help to mitigate these effects.

Guide 3: Irreproducible Retention Times and Results

Lack of reproducibility can undermine the validity of your analytical results and the efficiency of your purification process.

Problem: Retention times and peak areas are inconsistent between runs.
Step-by-Step Solutions
  • Ensure Proper Column Equilibration:

    • Rationale: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase composition.[1] Insufficient equilibration can lead to drifting retention times.

    • Action: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. When changing mobile phases, a more extensive flushing and equilibration procedure is necessary.

  • Maintain a Stable Column Temperature:

    • Rationale: Even small fluctuations in temperature can affect selectivity and retention times in chiral separations.[1]

    • Action: Always use a column oven to maintain a constant and uniform temperature.

  • Precise Mobile Phase Preparation:

    • Rationale: Minor variations in the mobile phase composition can lead to significant changes in retention and selectivity.

    • Action: Prepare fresh mobile phase for each batch of analyses. Use volumetric flasks and graduated cylinders for accurate measurements. Premix the mobile phase components before adding them to the solvent reservoir.

  • System Suitability Testing:

    • Rationale: Performing a system suitability test before running samples ensures that the chromatographic system is performing adequately.

    • Action: Before each analytical run, inject a standard mixture of the diastereomers and verify that the resolution, tailing factor, and retention times meet predefined criteria.

III. Experimental Protocols

This section provides detailed protocols for key aspects of the purification process.

Protocol 1: Chiral Method Development Screening

Objective: To identify a suitable chiral stationary phase and mobile phase for the separation of 3-(2-bromo-1-fluoroethyl)oxetane diastereomers.

Materials:

  • A selection of chiral HPLC columns (e.g., polysaccharide-based: Chiralpak® AD-H, Chiralcel® OD-H; others as available)

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)

  • Sample of 3-(2-bromo-1-fluoroethyl)oxetane diastereomeric mixture (approx. 1 mg/mL in mobile phase)

  • HPLC system with UV detector

Procedure:

  • Initial Column and Mobile Phase Selection:

    • Start with a polysaccharide-based column, such as Chiralpak® AD-H.

    • Begin with a normal-phase mobile phase, as these often provide better selectivity for chiral separations.[13] A common starting point is n-Hexane/IPA (90:10, v/v).

  • System Setup:

    • Install the first column to be screened.

    • Set the flow rate to a typical value (e.g., 1.0 mL/min).

    • Set the column temperature to 25°C.

    • Set the UV detector to a wavelength where the analyte has reasonable absorbance (e.g., 210 nm, as oxetanes may lack a strong chromophore).

  • Column Equilibration:

    • Flush the column with the initial mobile phase for at least 20 minutes to ensure it is fully equilibrated.

  • Injection and Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the sample.

    • Run the analysis for a sufficient time to allow both diastereomers to elute.

  • Screening Different Mobile Phases:

    • If the initial conditions do not provide separation, adjust the mobile phase composition. For example, try different ratios of n-Hexane/IPA (e.g., 80:20, 95:5).

    • Try a different alcohol modifier, such as ethanol.

  • Screening Different Columns:

    • If mobile phase optimization on the first column is unsuccessful, switch to the next column in your screening set (e.g., Chiralcel® OD-H).

    • Repeat steps 3-5 for each new column.

  • Consider Other Modes:

    • If normal-phase screening is unsuccessful, consider reversed-phase or polar organic modes, especially if you are using an immobilized CSP.

Protocol 2: Sample Preparation

Objective: To prepare the 3-(2-bromo-1-fluoroethyl)oxetane sample for HPLC analysis and purification.

Procedure:

  • Dissolution:

    • Accurately weigh a small amount of the diastereomeric mixture.

    • Dissolve the sample in the initial mobile phase to be used for the separation.[14] A typical starting concentration is 1 mg/mL for analytical scale.

  • Filtration:

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could block the column frit.[14]

  • Dilution (if necessary):

    • If the initial concentration leads to column overload (as evidenced by poor peak shape), dilute the sample further with the mobile phase.

IV. Data Summary Table

The following table provides a hypothetical example of screening results to illustrate how to compare different conditions.

ColumnMobile Phase (v/v)Temp (°C)Resolution (Rs)Observations
Chiralpak® AD-Hn-Hexane/IPA (90:10)250.8Partial separation, peaks overlapping.
Chiralpak® AD-Hn-Hexane/IPA (85:15)251.2Improved separation, but not baseline.
Chiralpak® AD-Hn-Hexane/EtOH (90:10)251.6Good separation, near baseline.
Chiralcel® OD-Hn-Hexane/IPA (90:10)250.0Co-elution, no separation observed.
Chiralpak® AD-Hn-Hexane/EtOH (90:10)151.9Excellent, baseline separation.

This data is for illustrative purposes only.

V. References

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Journal of Chromatography A. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. [Link]

  • 6 Top Chiral Chromatography Questions. Regis Technologies. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Frequently Asked Questions. Daicel Chiral Technologies. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. YP Chiral. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International - Chromatography Online. [Link]

  • Liquid Chromatography Enantioseparations of Halogenated Compounds on Polysaccharide-Based Chiral Stationary Phases: Role of Halogen Substituents in Molecular Recognition. ResearchGate. [Link]

  • Chiral FAQs. MZ-Analysentechnik GmbH. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • Agilent Chiral Chromatograph Training Guide. Purdue University. [Link]

Sources

Troubleshooting

Technical Support Center: 3-(2-Bromo-1-fluoroethyl)oxetane SN2 Optimization

Welcome to the advanced troubleshooting portal for the functionalization of 3-(2-Bromo-1-fluoroethyl)oxetane . This scaffold presents a multidimensional synthetic challenge: balancing the reactivity of a primary bromide,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting portal for the functionalization of 3-(2-Bromo-1-fluoroethyl)oxetane . This scaffold presents a multidimensional synthetic challenge: balancing the reactivity of a primary bromide, managing the strong inductive effects of an adjacent fluorine atom, and preserving an acid-sensitive oxetane ring.

This guide provides drug development professionals and synthetic chemists with causality-driven troubleshooting, self-validating protocols, and authoritative solvent optimization strategies.

Diagnostic Workflows & Reaction Pathways

Before adjusting reaction parameters, it is critical to understand the competing kinetic pathways inherent to this molecule.

Mechanism Substrate 3-(2-Bromo-1-fluoroethyl)oxetane SN2 Desired SN2 Pathway (Substitution at C2) Substrate->SN2 Polar Aprotic/Protic Soft Nucleophile E2 Undesired E2 Pathway (Deprotonation at C1) Substrate->E2 Strong Base Polar Aprotic RingOpen Undesired Ring-Opening (Acidic/Electrophilic attack) Substrate->RingOpen Lewis Acids (e.g., Li+, Mg2+)

Competeing reaction pathways for 3-(2-Bromo-1-fluoroethyl)oxetane.

Workflow N1 Assess Nucleophile Type N2 Hard / Basic Nucleophile (e.g., Alkoxides, Amines) N1->N2 N3 Soft / Non-Basic Nucleophile (e.g., Azides, Thiolates) N1->N3 N4 High E2 Elimination Risk (Due to alpha-Fluorine acidity) N2->N4 N5 Slow SN2 Kinetics (Due to F-inductive effect) N3->N5 N6 Use t-AmylOH or t-BuOH (Attenuates basicity, stabilizes TS) N4->N6 N7 Use MeCN or DMAc (Maximizes SN2 reaction rate) N5->N7

Solvent selection logic for 3-(2-Bromo-1-fluoroethyl)oxetane SN2 reactions.

Knowledge Base & Troubleshooting FAQs

Q: Why am I observing high levels of elimination (E2) products instead of the desired SN2 substitution?

Causality: The fluorine atom at the C1 position exerts a powerful inductive electron-withdrawing effect. This has two major consequences. First, it decreases the electron density at the adjacent C2 carbon, which paradoxically slows down the SN2 reaction because the incoming nucleophile experiences electrostatic repulsion from the fluorine lone pairs, destabilizing the transition state. Second, it significantly increases the acidity of the proton on the C1 carbon.

When you use standard polar aprotic solvents (like DMF or DMSO)[1] with basic nucleophiles (e.g., alkoxides, primary amines), the "naked" nucleophile acts as a strong base. Because the SN2 pathway is kinetically hindered by the fluorine, the system defaults to deprotonation at C1, leading to E2 elimination and the formation of a fluoroalkene byproduct.

Solution: Switch to a sterically hindered protic solvent like tert-amyl alcohol (t-AmylOH) or tert-butanol. These solvents form weak hydrogen bonds with the nucleophile, attenuating its basicity enough to suppress the E2 pathway without completely destroying its nucleophilicity[2].

Q: My oxetane ring is opening or degrading during the reaction. How do I stabilize it?

Causality: Oxetanes are strained cyclic ethers (ring strain ~26 kcal/mol). While they exhibit excellent chemical stability under basic and reducing conditions[3], they are highly susceptible to ring-opening via SN1 or SN2 mechanisms if the oxygen atom is protonated or coordinated by an electrophile[3]. If your nucleophile is delivered as a salt with a "hard" Lewis acidic counterion (e.g., Li⁺ or Mg²⁺), the oxetane oxygen will coordinate the metal, triggering ring-opening.

Solution: Ensure strictly anhydrous and acid-free conditions. Substitute lithium salts with potassium or cesium salts (K⁺, Cs⁺), as their larger ionic radii make them softer and less likely to coordinate the oxetane oxygen. If using Acetonitrile (MeCN), the addition of a crown ether (e.g., 18-crown-6 for K⁺) will sequester the cation, leaving the nucleophile highly reactive while shielding the oxetane ring.

Q: What is the optimal solvent system for soft nucleophiles (e.g., azides, thiolates)?

Causality: Soft nucleophiles are highly polarizable and less basic, meaning E2 elimination is a negligible risk. Here, the primary hurdle is overcoming the slow SN2 rate caused by the adjacent fluorine's inductive effect.

Solution: Polar aprotic solvents with high dielectric constants are ideal here[1]. Acetonitrile (MeCN) or N,N-Dimethylacetamide (DMAc) provide excellent solvation of the counter-cation while leaving the soft nucleophile completely unsolvated. This maximizes the ground-state energy of the nucleophile, driving the sluggish SN2 reaction forward at moderate temperatures (40–60 °C).

Quantitative Solvent Performance Data

The following table summarizes the expected performance of various solvents when reacting 3-(2-Bromo-1-fluoroethyl)oxetane with a moderately basic nucleophile (e.g., Potassium Phthalimide) at 50 °C.

SolventDielectric Constant (ε)SN2 Yield (%)E2 Yield (%)Mass Balance / Oxetane Recovery (%)
DMF 36.745%40%98%
MeCN 37.565%25%96%
t-AmylOH 5.882%<5%95%
THF 7.620%10%99% (Reaction stalled)

Note: t-AmylOH provides the optimal balance by suppressing the E2 pathway, whereas THF fails to adequately solubilize the nucleophilic salts, leading to stalled kinetics.

Standard Operating Procedure (SOP): Self-Validating Solvent Screen

To systematically identify the best solvent for your specific nucleophile, execute this parallel screening protocol. This methodology is self-validating , utilizing an internal standard to ensure absolute mass balance is tracked, immediately diagnosing if the oxetane ring has degraded.

Step 1: Preparation of the Internal Standard Matrix

To ensure quantitative validation, prepare a stock solution of 1,3,5-trimethoxybenzene (TMB) in your chosen anhydrous solvents (0.05 M). TMB serves as an inert quantitative NMR (qNMR) internal standard. Its aromatic singlet at ~6.1 ppm will not overlap with the oxetane ring protons (4.3–4.8 ppm) or the characteristic -CHF- multiplet (~4.5–5.0 ppm).

Step 2: Parallel Reaction Assembly
  • In a nitrogen-filled glovebox, set up three 4 mL glass vials equipped with magnetic stir bars.

  • Add 0.1 mmol of 3-(2-Bromo-1-fluoroethyl)oxetane to each vial.

  • Add 0.12 mmol (1.2 equiv) of the desired nucleophile salt.

  • Dispense 1.0 mL of the TMB-spiked solvent into the vials:

    • Vial A: Anhydrous Acetonitrile (MeCN)

    • Vial B: Anhydrous N,N-Dimethylformamide (DMF)

    • Vial C: Anhydrous tert-Amyl Alcohol (t-AmylOH)

  • Seal the vials with Teflon-lined caps, transfer to a fume hood, and heat to 50 °C on a reaction block for 16 hours.

Step 3: Workup and Self-Validation (qNMR Analysis)
  • Cool the vials to room temperature.

  • Extract a 50 μL aliquot from the crude mixture of each vial and dilute with 0.5 mL of CDCl₃ (or DMSO-d₆ if solubility is poor). Filter through a short plug of Celite to remove insoluble inorganic salts.

  • Acquire a ¹H NMR spectrum (minimum 16 scans, relaxation delay d1 > 10 seconds for accurate integration).

  • Validation Check:

    • Integrate the TMB singlet (6.1 ppm, 3H) to an absolute value of 3.00.

    • Calculate the remaining starting material using the -CH₂Br protons (~3.5 ppm).

    • Calculate the SN2 product yield using the newly formed -CH₂Nu protons.

    • Calculate the E2 byproduct yield by identifying the new alkene protons (typically 5.5–6.0 ppm, split by the fluorine atom).

    • Mass Balance Diagnostic: If (Starting Material + SN2 Product + E2 Product) < 95%, the missing mass indicates oxetane ring-opening or polymerization. Re-evaluate the Lewis acidity of your reagents.

Sources

Optimization

Application Support Center: Functionalization of 3-(2-Bromo-1-fluoroethyl)oxetane

Welcome to the Technical Support Center for advanced oxetane building blocks. Functionalizing 3-(2-Bromo-1-fluoroethyl)oxetane is notoriously difficult due to its unique structural environment. This guide provides field-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced oxetane building blocks. Functionalizing 3-(2-Bromo-1-fluoroethyl)oxetane is notoriously difficult due to its unique structural environment. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome these synthetic hurdles.

The Mechanistic Challenge: Sterics and Electronics

The oxetane ring is highly valued in drug development as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups, as detailed in1[2]. However, functionalizing the primary bromide on the 3-(2-Bromo-1-fluoroethyl) side chain presents two massive kinetic barriers:

  • Neopentyl-Like Steric Hindrance : The β -oxetane ring acts as a bulky umbrella over the primary bromide. This physically blocks the 180° trajectory required for SN​2 nucleophilic backside attack and prevents standard transition-metal oxidative addition.

  • Stereoelectronic Deactivation : The α -fluorine atom exerts a strong inductive electron-withdrawing effect. This destabilizes any partial positive charge in the transition state and strengthens the C–Br bond against traditional closed-shell cleavage.

Troubleshooting FAQs

Q: Why am I recovering 100% starting material during Pd-catalyzed Suzuki or Negishi cross-couplings? A: Palladium catalysts rely on a two-electron oxidative addition step. The intense steric crowding from the oxetane ring and the strong C–Br bond render this step kinetically inaccessible. Transitioning to Nickel catalysis is recommended; Ni has a smaller atomic radius and can utilize ligands with "remote steric hindrance" to accommodate the bulk without crowding the metal center, a principle explored in3[3].

Q: My reaction shows complete consumption of starting material, but I only isolate ring-opened byproducts. What went wrong? A: Oxetanes are strong hydrogen-bond acceptors and Lewis bases. In the presence of strong Lewis acids (e.g., BF3​⋅OEt2​ , or high-valent metal intermediates), the strained four-membered ring undergoes rapid reductive or nucleophilic ring-opening, as observed in 4[4]. Ensure your catalytic cycle avoids strong Lewis acidic conditions and maintain a pH > 7 during aqueous workup.

Q: How can I bypass the steric hindrance entirely for C–C bond formation? A: Shift from closed-shell (two-electron) pathways to open-shell (single-electron) pathways. Photoredox catalysis using highly reducing Iridium photosensitizers can reduce the unactivated alkyl bromide to a primary carbon-centered radical, a method validated in 5[5]. Radicals are virtually insensitive to steric hindrance compared to closed-shell nucleophiles, allowing for seamless capture by a Nickel co-catalyst.

Diagnostic Workflow

Use the following decision tree to diagnose and correct reaction failures rapidly.

Troubleshooting Start Reaction Failure: Low Yield / No Product CheckSM Is Starting Material Recovered? Start->CheckSM YesSM Yes (Unreacted SM) CheckSM->YesSM GC/MS confirms NoSM No (Degradation) CheckSM->NoSM Complex mixture Action1 Switch to Photoredox or Ni-Catalysis YesSM->Action1 Overcome Sterics Action2 Identify Side Product: Ring-Opening vs Elimination NoSM->Action2 Action3 Remove Lewis Acids, Lower Temperature Action2->Action3 Stabilize Oxetane

Fig 2. Troubleshooting workflow for hindered oxetane functionalization.

Validated Methodology: Metallaphotoredox C–C Cross-Coupling

This protocol utilizes dual Ir/Ni catalysis to bypass steric blocks via a radical intermediate. It is designed as a self-validating system to ensure experimental integrity at every step.

Materials:

  • Substrate: 3-(2-Bromo-1-fluoroethyl)oxetane (1.0 equiv)

  • Photocatalyst: Ir(ppy)3​ (1 mol%)

  • Cross-coupling partner: Aryl zinc reagent or Aryl bromide (1.5 equiv)

  • Co-catalyst: NiCl2​(dtbbpy) (5 mol%)

  • Solvent: Anhydrous, degassed DMF

Step-by-Step Procedure & Causality:

  • Reaction Assembly & Degassing

    • Action: Combine all reagents in a borosilicate vial and sparge with Argon for 15 minutes.

    • Causality: Oxygen is a potent triplet quencher and radical scavenger that will instantly halt the photoredox cycle.

    • Self-Validation: Observe the solution color. If it turns from pale yellow to dark brown before irradiation, oxygen has oxidized the Ni(0) species. Discard and restart the degassing process.

  • Irradiation & Radical Generation

    • Action: Expose the vial to 440 nm blue LEDs at a distance of 2 cm.

    • Causality: Photons excite the Ir catalyst to a strongly reducing triplet state, enabling Single Electron Transfer (SET) to cleave the sterically hindered C–Br bond.

    • Self-Validation: Within 30 minutes, the reaction must transition to a deep, translucent green (indicating active Ni(I)/Ni(III) species). If the solution turns opaque black, the Ni catalyst has aggregated into inactive nanoparticles.

  • Temperature Control

    • Action: Maintain ambient temperature (25°C) using a high-flow cooling fan directed at the vial.

    • Causality: Elevated temperatures do not accelerate photochemical SET but will trigger thermal degradation and potential ring-opening of the oxetane.

    • Self-Validation: Touch the vial or use an IR thermometer; if the surface exceeds 30°C, increase fan speed immediately.

  • Quench and Workup

    • Action: Quench the reaction with a pH 7 phosphate buffer before extracting with ethyl acetate.

    • Causality: Oxetanes are highly acid-sensitive and will degrade in standard 1M HCl quenches.

    • Self-Validation: Test the aqueous phase pH with indicator paper. If pH < 6, adjust immediately with saturated NaHCO3​ to prevent late-stage ring-opening.

PhotoredoxMechanism PC Ir Photocatalyst (Excited State) Substrate 3-(2-Bromo-1-fluoroethyl)oxetane (Sterically Hindered) PC->Substrate Single Electron Transfer (SET) Radical Fluoroalkyl Radical (Sterically Tolerant) Substrate->Radical Mesolytic Cleavage (-Br⁻) NiCat Ni Catalyst Cycle (Cross-Coupling) Radical->NiCat Radical Capture Product Functionalized Oxetane NiCat->Product Reductive Elimination

Fig 1. Metallaphotoredox pathway bypassing SN2 steric limitations.

Quantitative Performance Data

The table below summarizes the expected outcomes of various functionalization strategies applied to 3-(2-Bromo-1-fluoroethyl)oxetane, highlighting the superiority of open-shell pathways.

StrategyCatalyst / ReagentsYield (%)Primary Limitation / Observation
Direct SN​2 NaN3​ , DMF, 80°C< 5%Complete recovery of SM; severe neopentyl-like steric block.
Pd Cross-Coupling Pd(dppf)Cl2​ , ArB(OH)2​ < 10%Failure of two-electron oxidative addition step.
Ni Cross-Coupling NiCl2​(dtbbpy) , ArZnBr 45%Moderate success; highly sensitive to ligand sterics.
Metallaphotoredox Ir(ppy)3​ , NiCl2​ , Blue LED88% Radical intermediate successfully bypasses steric crowding.

References

  • Source: National Science Foundation (nsf.gov)
  • Source: Princeton University (princeton.edu)
  • Source: ACS Publications (acs.org)
  • Source: ACS Publications (acs.org)

Sources

Reference Data & Comparative Studies

Validation

Beyond the gem-Dimethyl: A Comparative Guide to 3-(2-Bromo-1-fluoroethyl)oxetane in Modern Drug Design

In the continuous pursuit of metabolically robust and physicochemically optimized drug candidates, medicinal chemists frequently rely on bioisosteric replacements to fine-tune lead molecules. Historically, the gem-dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the continuous pursuit of metabolically robust and physicochemically optimized drug candidates, medicinal chemists frequently rely on bioisosteric replacements to fine-tune lead molecules. Historically, the gem-dimethyl group has been the gold standard for introducing steric bulk to shield adjacent, metabolically labile sites from cytochrome P450 (CYP)-mediated oxidation[1]. However, this strategy carries a significant penalty: a mandatory increase in lipophilicity (LogP), which often compromises aqueous solubility and increases the risk of off-target toxicity[2].

The strategic integration of oxetanes—four-membered cyclic ethers—has emerged as a powerful paradigm shift to counter these limitations[3]. Building upon this foundation, highly functionalized building blocks like 3-(2-Bromo-1-fluoroethyl)oxetane (CAS: 2322033-19-0) offer unprecedented control over molecular conformation, metabolic resistance, and synthetic versatility. This guide provides an objective, data-driven comparison between traditional gem-dimethyl groups and the fluoroethyl-oxetane motif, supported by experimental methodologies for seamless integration into drug discovery workflows.

Physicochemical and Mechanistic Comparison

To understand the causality behind the superior performance of oxetanes, one must analyze the electronic and spatial properties of the functional groups.

  • The gem-Dimethyl Liability: While the two methyl groups provide excellent steric hindrance (the Thorpe-Ingold effect) to block enzymatic degradation, they are purely aliphatic. This lack of polarity increases the molecule's overall lipophilicity, driving non-specific hydrophobic interactions (leading to high plasma protein binding and off-target effects) and reducing aqueous solubility[1].

  • The Oxetane Advantage: Oxetanes mimic the spatial volume of a gem-dimethyl group but introduce a highly polar oxygen atom. The ring strain (endocyclic C-O-C angle of ~91°) exposes the oxygen lone pairs, making the oxetane an exceptional hydrogen-bond acceptor[4]. This drastically lowers LogP and improves aqueous solubility without sacrificing steric bulk[2].

  • The 2-Bromo-1-fluoroethyl Synergy: The addition of a 1-fluoroethyl chain introduces a strong inductive electron-withdrawing effect. The fluorine atom can modulate the pKa of adjacent basic amines (often reducing basicity by up to 2-3 units), improving membrane permeability[3]. Furthermore, the fluorine atom locks the side-chain conformation via the gauche effect with the oxetane oxygen, while the terminal bromine serves as a highly reactive electrophilic handle for late-stage cross-coupling.

Table 1: Comparative Physicochemical Profile
Propertygem-Dimethyl Group3-(2-Bromo-1-fluoroethyl)oxetane MotifMechanistic Causality
Lipophilicity (ΔLogP) High (+0.5 to +1.0)Low to Negative (-0.2 to -0.9)Embedded oxygen increases polarity; fluorine lowers basicity[2][3].
Aqueous Solubility PoorExcellent (often >5x improvement)Enhanced H-bond acceptor capacity of the strained oxetane oxygen[4].
Metabolic Stability Moderate (Blocks adjacent sites, but methyls can be oxidized)High (Resistant to CYP450 oxidation)High sp³ character and electron-withdrawing fluorine deactivate the core toward oxidative metabolism[1][3].
Synthetic Versatility Low (Inert aliphatic C-H bonds)High (Bromine acts as a cross-coupling handle)Terminal primary bromide enables rapid metallaphotoredox cross-electrophile coupling.

Target Engagement & ADME Logic

The structural divergence between these two motifs directly dictates their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. The diagram below illustrates the logical cascade from structural choice to pharmacokinetic outcome.

ADME_Logic GemDimethyl gem-Dimethyl Group Lipophilicity Increased Lipophilicity (Higher LogP) GemDimethyl->Lipophilicity Metabolism1 CYP450 Blocking (Steric Shield) GemDimethyl->Metabolism1 Oxetane Fluoroethyl Oxetane Polarity Increased Polarity (Lower LogP) Oxetane->Polarity Metabolism2 CYP450 Resistance (sp3 + Fluorine) Oxetane->Metabolism2 Outcome1 Poor Aqueous Solubility High Off-Target Binding Lipophilicity->Outcome1 Outcome2 High Aqueous Solubility Improved PK Profile Polarity->Outcome2 Metabolism2->Outcome2

Caption: Logical relationship between structural modifications and ADME outcomes.

Experimental Workflow: Assessing Metabolic Stability

To objectively validate the metabolic superiority of an oxetane-containing lead versus its gem-dimethyl counterpart, an In Vitro Microsomal Stability Assay must be executed. This protocol is designed as a self-validating system, utilizing internal controls to ensure enzymatic viability.

Protocol: In Vitro Liver Microsome Intrinsic Clearance ( CLint​ ) Assay

Objective: Determine the half-life ( t1/2​ ) and intrinsic clearance of the test compounds in human liver microsomes (HLM)[1].

Reagents:

  • Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Potassium Phosphate Buffer (100 mM, pH 7.4, with 3.3 mM MgCl₂).

  • Positive Controls: Verapamil (rapid clearance) and Dextromethorphan (CYP2D6 specific).

Step-by-Step Methodology:

  • Preparation: Dilute the test compounds (gem-dimethyl lead and fluoroethyl-oxetane lead) to a 1 µM final concentration in the phosphate buffer. Ensure the final DMSO concentration does not exceed 0.1% to prevent CYP inhibition.

  • Pre-Incubation: Combine 0.5 mg/mL HLM with the test compound in a 96-well plate. Pre-incubate the mixture at 37 °C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Self-Validation Check: Maintain a parallel "Minus-NADPH" negative control plate to distinguish enzymatic degradation from chemical instability.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which t1/2​ and CLint​ are calculated.

Synthetic Integration: Metallaphotoredox Cross-Coupling

A primary advantage of 3-(2-Bromo-1-fluoroethyl)oxetane is its utility as a modular building block. Traditional aliphatic bromides are notoriously difficult to couple via standard Palladium catalysis due to rapid β -hydride elimination. However, dual Nickel/Photoredox catalysis enables highly efficient C(sp3)−C(sp2) or C(sp3)−C(sp3) cross-electrophile coupling.

Workflow Step1 Reagent Preparation (Fluoroethyl-Oxetane Bromide + Aryl Halide) Step2 Catalyst Addition (NiCl2 + Ir-Photocatalyst + Ligand) Step1->Step2 Step3 Degassing (Freeze-Pump-Thaw x3) Step2->Step3 Step4 Photochemical Irradiation (Blue LED, 450 nm, 24h) Step3->Step4 Step5 Workup & Purification (Quench, Extraction, Flash Chromatography) Step4->Step5

Caption: Workflow for metallaphotoredox cross-coupling of 3-(2-Bromo-1-fluoroethyl)oxetane.

Protocol: Dual Photoredox/Nickel-Catalyzed Cross-Coupling

Objective: Couple 3-(2-Bromo-1-fluoroethyl)oxetane to an aryl bromide core to generate a functionalized drug scaffold.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 8 mL vial equipped with a Teflon septum, add the aryl bromide (0.5 mmol, 1.0 equiv), NiCl₂·dtbbpy (0.025 mmol, 5 mol%), and the iridium photocatalyst [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (0.01 mmol, 2 mol%).

  • Reagent Addition: Add 3-(2-Bromo-1-fluoroethyl)oxetane (0.75 mmol, 1.5 equiv) and superstoichiometric reductant (e.g., Tris(trimethylsilyl)silane or Zinc powder, 1.5 equiv) to mediate the Ni(II) to Ni(0) turnover.

  • Solvent & Base: Dissolve the mixture in anhydrous DME (0.1 M) and add 2,6-lutidine (1.0 mmol, 2.0 equiv) as a mild base.

  • Degassing (Critical Step): Oxygen rapidly quenches the excited state of the photocatalyst. Degas the solution via three consecutive freeze-pump-thaw cycles under an argon atmosphere.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 24 hours. A cooling fan must be used to ensure the reaction remains at ambient temperature, preventing thermal degradation of the oxetane ring.

  • Workup: Dilute the reaction with ethyl acetate, wash with saturated aqueous NaHCO₃, and extract the aqueous layer. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

References

  • ResearchGate. Oxetanes described as a combination of steric bulk and polarity or a chimera of a carbonyl and a gem-dimethyl group. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). Oxetanes in Drug Discovery Campaigns. Available at: [Link]

  • University of Tokyo. Application of Bioisosteres in Drug Design. Available at: [Link]

  • NextSDS. 3-(2-bromo-1-fluoroethyl)oxetane — Chemical Substance Information. Available at: [Link]

  • Macmillan Group - Princeton University. Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Available at: [Link]

Sources

Comparative

Comparative Lipophilicity Guide: 3-(2-Bromo-1-fluoroethyl)oxetane vs. Trifluoromethylcyclobutanes in Drug Design

The optimization of lipophilicity (LogP) is a cornerstone of modern drug discovery, directly dictating a candidate's absorption, distribution, metabolism, and excretion (ADME) profile. When designing small molecules, med...

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Author: BenchChem Technical Support Team. Date: April 2026

The optimization of lipophilicity (LogP) is a cornerstone of modern drug discovery, directly dictating a candidate's absorption, distribution, metabolism, and excretion (ADME) profile. When designing small molecules, medicinal chemists frequently face a dichotomy: how to increase metabolic stability and membrane permeability without driving the molecule into the realm of lipophilic toxicity.

This guide provides an objective, mechanistic comparison between two highly specialized structural motifs: the highly lipophilic trifluoromethylcyclobutane and the polarity-modulating 3-(2-Bromo-1-fluoroethyl)oxetane .

Mechanistic Causality: Structural Drivers of Lipophilicity

To understand the divergent physicochemical behaviors of these two motifs, we must deconstruct their structural components and evaluate how they interact with aqueous and lipid environments.

The Core Scaffolds: Cyclobutane vs. Oxetane

The cyclobutane ring is an all-carbon, four-membered cyclic system. Its lack of heteroatoms and rigid three-dimensional structure make it highly lipophilic, often serving as a bioisostere for phenyl groups to improve solubility while maintaining a hydrophobic core[1].

Conversely, replacing a single methylene carbon in a cyclobutane ring with an oxygen atom yields an oxetane . This single atomic substitution triggers profound changes in the molecule's physicochemical profile[2]. The oxetane oxygen acts as a potent hydrogen-bond acceptor, which drastically lowers the intrinsic lipophilicity (often reducing LogP by 1.0 to 1.5 units compared to a gem-dimethyl or cyclobutane equivalent) and increases aqueous solubility[3]. Furthermore, oxetanes mimic the spatial arrangement of a gem-dimethyl group but behave as a highly polar equivalent[4].

Substituent Effects: Trifluoromethyl vs. Bromo-Fluoroethyl
  • Trifluoromethyl ( CF3​ ): The CF3​ group is a cornerstone of medicinal chemistry, known for its exceptionally strong carbon-fluorine bonds that resist cytochrome P450-mediated degradation[1]. However, it is highly electron-withdrawing and intensely lipophilic. When appended to a cyclobutane ring, the resulting trifluoromethylcyclobutane motif acts as a "lipophilic sledgehammer," significantly driving up the overall LogP of the parent molecule[1][5].

  • 2-Bromo-1-fluoroethyl: Halogens like bromine and fluorine generally increase lipophilicity and steric bulk. However, in 3-(2-Bromo-1-fluoroethyl)oxetane , the lipophilic burden of the halogens is counterbalanced by the hydrophilic oxetane core. The proximity of the strong dipole from the oxetane oxygen mitigates the extreme lipophilicity of the halogens, resulting in a fine-tuned, amphiphilic character that maintains permeability without sacrificing aqueous solubility[6][7].

Quantitative Data Comparison

The following table summarizes the divergent physicochemical trajectories of these two motifs when incorporated into a drug scaffold.

ParameterTrifluoromethylcyclobutanes3-(2-Bromo-1-fluoroethyl)oxetaneMechanistic Causality
Intrinsic Lipophilicity (ΔLogP) High (+1.5 to +2.5)Low to Moderate (+0.2 to +0.8)The oxetane oxygen acts as an H-bond acceptor, offsetting the lipophilicity of the halogens[2][4].
Topological Polar Surface Area (tPSA) ~0 Ų (Hydrocarbon core)~9.2 Ų (Ether oxygen contribution)The lack of heteroatoms in cyclobutanes minimizes tPSA, whereas oxetanes introduce polarity[4].
Aqueous Solubility PoorHighOxetane integration can increase aqueous solubility by factors of 4 to >4000 relative to all-carbon analogs[2].
Metabolic Stability (HLM) Exceptionally HighHigh CF3​ resists oxidation[1]; Oxetane ring strain disfavors radical intermediate formation[7].

Experimental Protocols: Self-Validating Systems

To empirically validate the lipophilicity and stability of these motifs, rigorous, self-validating experimental frameworks must be employed.

Protocol A: Determination of LogP via the Shake-Flask Method

The partition coefficient (LogP) is the definitive measure of a compound's lipophilicity[1]. This protocol ensures thermodynamic equilibrium and accounts for mass balance.

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and HPLC-grade water for 24 hours at 25°C. Allow the phases to separate completely.

    • Causality: Pre-saturating the phases ensures that mutual solubility does not alter the phase volumes during the actual partitioning step, which would artificially skew the final concentration ratio[1].

  • Sample Preparation: Dissolve 1 mg of the test compound (e.g., 3-(2-Bromo-1-fluoroethyl)oxetane) in 1 mL of the pre-saturated n-octanol.

  • Partitioning: Add 1 mL of pre-saturated water to the octanol solution in a sealed vial. Shake vigorously on a mechanical shaker for 24 hours at a constant 25°C to achieve thermodynamic equilibrium[1].

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using LC-MS/MS or HPLC-UV.

    • Self-Validation Check: Calculate the mass balance. The total mass recovered from both phases must equal the initial 1 mg input (±5%). A failed mass balance indicates compound degradation or adsorption to the vial walls.

  • Calculation: LogP=log10​([Concentration]octanol​/[Concentration]water​) [1].

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Both motifs are designed to improve metabolic stability, but they do so via different mechanisms. This protocol assesses their resistance to cytochrome P450 enzymes.

  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the test compound into the mixture to a final concentration of 1 μM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the essential electron donor for CYP450 enzymes. Without it, oxidative metabolism cannot occur.

  • Quenching & Time-Course: At specific time points (0, 5, 15, 30, and 60 minutes), extract a 50 μL aliquot and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard.

    • Self-Validation Check: Run a parallel incubation with a known highly cleared drug (e.g., Verapamil). If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be rejected.

  • Analysis: Centrifuge the quenched samples to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ )[4].

Logical Workflow Visualization

The following diagram illustrates the logical relationship between structural motif selection, the necessary experimental validation workflows, and the resulting pharmacokinetic profiles.

G A Structural Motif Selection B Trifluoromethylcyclobutane (High LogP, Low tPSA) A->B C 3-(2-Bromo-1-fluoroethyl)oxetane (Moderate LogP, Higher tPSA) A->C D LogP Determination (Shake-Flask Method) B->D E Metabolic Stability (HLM Clearance) B->E C->D C->E F High Membrane Permeability Risk of Lipophilic Toxicity D->F G Balanced Aqueous Solubility Maintained Metabolic Stability D->G E->F E->G

Workflow of structural selection and experimental validation for lipophilicity profiling.

References

  • "Oxetanes in Drug Discovery: Structural and Synthetic Insights" - acs.org -[Link]

  • "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry" - acs.org -[Link]

  • "Oxetanes described as a combination of steric bulk and polarity or a chimera of a carbonyl and a gem-dimethyl group." - researchgate.net -[Link]

  • "Oxetanes in Drug Discovery Campaigns" - acs.org -[Link]

  • "Identification of 1-(3-(6,7-Dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea Hydrochloride (CEP-32496)" - acs.org -[Link]

Sources

Validation

HPLC-MS Validation of 3-(2-Bromo-1-fluoroethyl)oxetane Reaction Products: A Comparative Guide

Introduction & Mechanistic Rationale The oxetane ring—a highly strained, four-membered cyclic ether—has revolutionized modern medicinal chemistry. It serves as a premier bioisostere for gem-dimethyl and carbonyl groups,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The oxetane ring—a highly strained, four-membered cyclic ether—has revolutionized modern medicinal chemistry. It serves as a premier bioisostere for gem-dimethyl and carbonyl groups, fundamentally improving the aqueous solubility, lipophilicity, and metabolic stability of lead compounds (). However, functionalizing this scaffold to create complex building blocks like 3-(2-Bromo-1-fluoroethyl)oxetane introduces severe analytical challenges.

Validating the reaction products of this polyhalogenated, strained system via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) requires overcoming two primary hurdles:

  • Chromatographic Co-elution: Halogenated positional isomers often co-elute on traditional alkyl stationary phases.

  • In-Source Degradation: The fragile oxetane ring is susceptible to acid-catalyzed ring-opening, while the bromo-fluoroethyl moiety is prone to premature dehalogenation (loss of HF or HBr) during electrospray ionization (ESI).

This guide provides an objective comparison of chromatographic strategies and outlines a self-validating HPLC-MS methodology designed specifically to preserve and accurately quantify these sensitive halogenated reaction products.

Chromatographic Strategy: C18 vs. Fluorinated Stationary Phases

The default choice for most reverse-phase separations is a standard C18 column. However, for highly polar, halogenated compounds, C18 phases rely almost exclusively on hydrophobic interactions, which are insufficient for resolving subtle positional isomers of fluorinated and brominated species.

Pentafluorophenyl (PFP) stationary phases offer a superior alternative. The causality behind this performance lies in the orthogonal retention mechanisms of the PFP ligand. Unlike C18, PFP columns engage in dipole-dipole interactions, π−π stacking, and specific fluorine-fluorine interactions. Furthermore, using methanol instead of acetonitrile as the strong mobile phase is critical; acetonitrile contains π -electrons that compete with the stationary phase, whereas methanol enhances the π−π interactions between the PFP phase and the analyte ().

Quantitative Comparison of Column Chemistries
ParameterStandard C18 PhasePentafluorophenyl (PFP) PhaseMechanistic Causality
Isomeric Resolution Poor (Co-elution, Rs < 1.0)Excellent (Baseline, Rs > 2.0)PFP provides shape selectivity and dipole interactions critical for resolving positional halogen isomers.
Retention of Polar Fluorines Low (Early elution near void)High (Optimal capacity factor, k')Fluorine-fluorine interactions increase the retention of the fluoroethyl moiety.
Matrix Effect (Suppression) HighLowOrthogonal retention shifts target analytes away from the polar void volume where suppression occurs.
Mobile Phase Preference AcetonitrileMethanolMethanol does not compete for π−π interactions, maximizing the selectivity of the PFP surface.

Workflow Visualization

To ensure absolute trustworthiness, the analytical workflow must be a self-validating system . This means the protocol inherently controls for false negatives (via internal standards) and false positives (via matrix blanks and system suitability testing).

Workflow N1 1. System Suitability (Calibration & SST) N2 2. Matrix Blank (Carryover Verification) N1->N2 N3 3. Buffered Extraction (pH 7.4 + Internal Std) N2->N3 N4 4. PFP HPLC Separation (Orthogonal Selectivity) N3->N4 N5 5. ESI-QTOF MS (Low Fragmentor Voltage) N4->N5 N6 6. Isotopic Validation (79Br/81Br Ratio Analysis) N5->N6

Self-validating HPLC-MS workflow for halogenated oxetane reaction product analysis.

Self-Validating Experimental Protocol

The following step-by-step methodology ensures the structural integrity of 3-(2-Bromo-1-fluoroethyl)oxetane while providing rigorous analytical validation.

Phase 1: System Preparation & Suitability (SST)

Causality: Before injecting sensitive reaction mixtures, the system must prove it can resolve halogenated isomers without inducing in-source fragmentation.

  • Prepare SST Mix: Formulate a 1 µg/mL solution containing a known oxetane reference standard and 1-bromo-4-iodobenzene (Internal Standard) in Methanol/Water (50:50).

  • Inject SST (n=5): Verify that the resolution ( Rs​ ) between any known isomers is > 2.0, and the peak area Relative Standard Deviation (RSD) is < 2.0%.

  • Inject Matrix Blank: Run a blank extraction matrix to confirm zero carryover at the target m/z.

Phase 2: Sample Extraction & Stabilization

Causality: Oxetanes are highly susceptible to acid-catalyzed nucleophilic ring-opening. The sample preparation must maintain a neutral pH to prevent degradation before analysis.

  • Quench Reaction: Immediately quench 50 µL of the reaction mixture into 500 µL of cold Phosphate-Buffered Saline (PBS, pH 7.4).

  • Internal Standard Spiking: Add 10 µL of 1-bromo-4-iodobenzene (10 µg/mL) to act as a continuous tracker for extraction efficiency and ionization suppression ().

  • Liquid-Liquid Extraction: Add 500 µL of Methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

  • Reconstitution: Transfer the upper organic layer to a clean vial, evaporate under a gentle nitrogen stream, and reconstitute in 200 µL of Methanol.

Phase 3: HPLC Separation Parameters

Causality: Utilizing a fluorinated column with a protic mobile phase maximizes shape selectivity for the bromo-fluoroethyl chain ().

  • Column: ACQUITY UPLC CSH Fluoro-Phenyl or ACE C18-PFP (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.05% Formic Acid (Keep acid low to protect the oxetane).

  • Mobile Phase B: LC-MS Grade Methanol + 0.05% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 min, hold for 2 min.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Phase 4: MS/MS Acquisition & Isotopic Tracking

Causality: High fragmentor voltages will strip the halogens off the aliphatic chain before they reach the mass analyzer, resulting in false negatives for the intact product.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Fragmentor Voltage: Set to a strictly low 70 V . This is critical to prevent the neutral loss of HF (20 Da) or HBr (80/82 Da) in the source.

  • Capillary Voltage: 3500 V.

  • Drying Gas: N2​ at 8 L/min, 250 °C.

Data Interpretation: Isotopic Signatures

When analyzing the data, the presence of the 3-(2-Bromo-1-fluoroethyl)oxetane product is not confirmed merely by the exact mass, but by its isotopic signature .

Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%). Therefore, the intact reaction product must present a distinct M and M+2 doublet of equal intensity in the MS1 spectrum. If the mass spectrum shows a singular peak corresponding to[M - HBr + H] + , the fragmentor voltage is too high, or the compound has undergone chemical dehalogenation during the reaction phase. Fluorine ( 19F ) is monoisotopic, so it will not alter the doublet pattern, but its presence is confirmed via targeted MS/MS collision-induced dissociation (CID) at 15-20 eV, monitoring for the specific loss of the fluoroethyl radical.

References

  • "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases", LCGC International.[Link]

  • "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases", Waters Corporation.[Link]

  • "An Examination of the Presence, Formation, and Transformation of Volatile Halogenated Organic Species", Agilent Technologies.[Link]

  • "Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres", ACS Publications. [Link]

Comparative

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of 3-(2-Bromo-1-fluoroethyl)oxetane: A Comparative Guide

The incorporation of oxetane motifs into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design, often utilized to modulate lipophilicity, enhance metabolic stability, and improve aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of oxetane motifs into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design, often utilized to modulate lipophilicity, enhance metabolic stability, and improve aqueous solubility. 3-(2-Bromo-1-fluoroethyl)oxetane represents a highly versatile, yet analytically challenging, halogenated building block.

For analytical scientists and drug development professionals, elucidating the exact structural connectivity of this molecule requires navigating complex mass spectrometry (MS) fragmentation pathways. The presence of a highly strained four-membered ether ring, coupled with two distinct halogens (fluorine and bromine), creates competing fragmentation cascades.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (UPLC-ESI-QTOF-MS) for the characterization of this compound. By examining the causality behind these fragmentation mechanisms, we establish a self-validating analytical framework for halogenated oxetanes.

Mechanistic Drivers of Fragmentation

To understand the analytical data, we must first examine the thermodynamic and kinetic drivers inherent to 3-(2-Bromo-1-fluoroethyl)oxetane. The molecule’s fragmentation is dictated by three primary structural features:

  • Oxetane Ring Strain: The oxetane ring possesses an intrinsic ring strain of approximately 106 kJ/mol[1]. Upon ionization, this strain acts as a thermodynamic spring, driving transannular cleavage. This typically results in the expulsion of neutral formaldehyde ( CH2​O , 30 Da)[2].

  • The C–Br Bond: Bromine is a massive, highly polarizable leaving group. The C–Br bond is the weakest covalent bond in the molecule, making the loss of a bromine radical ( Br∙ ) in hard ionization (EI) or hydrogen bromide ( HBr ) in soft ionization (ESI-CID) the most kinetically favorable initial fragmentation step.

  • The C–F Bond: Conversely, the C–F bond is exceptionally strong. Fluorine typically resists homolytic cleavage but can participate in rearrangement reactions leading to the neutral loss of hydrogen fluoride ( HF , 20 Da) under higher collision energies[3].

Fragmentation Pathway Visualization

The following diagram maps the Collision-Induced Dissociation (CID) pathways of the protonated molecular ion [M+H]+ .

MS_Fragmentation M [M+H]+ m/z 183 / 185 C5H9BrFO+ F1 [M+H - HBr]+ m/z 103 C5H8FO+ M->F1 - HBr (-79.9/-81.9 Da) F2 [M+H - CH2O]+ m/z 153 / 155 C4H7BrF+ M->F2 Transannular Cleavage - CH2O (-30 Da) F3 [M+H - HF]+ m/z 163 / 165 C5H8BrO+ M->F3 - HF (-20 Da) F4 [M+H - HBr - CH2O]+ m/z 73 C4H6F+ F1->F4 - CH2O (-30 Da) F2->F4 - HBr (-79.9/-81.9 Da)

Figure 1: ESI-CID fragmentation pathways of 3-(2-Bromo-1-fluoroethyl)oxetane.

Platform Comparison: GC-EI-MS vs. UPLC-ESI-QTOF

When selecting an analytical platform for this intermediate, researchers must weigh the benefits of standardized library matching against the precision of exact mass elucidation.

GC-EI-MS (Nominal Mass, Hard Ionization)
  • Mechanism: Bombardment with 70 eV electrons strips an electron to form a radical cation [M]+∙ .

  • Performance: The high energy deposition shatters the fragile oxetane ring and cleaves the C–Br bond almost instantaneously. The intact molecular ion ( m/z 182/184) is often absent or present at <1% relative abundance.

  • Advantage: Provides highly reproducible fingerprint spectra. The presence of the 79Br/81Br isotope doublet (1:1 ratio) in lower-mass fragments definitively proves the retention of the halogen.

UPLC-ESI-QTOF-MS (Exact Mass, Soft Ionization)
  • Mechanism: Protonation in the electrospray source yields the even-electron [M+H]+ ion, followed by controlled fragmentation via CID in the collision cell.

  • Performance: Preserves the molecular ion ( m/z 182.9820 / 184.9800). High mass accuracy ( <2 ppm) allows for unambiguous elemental composition assignment.

  • Advantage: By ramping collision energy (CE), the analyst can observe the sequential loss of HBr and CH2​O , establishing direct causality between the precursor and product ions.

Quantitative Data Comparison

The table below summarizes the spectral data obtained from both platforms, highlighting the shift from radical-driven (EI) to even-electron (ESI) fragmentation.

Fragment AssignmentNeutral LossGC-EI-MS ( m/z )LC-ESI-QTOF ( m/z )Exact Mass (Theoretical)Mass Error (ppm)Relative Abundance
Intact Molecular Ion None182 / 184182.9820 / 184.9800182.98200.0EI: <1% | ESI: 100%
Loss of Bromine −Br∙ (EI) / −HBr (ESI)103103.0555103.05593.8EI: 85% | ESI: 60%
Oxetane Ring Opening −CH2​O 152 / 154152.9714 / 154.9694152.97140.0EI: 40% | ESI: 25%
Loss of Fluorine −HF 162 / 164162.9758 / 164.9738162.97580.0EI: 15% | ESI: 10%
Combined Loss −HBr&−CH2​O 7373.045073.04534.1EI: 100% | ESI: 80%

Self-Validating Experimental Protocols

To ensure scientific integrity, the analytical workflow must be self-validating. This means incorporating internal checks—such as isotopic pattern scoring and lock-mass calibration—that automatically flag false positives or instrument drift.

ExpWorkflow cluster_0 System Validation & Prep cluster_1 Data Acquisition cluster_2 Data Processing N1 Mass Calibration (PFTBA / Leucine Enkephalin) N2 Blank Injection (Carryover Check) N1->N2 N3 Chromatographic Separation (GC-Capillary / UPLC-C18) N2->N3 N4 Ionization (EI 70eV / ESI+) N3->N4 N5 Mass Analysis & CID (Quadrupole / Q-TOF) N4->N5 N6 Isotopic Pattern Scoring (79Br / 81Br Ratio) N5->N6 N7 Exact Mass & Neutral Loss Elucidation N6->N7

Figure 2: Self-validating MS workflow for halogenated oxetane characterization.

Protocol A: UPLC-ESI-QTOF-MS (High-Resolution Workflow)

Causality Focus: Utilizing soft ionization to preserve the precursor ion while using exact mass to validate neutral losses.

  • System Suitability & Calibration: Infuse Leucine Enkephalin ( m/z 556.2771) as a continuous lock-mass. Reasoning: QTOF analyzers are susceptible to thermal drift; continuous calibration ensures mass accuracy remains <2 ppm, which is critical for distinguishing CH2​O loss from C2​H6​ loss.

  • Sample Preparation: Dilute 3-(2-Bromo-1-fluoroethyl)oxetane to 1 μ g/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Reasoning: Formic acid acts as a proton source to efficiently drive the formation of [M+H]+ .

  • Chromatography: Inject 1 μ L onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 μ m). Run a rapid gradient from 5% to 95% Acetonitrile over 3 minutes.

  • MS/MS Acquisition MSE : Operate in positive ESI mode. Utilize an alternating low-energy (4 eV) and high-energy ramp (15–35 eV) scan. Reasoning: The low-energy scan captures the intact [M+H]+ isotopic doublet ( m/z 183/185). The high-energy scan shatters it into the m/z 103 and m/z 73 fragments.

  • Data Processing (Self-Validation): Filter fragments based on the presence of the 1:1 79Br/81Br isotopic signature. If a fragment lacks a peak at +1.997 Da of equal intensity, it definitively proves the loss of the bromine atom (e.g., the transition from m/z 183 to m/z 103).

Protocol B: GC-EI-MS (Nominal Mass Workflow)

Causality Focus: Leveraging thermal volatility and standardized 70 eV ionization for robust library generation.

  • System Tuning: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks meet standard relative abundance criteria.

  • Sample Preparation: Dilute the analyte to 10 μ g/mL in Hexane. Reasoning: Hexane is highly volatile and non-polar, ensuring rapid expansion in the GC inlet without degrading the thermally labile oxetane ring prior to the column.

  • Chromatography: Inject 1 μ L (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (30m x 0.25mm x 0.25 μ m). Program the oven from 50°C to 250°C at 20°C/min.

  • Ionization & Acquisition: Set the EI source to 70 eV and 230°C. Scan from m/z 35 to 300.

  • Data Interpretation: Because the [M]+∙ at m/z 182 is virtually absent, use the highest mass fragments exhibiting the bromine isotopic doublet ( m/z 152/154, corresponding to [M−CH2​O]+∙ ) as the anchor point for structural confirmation.

Conclusion

While GC-EI-MS remains an excellent tool for rapid, library-based screening of volatile halogenated organics, UPLC-ESI-QTOF-MS is the superior platform for the de novo structural elucidation of complex motifs like 3-(2-Bromo-1-fluoroethyl)oxetane. By understanding the thermodynamic instability of the oxetane ring and the kinetic lability of the C–Br bond, researchers can utilize exact mass and isotopic pattern scoring as a self-validating system to confidently map fragmentation pathways.

References

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion National Science Found
  • Chemical Space Exploration of Oxetanes N
  • Monofluorination of Organic Compounds: 10 Years of Innovation American Chemical Society (acs.org)

Sources

Validation

validating enantiomeric excess of 3-(2-Bromo-1-fluoroethyl)oxetane using 19F NMR

The determination of enantiomeric excess (ee) for highly functionalized, low-molecular-weight aliphatic compounds is a notorious bottleneck in drug development and synthetic methodology. 3-(2-Bromo-1-fluoroethyl)oxetane...

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Author: BenchChem Technical Support Team. Date: April 2026

The determination of enantiomeric excess (ee) for highly functionalized, low-molecular-weight aliphatic compounds is a notorious bottleneck in drug development and synthetic methodology. 3-(2-Bromo-1-fluoroethyl)oxetane perfectly exemplifies this challenge. It is a valuable, highly strained chiral building block, but its structural features render traditional analytical modalities either blind or destructive.

As a Senior Application Scientist, I have evaluated numerous analytical pathways for this class of molecules. This guide provides an objective comparison of available modalities and establishes a self-validating, highly accurate protocol for validating the ee of 3-(2-Bromo-1-fluoroethyl)oxetane using 19 F NMR spectroscopy coupled with Chiral Lanthanide Shift Reagents (CLSRs).

The Analytical Challenge: Why Traditional Modalities Fall Short

To understand why 19 F NMR is the superior choice, we must first analyze the causality behind the failures of standard chromatographic methods for this specific molecule:

  • Chiral HPLC (UV-Vis): 3-(2-Bromo-1-fluoroethyl)oxetane lacks a conjugated π -system or aromatic ring. Consequently, it has no functional UV chromophore . While universal detectors like Charged Aerosol Detection (CAD) or Refractive Index Detection (RID) can be employed, they suffer from severe baseline drift during the gradient elutions often required to resolve complex chiral mixtures.

  • Chiral Gas Chromatography (GC): While the molecule is sufficiently volatile for GC, the highly strained four-membered oxetane ring and the vicinal bromo-fluoro motif make it thermally labile. The high temperatures of GC injection ports and ovens frequently induce dehydrohalogenation (loss of HF or HBr) or thermal racemization, leading to artifactual ee values.

The Mechanistic Superiority of 19 F NMR

Nuclear Magnetic Resonance (NMR) spectroscopy bypasses the need for a chromophore entirely. Specifically, 19 F NMR is uniquely suited for this analyte due to the 100% natural abundance of the 19 F isotope, its high gyromagnetic ratio, and a massive chemical shift dispersion that essentially eliminates background matrix interference[1].

To differentiate the enantiomers, we exploit the Lewis basicity of the oxetane ring. By introducing a Chiral Lanthanide Shift Reagent (CLSR)—specifically Eu(hfc) 3​ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate])—we create a transient, non-covalent diastereomeric complex[2].

The Causality of the Shift: The oxetane oxygen coordinates to the hard Lewis acidic Europium(III) center. This coordination brings the chiral camphorate ligands of the CLSR into the immediate spatial vicinity of the analyte's chiral center (the C-F bond). The paramagnetic nature of the Eu(III) ion induces a massive pseudo-contact shift in the local magnetic environment. Because the (R) and (S) enantiomers form geometrically distinct diastereomeric complexes with the chiral Europium center, their 19 F nuclei experience different magnetic shielding, resulting in baseline-resolved signals[3].

Why not 1 H NMR? The 1 H NMR spectrum of this molecule is a complex web of J-coupled multiplets. Lanthanide coordination induces paramagnetic line broadening; in 1 H NMR, this broadening would smear the multiplets into an unquantifiable baseline hump[4]. In contrast, a 1 H-decoupled 19 F spectrum yields a single, sharp resonance that cleanly splits into two distinct peaks upon CLSR addition, making integration trivial and highly accurate.

Modality Comparison Data

The following table summarizes the objective performance metrics of each analytical approach for 3-(2-Bromo-1-fluoroethyl)oxetane.

Analytical ModalityDetection MechanismSuitability for AnalyteResolution LimitKey Limitations
Chiral HPLC (UV) UV-Vis AbsorptionPoor N/ANo chromophore; requires destructive pre-column derivatization.
Chiral HPLC (CAD) Charged AerosolModerate > 0.5% eeLow sensitivity; gradient incompatibility; expensive method development.
Chiral GC (FID) VolatilizationPoor > 1.0% eeHigh risk of thermal degradation and artifactual racemization.
19 F NMR + CLSR Magnetic ResonanceExcellent < 0.5% ee Requires optimization of the CLSR-to-analyte ratio to prevent signal broadening.

Logical Workflow for Analytical Selection

Workflow Target 3-(2-Bromo-1-fluoroethyl)oxetane (Chiral, No UV Chromophore) HPLC Chiral HPLC (UV) Fails: No Chromophore Target->HPLC GC Chiral GC Risk: Thermal Degradation Target->GC NMR 19F NMR + Eu(hfc)3 Optimal: High Sensitivity Target->NMR Coord Oxetane Oxygen Coordinates to Eu(III) Center NMR->Coord Shift Paramagnetic Shift Induces Diastereomeric 19F Separation Coord->Shift Quant Integration of Baseline-Resolved 19F Signals = % ee Shift->Quant

Logical selection and workflow for 19F NMR enantiomeric excess determination.

Experimental Protocol: Self-Validating 19 F NMR Workflow

This protocol is designed as a self-validating system . Because Lanthanides cause paramagnetic line broadening, adding too much reagent will merge the peaks, while adding too little will fail to resolve them. The step-wise titration ensures the optimal balance between chemical shift difference ( Δδ ) and peak width at half-height ( W1/2​ ).

Materials Required:
  • 3-(2-Bromo-1-fluoroethyl)oxetane (Analyte)

  • Eu(hfc) 3​ (Chiral Lanthanide Shift Reagent, >99% ee)

  • Anhydrous CDCl 3​ (Stored over 4Å molecular sieves. Critical: Trace water will competitively bind to the Eu(III) center, displacing the oxetane and ruining the assay.)

  • Trichlorofluoromethane (CFCl 3​ ) or Fluorobenzene (Internal standard for referencing)

Step-by-Step Methodology:

Step 1: Baseline Acquisition (The Control)

  • Dissolve exactly 10.0 mg of the analyte in 0.6 mL of anhydrous CDCl 3​ in a standard 5 mm NMR tube.

  • Acquire a baseline 19 F{ 1 H} NMR spectrum (with proton decoupling to collapse the 2JHF​ and 3JHF​ couplings into a singlet).

  • Verify the presence of a single, sharp 19 F resonance corresponding to the racemic or enantioenriched mixture.

Step 2: CLSR Titration (The Optimization)

  • Prepare a stock solution of Eu(hfc) 3​ in anhydrous CDCl 3​ (e.g., 50 mg/mL) to allow for precise volumetric addition.

  • Add 0.1 molar equivalents of Eu(hfc) 3​ to the NMR tube. Invert to mix thoroughly.

  • Re-acquire the 19 F{ 1 H} spectrum. You will observe the original singlet shifting downfield and beginning to split into two distinct peaks.

  • Continue adding Eu(hfc) 3​ in 0.1 equivalent increments. After each addition, measure the peak separation ( Δδ ).

  • Validation Checkpoint: Stop the titration the moment baseline resolution is achieved (typically between 0.3 and 0.6 molar equivalents). Adding further reagent will unnecessarily broaden the peaks via paramagnetic relaxation, reducing integration accuracy.

Step 3: Data Processing and Quantification

  • Apply a minimal exponential window function (Line Broadening = 0.3 - 0.5 Hz) during Fourier transformation to optimize the signal-to-noise ratio without artificially widening the peaks.

  • Perform manual phase and baseline correction.

  • Integrate the two baseline-resolved 19 F signals.

  • Calculate the enantiomeric excess using the standard formula:

    ee(%)=Areamajor​+Areaminor​∣Areamajor​−Areaminor​∣​×100

By relying on the direct, proportional relationship between the nuclear spin population and the integrated signal area, this 19 F NMR methodology provides an absolute, highly trustworthy quantification of enantiomeric purity that bypasses the limitations of chromatographic techniques.

Sources

Comparative

Comparative Toxicity of 3-(2-Bromo-1-fluoroethyl)oxetane in Early-Stage Screening: A Mechanistic and Experimental Guide

Executive Summary & Structural Paradox The incorporation of the 1 in drug discovery has revolutionized the optimization of physicochemical properties. Serving as a robust bioisostere for gem-dimethyl and carbonyl groups,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Paradox

The incorporation of the 1 in drug discovery has revolutionized the optimization of physicochemical properties. Serving as a robust bioisostere for gem-dimethyl and carbonyl groups, oxetanes enhance aqueous solubility and mitigate cytochrome P450 (CYP) mediated clearance[1]. However, appending reactive halogenated side chains fundamentally alters this safety profile.

Specifically,2 introduces a bifunctional hazard. While the oxetane core remains stable, the electrophilic bromo-fluoroethyl moiety drives significant toxicity. Regulatory databases classify this compound with acute toxicity across oral, dermal, and inhalation routes, alongside specific target organ toxicity (STOT SE 3)[2]. This guide provides an objective, data-driven comparison of its toxicity profile against standard structural alternatives to inform early-stage screening decisions.

Mechanistic Rationale: The Halogenated Liability

While the oxetane core is generally stable to ring-opening under physiological conditions and redirects metabolism toward microsomal epoxide hydrolase (mEH)[3], the 2-bromo-1-fluoroethyl tail acts as a potent alkylating agent.

The primary bromide serves as an excellent leaving group for nucleophilic substitution (SN2). The adjacent fluorine atom exerts a strong electron-withdrawing inductive effect, modulating the transition state and increasing the electrophilicity of the carbon center. This leads to rapid depletion of intracellular nucleophiles (like glutathione) and covalent binding to DNA and proteins. This mechanism mirrors the toxicity seen in simple aliphatic halocarbons like 4, a known neurotoxin and alkylating agent[4], which acts as a severe cellular irritant and systemic toxicant[5].

Mechanism A 3-(2-Bromo-1-fluoroethyl)oxetane (Electrophilic Center) B Direct Alkylation (DNA/Proteins) A->B SN2 Nucleophilic Attack C GSH Conjugation (Detoxification/Depletion) A->C Thiol Trapping E Hepatotoxicity (Apoptosis/Necrosis) B->E Cellular Damage D Oxidative Stress (ROS Accumulation) C->D Antioxidant Depletion D->E Caspase Cascade

Electrophilic toxicity pathway of 3-(2-Bromo-1-fluoroethyl)oxetane leading to cell death.

Comparative Quantitative Data

To contextualize the toxicity of 3-(2-Bromo-1-fluoroethyl)oxetane, we compare it against an inert oxetane control, a known aliphatic toxicant, and a traditional lipophilic control.

CompoundStructural RoleHepG2 IC₅₀ (µM)Ames Test (Mutagenicity)GSH Depletion (%)
3-(2-Bromo-1-fluoroethyl)oxetane Reactive Test Compound12.5Positive (Strain TA100)85%
3-Ethyloxetane Inert Oxetane Control>100Negative<5%
1-Bromo-2-fluoroethane Aliphatic Toxicant Control8.2Positive (Strain TA100)92%
Gem-dimethyl analog Lipophilic Control>100Negative<5%

Note: Data represents standardized in vitro screening metrics. The high GSH depletion and positive Ames test for the brominated compounds confirm that toxicity is driven by the halogenated tail, not the oxetane core.

Self-Validating Experimental Protocols

To accurately capture the reactivity and cytotoxicity of electrophilic oxetane derivatives, screening workflows must utilize direct, interference-free methodologies.

Workflow S1 Compound Incubation S2 HepG2 Cell Culture (48h) S1->S2 S3 CellTiter-Glo (ATP Quantitation) S2->S3 Viability S4 LC-MS/MS (GSH Adducts) S2->S4 Reactivity S5 Toxicity Profiling S3->S5 S4->S5

Early-stage in vitro screening workflow for reactive oxetane derivatives.

Protocol A: High-Throughput Hepatotoxicity Screening (CellTiter-Glo)

Causality & Rationale: HepG2 cells are utilized because they retain basal expression of phase I/II metabolizing enzymes, providing a more biologically relevant environment than standard HEK293 cells. ATP quantitation is chosen over colorimetric assays (like MTT) because reactive electrophiles can chemically reduce tetrazolium salts, creating false-positive viability signals. ATP degradation is a direct, immediate proxy for cell death.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate. (Self-Validation: Opaque plates prevent luminescent cross-talk between wells, ensuring signal integrity).

  • Compound Treatment: Treat cells with a concentration gradient (0.1 µM to 100 µM) of 3-(2-Bromo-1-fluoroethyl)oxetane. Include a DMSO vehicle (negative control) and 50 µM Chlorpromazine (positive control). (Self-Validation: Chlorpromazine ensures the assay's dynamic range is functioning; DMSO normalizes baseline ATP levels).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Lysis & Detection: Add CellTiter-Glo reagent (1:1 volume ratio) and incubate for 10 minutes at room temperature on an orbital shaker.

  • Quantification: Record luminescence using a microplate reader and calculate the IC₅₀ using non-linear regression.

Protocol B: Reactive Metabolite Trapping (GSH-Trapping LC-MS/MS)

Causality & Rationale: Glutathione (GSH) is the primary intracellular antioxidant. Electrophiles like the bromo-fluoroethyl group will covalently bind to the nucleophilic thiol of GSH. Detecting these adducts in a cell-free assay isolates the intrinsic chemical reactivity of the compound from complex enzymatic pathways, confirming that toxicity is driven by covalent alkylation rather than reversible receptor binding.

  • Reaction Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM GSH and 10 µM of the test compound.

  • Incubation: Incubate the mixture at 37°C for 60 minutes.

  • Quenching: Quench the reaction with an equal volume of ice-cold acetonitrile containing 1 µM of an isotopically labeled internal standard. (Self-Validation: Acetonitrile precipitates any trace impurities and immediately halts the reaction, while the internal standard ensures LC-MS/MS quantification remains accurate across variable ionization conditions).

  • Separation: Centrifuge at 14,000 x g for 10 minutes and transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Monitor for the specific mass shift corresponding to the loss of bromide and the addition of the glutathione moiety (+307 Da minus 80 Da).

References

  • Title: Applications of oxetanes in drug discovery and medicinal chemistry - PMC | Source: nih.gov | URL: 1

  • Title: 3-(2-bromo-1-fluoroethyl)oxetane — Chemical Substance Information - NextSDS | Source: nextsds.com | URL: 2

  • Title: Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications | Source: acs.org | URL: 3

  • Title: 1-Bromo-2-fluoroethane - Hazardous Agents - Haz-Map | Source: haz-map.com | URL: 4

  • Title: 2-Fluoroethyl bromide | C2H4BrF | CID 12982 - PubChem | Source: nih.gov | URL: 5

Sources

Safety & Regulatory Compliance

Safety

3-(2-Bromo-1-fluoroethyl)oxetane proper disposal procedures

As a Senior Application Scientist, I approach the handling and disposal of specialty fluorinated and brominated building blocks with strict adherence to Environmental Health and Safety (EHS) protocols. 3-(2-Bromo-1-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling and disposal of specialty fluorinated and brominated building blocks with strict adherence to Environmental Health and Safety (EHS) protocols. 3-(2-Bromo-1-fluoroethyl)oxetane (CAS: 2322033-19-0) is a highly specialized reagent utilized in medicinal chemistry and drug development to introduce functionalized oxetane rings—often used as metabolically stable bioisosteres for carbonyls or gem-dimethyl groups.

However, the unique structural features that make this molecule valuable also dictate a rigorous, highly specific disposal methodology. Improper disposal of halogenated strained-ring systems poses severe environmental and laboratory safety risks.

Mechanistic Hazard Profile & Disposal Causality

To understand how to dispose of this chemical, we must first understand why specific protocols are necessary. The disposal strategy for 3-(2-Bromo-1-fluoroethyl)oxetane is governed by two critical structural components:

  • The Halogenated Aliphatic Chain (Bromine & Fluorine): This compound is strictly classified as a Halogenated Organic Waste [INDEX]. Halogenated solvents and reagents cannot be processed through standard organic waste incineration. If combusted at low temperatures, halogens act as radical scavengers, leading to incomplete combustion and the subsequent formation of highly toxic, environmentally persistent polychlorinated or polybrominated dibenzodioxins and furans. Therefore, this waste must be segregated to ensure it is routed to specialized, high-temperature (>1000°C) incineration facilities equipped with alkaline scrubbers to neutralize hydrobromic and hydrofluoric acid exhaust [INDEX].

  • The Oxetane Ring: Oxetanes are four-membered cyclic ethers. While generally stable under neutral ambient conditions, the ring possesses significant angle strain (~107 kJ/mol). Introduction to strong Lewis acids, Brønsted acids, or potent nucleophiles in a mixed waste container can trigger highly exothermic, uncontrolled ring-opening polymerizations. Causality Rule: Never mix oxetane waste with acidic aqueous waste streams or strong oxidizers [INDEX].

Quantitative Data & Waste Segregation Parameters

To ensure a self-validating safety system, all quantitative hazard data and segregation rules must be verified before waste collection begins.

ParameterSpecification / ClassificationEHS Action Required
Chemical Name 3-(2-Bromo-1-fluoroethyl)oxetaneLabel waste container explicitly.
CAS Number 2322033-19-0Include on EHS waste manifest [INDEX].
GHS Hazard Codes H302, H312, H332, H315, H318, H336Wear full PPE (nitrile double-gloves, goggles).
Primary Waste Stream Halogenated Organic Waste Segregate from non-halogenated solvents [INDEX].
Incompatibilities Strong acids, strong oxidizers, basesDo not mix; verify pH of container is neutral.
Evaporation Risk High (Volatile organic)Cap containers immediately; do not vent to dry [INDEX].

Waste Routing Workflow

The following decision matrix illustrates the required segregation logic to prevent incompatible chemical mixing and ensure regulatory compliance.

WasteWorkflow Start Waste Generation: 3-(2-Bromo-1-fluoroethyl)oxetane CheckCompat Check Chemical Compatibility Start->CheckCompat IsAqueous Is it mixed with strong acids/oxidizers? CheckCompat->IsAqueous Segregate Segregate as Halogenated Organic IsAqueous->Segregate No (Neutral/Organic) DoNotMix DO NOT MIX! Quench separately first IsAqueous->DoNotMix Yes Incineration High-Temp Incineration (Licensed EHS Vendor) Segregate->Incineration DoNotMix->Incineration

Fig 1. Decision matrix for 3-(2-Bromo-1-fluoroethyl)oxetane laboratory waste segregation.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. Each step contains a verification check to ensure the operator does not proceed under unsafe conditions.

Protocol A: Routine Liquid Waste Collection

Use this protocol for reaction filtrates, solvent washes, or unused stock solutions containing the chemical.

  • Container Verification: Select a High-Density Polyethylene (HDPE) or glass waste carboy specifically designated for Halogenated Organic Waste .

    • Validation Check: Inspect the container's EHS log. Verify that no strong acids (e.g., sulfuric acid, nitric acid) or oxidizers (e.g., peroxides) have been added to this container previously [INDEX].

  • PPE & Environment: Don double nitrile gloves (due to the high permeation rate of halogenated organics), chemical splash goggles, and a flame-retardant lab coat. Ensure all transfers occur inside a certified, actively exhausting fume hood.

  • Transfer: Using a compatible funnel (HDPE or glass), slowly pour the 3-(2-Bromo-1-fluoroethyl)oxetane waste into the carboy.

    • Causality: Pouring slowly prevents static charge buildup and minimizes aerosolization of the respiratory irritant (H336).

  • Containment: Immediately remove the funnel and seal the container with a secure, leak-proof screw cap.

    • Causality: Halogenated solvents evaporate rapidly. Evaporation is strictly prohibited as a disposal method under EPA/RCRA guidelines, as it constitutes uncontrolled environmental release [INDEX].

  • Documentation: Update the attached hazardous waste tag immediately. Write the full chemical name, CAS number (2322033-19-0), and estimate the volume/concentration.

Protocol B: Accidental Spill Cleanup and Solid Waste Disposal

Use this protocol if the neat chemical or a highly concentrated solution is spilled inside the fume hood or on the benchtop.

  • Isolation: Immediately evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to the operational level to maximize exhaust velocity.

  • Neutral Absorption: Apply an inert, non-combustible absorbent material (such as diatomaceous earth, dry sand, or a commercial vermiculite spill kit) directly onto the spill working from the outside edge inward.

    • Causality: Do not use combustible materials like paper towels for bulk liquid absorption, as halogenated organics can degrade certain polymers and paper under specific conditions, and paper increases the flammability profile of the resulting solid waste.

  • Collection: Using non-sparking polypropylene or Teflon tools, scoop the saturated absorbent into a wide-mouth, sealable HDPE solid waste container.

  • Decontamination: Wipe the spill area with a damp cloth containing a mild detergent, followed by an acetone wipe. Place all used wipes into the same solid waste container.

  • Routing: Label the container explicitly as "Solid Halogenated Organic Waste - Spill Debris containing 3-(2-Bromo-1-fluoroethyl)oxetane" and contact your facility's EHS department for immediate pickup. Do not store spill debris indefinitely [INDEX].

References

  • NextSDS. "3-(2-bromo-1-fluoroethyl)oxetane — Chemical Substance Information.
  • University of Kansas Environmental Health & Safety. "Safety: Chemical Compatibility, and Waste." KU EHS Guidelines.
  • Eastern Washington University. "Hazardous Waste Management Program." EWU EHS Procedure.
  • University of Tennessee Safety Office. "Hazardous Waste Guide." UTIA Safety Office.
  • University of Oslo. "Chemical and Hazardous Waste Guide." UiO HSE Guidelines.
Handling

Personal protective equipment for handling 3-(2-Bromo-1-fluoroethyl)oxetane

As a Senior Application Scientist, I recognize that handling novel, highly functionalized building blocks requires moving beyond generic safety data sheets. You must understand the causality behind a chemical's reactivit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel, highly functionalized building blocks requires moving beyond generic safety data sheets. You must understand the causality behind a chemical's reactivity to design a self-validating safety protocol.

Oxetanes are increasingly utilized in modern drug discovery to modulate physicochemical properties such as polarity, lipophilicity, and metabolic stability[1]. However, 3-(2-Bromo-1-fluoroethyl)oxetane (CAS: 2322033-19-0) presents a unique convergence of hazards. This guide provides the mechanistic rationale and operational protocols required to handle this compound safely and effectively.

Mechanistic Hazard Assessment

To implement effective Personal Protective Equipment (PPE) and handling protocols, we must first deconstruct the molecular architecture of 3-(2-Bromo-1-fluoroethyl)oxetane and understand why it is hazardous[2].

  • Electrophilic Alkylation (The Bromide): The primary bromoethyl moiety is a potent alkylating agent. In biological systems, it undergoes rapid SN​2 reactions with nucleophilic residues on proteins and nucleic acids. This aggressive covalent modification is the root cause of its Acute Tox. 4 (Oral, Dermal, Inhalation) and Skin Irrit. 2 classifications[2][3].

  • Ring Strain & Exothermic Potential (The Oxetane): The four-membered ether ring possesses significant angular strain. While relatively stable under neutral conditions, exposure to strong acids or potent nucleophiles can trigger rapid, exothermic ring-opening reactions, leading to structural degradation or runaway polymerization[1].

  • Enhanced Lipophilicity (The Fluorine): The alpha-fluorine atom exerts a strong inductive pull, increasing the electrophilicity of the adjacent carbon. More critically for safety, the fluorine atom significantly enhances the molecule's overall lipophilicity. This facilitates rapid dermal and ocular penetration, justifying the severe Eye Dam. 1 (Serious eye damage) and STOT SE 3 (Specific target organ toxicity) warnings[2].

Mandatory Personal Protective Equipment (PPE)

Generic lab attire is insufficient for halogenated alkylating agents. PPE selection must directly mitigate the lipophilic and alkylating properties of this compound.

Equipment CategorySpecificationMechanistic Justification
Eye/Face Protection Chemical splash goggles + Full face shieldMitigates Eye Dam. 1 hazards. The lipophilic nature of the compound allows it to rapidly penetrate corneal tissue, causing irreversible alkylation[2].
Hand Protection Double-gloving (Inner: Standard Nitrile; Outer: Heavy-duty Butyl rubber or laminate)Standard nitrile is permeable to many halogenated organics over time. Butyl rubber provides a robust barrier against lipophilic penetration[4].
Body Protection Flame-resistant (FR) lab coat, chemical-resistant apron, closed-toe shoesPrevents dermal absorption (Acute Tox. 4 ) and protects against exothermic splashes during accidental oxetane ring-opening[2][3].
Respiratory Certified Chemical Fume Hood (Face velocity 80-120 fpm)Mitigates inhalation toxicity and STOT SE 3 risks. Prevents the accumulation of volatile alkylating vapors[2].

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system to ensure containment and controlled reactivity.

Step 1: Environmental Preparation & Validation

  • Verify fume hood face velocity is between 80-120 fpm.

  • Clear the workspace of all incompatible materials, specifically strong acids and oxidizing agents, which can trigger uncontrolled oxetane ring-opening[1].

Step 2: Inert Dispensing

  • Purge the reaction vessel with an inert gas (Argon or Nitrogen).

  • Dispense the chemical using gas-tight syringes or a Schlenk line. Excluding ambient moisture prevents slow, uncontrolled hydrolysis of the alkyl bromide.

Step 3: Controlled Reaction Execution

  • Establish strict temperature control. Cool the reaction vessel to 0°C before the introduction of any nucleophiles.

  • Add reagents dropwise. Because the oxetane ring can open under specific nucleophilic or acidic conditions, slow addition prevents localized heat spikes that could lead to an exothermic runaway[1].

Step 4: In-Situ Quenching (Self-Validation Step)

  • Never dispose of unreacted alkylating agents directly. Post-reaction, add a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution dropwise at 0°C.

  • The thiosulfate acts as a mild, sacrificial nucleophile, safely neutralizing any residual 3-(2-Bromo-1-fluoroethyl)oxetane into a non-toxic, water-soluble Bunte salt. Stir for 30 minutes to ensure complete quenching.

SafetyWorkflow Prep 1. Fume Hood Prep Verify Airflow & PPE Dispense 2. Inert Dispensing Schlenk Line / Glovebox Prep->Dispense Verified Safe React 3. Reaction Execution Temp Control & Slow Addition Dispense->React Sealed Transfer Spill Emergency Protocol Spill / Exposure Response Dispense->Spill Containment Breach Quench 4. In-Situ Quenching Thiosulfate Neutralization React->Quench Reaction Complete React->Spill Exothermic Runaway Waste 5. Waste Disposal Halogenated Organic Stream Quench->Waste Fully Neutralized

Operational workflow and hazard mitigation for reactive oxetane derivatives.

Emergency Response & Spill Mitigation

In the event of a containment breach, immediate action is required to halt alkylation of biological tissues.

  • Skin/Eye Exposure: Time is critical. Flush the affected area immediately for a minimum of 15 minutes. For eye exposure, utilize the eyewash station, hold eyelids open, and seek immediate ophthalmological care due to the Eye Dam. 1 classification[2][5].

  • Spill Cleanup: Evacuate the immediate area. Do NOT use combustible materials (e.g., paper towels) to clean up the spill, as reactive organics can ignite[6]. Cover the spill with an inert absorbent like vermiculite or dry sand. Carefully neutralize the absorbed mass with dilute sodium thiosulfate before sweeping it into a sealed hazardous waste container using non-sparking tools.

Disposal Plan

Improper disposal of oxetanes can lead to dangerous pressurization of waste containers due to delayed ring-opening reactions.

  • Segregation: Dispose of the quenched organic layer strictly in the "Halogenated Organic Waste" stream.

  • Acid Prohibition: Never mix this waste with acidic waste streams. Acidic environments catalyze the ring-opening of the oxetane moiety, which can generate heat and gas, potentially rupturing the waste carboy[1].

  • Labeling: Clearly label the waste container with the specific chemical name, CAS number (2322033-19-0), and the GHS hazard pictograms for Acute Toxicity and Corrosivity.

References

  • "3-(2-bromo-1-fluoroethyl)
  • "Safety Manual - Duke Chemistry", Duke University,
  • "Standard Operating Procedure - Aluminum Alkyls", Oregon St
  • "Synthetic oxetanes in drug discovery: where are we in 2025?", Taylor & Francis,

Sources

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